Product packaging for Mps1-IN-1(Cat. No.:CAS No. 1125593-20-5)

Mps1-IN-1

Cat. No.: B1663578
CAS No.: 1125593-20-5
M. Wt: 535.7 g/mol
InChI Key: NMJMRSQTDLRCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol is a member of piperidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N5O4S B1663578 Mps1-IN-1 CAS No. 1125593-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJMRSQTDLRCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649015
Record name 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125593-20-5
Record name 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mps1-IN-1 in Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopolar spindle 1 (Mps1) kinase is a critical regulator of mitotic progression, ensuring the fidelity of chromosome segregation through its central role in the spindle assembly checkpoint (SAC). Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, providing quantitative data on its activity, and outlining key experimental protocols for its characterization.

Introduction to Mps1 Kinase

Mps1, also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature anaphase onset until all chromosomes are properly attached to the mitotic spindle.[1][2][3] Mps1 is a key upstream regulator of the SAC, localizing to unattached kinetochores during mitosis.[1][4] Its kinase activity is essential for the recruitment of other SAC proteins, including Mad1 and Mad2, to the kinetochores, which in turn leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[1][4][5][6] Beyond its role in the SAC, Mps1 is also involved in the correction of erroneous kinetochore-microtubule attachments and has been implicated in centrosome duplication.[1][7]

This compound: A Selective Mps1 Inhibitor

This compound is a small molecule inhibitor that acts as a potent and selective ATP-competitive inhibitor of Mps1 kinase.[8] Its ability to rapidly and specifically inhibit Mps1 activity has made it an invaluable tool for dissecting the intricate functions of Mps1 in mitosis.

Biochemical Profile

This compound and its analogue, Mps1-IN-2, have been characterized through in vitro kinase assays, demonstrating their potency and selectivity.

CompoundTargetIC50 (nM)Kd (nM)Assay ConditionsReference
This compoundMps136727Lanthascreen kinase assay with 1 µM ATP[5]
Mps1-IN-2Mps1145-Lanthascreen kinase assay with 1 µM ATP[5]
AZ3146Mps1~35-In vitro kinase assay[9]
ReversineMps1--IC50 of ~6 nM for the kinase domain in vitro

Table 1: Biochemical activity of selected Mps1 inhibitors.

Mechanism of Action in Mitosis

Inhibition of Mps1 by this compound leads to a cascade of events that ultimately disrupt the normal progression of mitosis, leading to chromosome missegregation and cell death.

Abrogation of the Spindle Assembly Checkpoint

The primary mechanism of action of this compound is the abrogation of the spindle assembly checkpoint. By inhibiting Mps1 kinase activity, this compound prevents the recruitment of essential SAC proteins, Mad1 and Mad2, to unattached kinetochores.[2][5][6] This failure to establish a functional checkpoint leads to a premature entry into anaphase, even in the presence of misaligned chromosomes.

Impact on Aurora B Kinase Activity

Mps1 activity is linked to the proper function of Aurora B kinase, another key mitotic regulator. Inhibition of Mps1 with this compound has been shown to decrease the phosphorylation of Aurora B at Threonine 232, a key residue in its activation loop.[5][10] This leads to a reduction in Aurora B kinase activity, which further contributes to defects in chromosome alignment and SAC signaling.[5][10][11]

Cellular Phenotypes

Treatment of cells with this compound results in a range of observable cellular phenotypes:

  • Premature Mitotic Exit: Cells treated with this compound spend significantly less time in mitosis compared to control cells.[2]

  • Chromosome Missegregation: The failure to properly align chromosomes before anaphase leads to gross chromosome missegregation.[5]

  • Aneuploidy: The resulting daughter cells often exhibit aneuploidy, a hallmark of genomic instability.[5]

  • Decreased Cell Viability: Prolonged inhibition of Mps1 leads to a significant reduction in cell proliferation and viability.[2]

PhenotypeThis compound Treatment EffectReference
Kinetochore-bound Mad2~80% decrease in cells entering mitosis[2]
Mitotic Duration~40% reduction in time spent in mitosis[2]
Phosphorylation of Histone H3 (Ser10)Reduction in signal, indicating decreased Aurora B activity[10]
Phosphorylation of Aurora B (Thr232)Dose-dependent reduction[10]
Cell Proliferation (HCT116 cells)Reduced to 33% of control after 96 hours with 5-10 µM[2]

Table 2: Cellular effects of this compound treatment.

Signaling Pathways

The central role of Mps1 in the spindle assembly checkpoint is illustrated in the following signaling pathway. This compound disrupts this pathway by inhibiting the kinase activity of Mps1.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruitment Mad1_Mad2_C Mad1/C-Mad2 Bub1_Bub3->Mad1_Mad2_C Recruitment Mad2_O O-Mad2 Mad1_Mad2_C->Mad2_O Conformational Change MCC Mitotic Checkpoint Complex (MCC) Mad2_O->MCC Assembly APC_C APC/C MCC->APC_C Inhibition Securin Securin APC_C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Anaphase Anaphase Onset Separase->Anaphase Mps1_IN_1 This compound Mps1_IN_1->Mps1 AuroraB Aurora B AuroraB->Mps1 Recruitment & Activation

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted from methodologies used to assess the in vitro activity of Mps1 inhibitors.[5]

Materials:

  • Recombinant Mps1 kinase (e.g., 5 µg/mL, ~40 nM)

  • Fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate)

  • ATP (e.g., 1 µM)

  • This compound (or other inhibitors) at various concentrations

  • Kinase buffer (e.g., 1x Kinase Buffer A from Invitrogen)

  • TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody)

  • 384-well assay plates

Procedure:

  • Prepare a 2X serial dilution of this compound in the kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound.

  • Prepare a 2X kinase/substrate mix containing Mps1 kinase and the fluorescent substrate in kinase buffer.

  • Add 5 µL of the 2X kinase/substrate mix to each well.

  • Prepare a 2X ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the TR-FRET detection mix containing the terbium-labeled antibody.

  • Incubate for 30-60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add this compound to 384-well plate A->B D Add kinase/substrate mix to plate B->D C Prepare 2X Mps1 kinase and substrate mix C->D F Initiate reaction with ATP solution D->F E Prepare 2X ATP solution E->F G Incubate for 1 hour at RT F->G H Stop reaction with EDTA G->H I Add TR-FRET detection reagents H->I J Incubate for 30-60 min at RT I->J K Read plate on TR-FRET reader J->K L Calculate IC50 values K->L

Workflow for an in vitro Mps1 kinase assay.
Immunofluorescence for Mad2 Localization

This protocol is a general guide for observing the localization of Mad2 at kinetochores.[12][13]

Materials:

  • Cells grown on coverslips (e.g., HeLa or PtK2)

  • This compound (e.g., 10 µM)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-Mad2 (e.g., 1:500 dilution)

  • Secondary antibody: fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)

  • DAPI or Hoechst for DNA staining

  • Mounting medium

Procedure:

  • Treat cells with this compound for the desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-Mad2 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Counterstain the DNA with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

Time-Lapse Microscopy for Mitotic Timing

This protocol allows for the visualization and quantification of mitotic progression in live cells.[6][14]

Materials:

  • Cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

  • This compound

Procedure:

  • Plate the H2B-GFP expressing cells in glass-bottom dishes.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing this compound or DMSO (control).

  • Place the dish on the microscope stage within the environmental chamber.

  • Acquire images (phase-contrast and fluorescence) at regular intervals (e.g., every 5-15 minutes) for a desired duration (e.g., 12-24 hours).

  • Analyze the resulting time-lapse movies to determine the duration of different mitotic stages (e.g., from nuclear envelope breakdown to anaphase onset).

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.[2][15]

Materials:

  • Cells of interest (e.g., HCT116)

  • 96-well cell culture plates

  • This compound at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for the desired duration (e.g., 72 or 96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Immunoblotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of proteins like Aurora B and Histone H3.[5][10]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Aurora B (Thr232), anti-phospho-Histone H3 (Ser10), and loading controls (e.g., anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a powerful chemical tool for investigating the multifaceted roles of Mps1 kinase in mitosis. Its primary mechanism of action involves the direct inhibition of Mps1's kinase activity, leading to a failure of the spindle assembly checkpoint, defective chromosome segregation, and ultimately, cell death. The detailed understanding of its mechanism, facilitated by the experimental approaches outlined in this guide, underscores the therapeutic potential of targeting Mps1 in cancers characterized by chromosomal instability. Further research utilizing this compound and other selective inhibitors will continue to illuminate the complex regulatory networks that ensure genomic integrity during cell division.

References

Mps1-IN-1: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.[1][3] Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase, which has served as a valuable chemical probe to elucidate the downstream signaling pathways governed by Mps1. This technical guide provides an in-depth overview of the core downstream effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its effects on cellular processes.

Table 1: In Vitro Potency of this compound

ParameterValueNotes
IC50 367 nMHalf-maximal inhibitory concentration against Mps1 kinase.[1][4][5][6][7]
Kd 27 nMDissociation constant for Mps1 kinase.[4]
Selectivity >1000-foldAgainst a panel of 352 kinases, with exceptions for ALK and Ltk.[6][7]

Table 2: Cellular Effects of this compound

Cellular EndpointConcentrationEffectCell Line
Kinetochore-bound Mad2 10 µM80% decreasePtK2
Kinetochore-bound Mad2 (with Nocodazole) 10 µM70% decreasePtK2
Time in Mitosis 10 µM~40% reductionPtK2
General Cellular Activity 1-10 µMInhibition of Mps1-dependent activities.[8]Various

Core Downstream Signaling Pathways

Inhibition of Mps1 by this compound perturbs the spindle assembly checkpoint by disrupting a cascade of phosphorylation events essential for the recruitment of checkpoint proteins to unattached kinetochores.

Disruption of the Spindle Assembly Checkpoint (SAC)

Mps1 kinase activity is a prerequisite for the establishment and maintenance of the SAC. This compound-mediated inhibition of Mps1 prevents the recruitment of crucial checkpoint proteins, Mad1 and Mad2, to unattached kinetochores.[1] This failure to assemble the mitotic checkpoint complex (MCC) leads to a premature exit from mitosis, even in the presence of microtubule poisons like nocodazole, and results in gross aneuploidy.[1]

cluster_0 Normal Spindle Assembly Checkpoint cluster_1 This compound Mediated SAC Disruption Mps1 Active Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Mps1->Bub1 P Mad1 Mad1 Mps1->Mad1 P Knl1->Bub1 Recruits Bub1->Mad1 Recruits Mad2 Mad2 Mad1->Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Mps1_inhibited Mps1 (Inhibited by this compound) Knl1_i Knl1 Mps1_inhibited->Knl1_i Bub1_i Bub1 Mps1_inhibited->Bub1_i P Mad1_i Mad1 Mps1_inhibited->Mad1_i P Knl1_i->Bub1_i Recruitment Blocked Bub1_i->Mad1_i Recruitment Blocked Mad2_i Mad2 Mad1_i->Mad2_i Recruitment Blocked MCC_i MCC (Not Formed) APC_C_i APC/C (Active) Anaphase_i Premature Anaphase APC_C_i->Anaphase_i Mps1_IN_1 This compound Mps1 Mps1 Mps1_IN_1->Mps1 Inhibits AuroraB Aurora B Kinase Mps1->AuroraB Activates pAuroraB p-Aurora B (T232) (Active) HistoneH3 Histone H3 pAuroraB->HistoneH3 Phosphorylates ErrorCorrection Attachment Error Correction pAuroraB->ErrorCorrection Promotes pHistoneH3 p-Histone H3 (S10)

References

Mps1-IN-1: A Technical Guide to its Role in Spindle Assembly Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by small molecules like this compound represents a promising therapeutic strategy in oncology by inducing chromosomal instability and subsequent cell death in cancer cells. This document details the mechanism of action of this compound, its effects on SAC signaling, and provides comprehensive quantitative data and detailed experimental protocols for researchers investigating this pathway.

Introduction to Mps1 and the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a fundamental cell cycle control mechanism that prevents the premature separation of sister chromatids until each chromosome is properly attached to the mitotic spindle. This process is essential for maintaining genomic stability. The Mps1 kinase is a key upstream regulator of the SAC.[1][2] When kinetochores are unattached to microtubules, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of cyclin B and securin, which are essential for mitotic progression. Once all chromosomes are correctly attached, Mps1 activity at the kinetochores is reduced, the SAC is silenced, and the cell proceeds into anaphase.

Mps1 is overexpressed in various human cancers, and its elevated levels are often associated with aneuploidy and poor prognosis.[3][4] This has made Mps1 an attractive target for cancer therapy. By inhibiting Mps1, the SAC can be abrogated, leading to premature anaphase entry, severe chromosome mis-segregation, and ultimately, cell death in rapidly dividing cancer cells.[5]

This compound: A Selective Mps1 Inhibitor

This compound is a potent, selective, and ATP-competitive inhibitor of the Mps1 kinase.[6] Its discovery and characterization have provided a valuable chemical tool to dissect the intricate roles of Mps1 in cell cycle control.

Mechanism of Action

This compound binds to the ATP-binding pocket of Mps1, preventing its kinase activity. This inhibition disrupts the downstream signaling cascade of the SAC. Specifically, this compound has been shown to:

  • Prevent the recruitment of Mad1 and Mad2 to unattached kinetochores: Mad1 and Mad2 are essential components of the MCC. Mps1 phosphorylation is a critical step for their localization to kinetochores. Inhibition of Mps1 by this compound leads to a significant reduction in kinetochore-bound Mad1 and a near-complete loss of Mad2 localization.[5][7][8]

  • Reduce Aurora B kinase activity: Mps1 can phosphorylate Borealin, a subunit of the Chromosomal Passenger Complex (CPC), which is necessary for the full activation of Aurora B kinase.[9] this compound treatment leads to decreased phosphorylation of Aurora B at its activation loop (Thr232) and reduced phosphorylation of its downstream substrates, such as Histone H3 at Serine 10.[1][10]

  • Promote premature mitotic exit: By inactivating the SAC, this compound allows cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole or taxol, which would normally induce a robust mitotic arrest.[5] This leads to a shortened mitotic duration.

  • Induce aneuploidy and cell death: The premature and erroneous segregation of chromosomes resulting from SAC abrogation leads to gross aneuploidy.[5] This genomic instability ultimately triggers cell death, particularly in cancer cells that are often more reliant on a functional SAC for survival.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

Parameter Value Reference
Mps1 IC50 367 nM[6][11]
Mps1 Kd 27 nM[6][11]
Cellular Concentration for SAC override 2-10 µM[11]

Table 1: Biochemical and Cellular Potency of this compound.

Cellular Effect Quantitative Measurement Conditions Reference
Mad2 kinetochore localization ~80% decreasePtK2 cells treated with 10 µM this compound[8]
Mad2 kinetochore localization ~70% decreasePtK2 cells co-treated with 10 µM this compound and nocodazole[8]
Mitotic duration ~40% reductionPtK2 cells treated with 10 µM this compound[5]
Phospho-Histone H3 (Ser10) levels Dose-dependent reductionHeLa and U2OS cells treated with this compound[1]
Phospho-Aurora B (Thr232) levels Dose-dependent reductionU2OS cells treated with this compound[1]

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

Mps1 Signaling Pathway in Spindle Assembly Checkpoint Activation

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm AuroraB Aurora B Mps1_inactive Mps1 (inactive) AuroraB->Mps1_inactive Recruitment & Phosphorylation Mps1_active Mps1 (active) Mps1_inactive->Mps1_active Autophosphorylation Mad1 Mad1 Mps1_active->Mad1 Phosphorylation Mad2_closed Mad2 (closed) Mad1->Mad2_closed Recruitment Mad2_open Mad2 (open) Mad2_closed->Mad2_open Conformational change MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad2_open->MCC Assembly APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Progression to

Caption: Mps1 signaling at unattached kinetochores to activate the SAC.

Mechanism of Action of this compound

Mps1_IN_1_Mechanism Mps1_active Mps1 (active) Mps1_IN_1 This compound Mad1_Mad2_recruitment Mad1/Mad2 Recruitment to Kinetochores Mps1_active->Mad1_Mad2_recruitment Mps1_inhibited Mps1 (inhibited) Mps1_IN_1->Mps1_inhibited Inhibition Mps1_inhibited->Mad1_Mad2_recruitment SAC_activation SAC Activation Mad1_Mad2_recruitment->SAC_activation Premature_anaphase Premature Anaphase Mad1_Mad2_recruitment->Premature_anaphase Mitotic_arrest Mitotic Arrest SAC_activation->Mitotic_arrest Chromosome_segregation Accurate Chromosome Segregation Mitotic_arrest->Chromosome_segregation Aneuploidy Aneuploidy Premature_anaphase->Aneuploidy Cell_death Cell Death Aneuploidy->Cell_death

Caption: Inhibition of Mps1 by this compound abrogates the SAC, leading to aneuploidy and cell death.

Experimental Workflow for Assessing SAC Activity after this compound Treatment

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line treatment Treat with Spindle Poison (e.g., Nocodazole) to activate SAC start->treatment add_inhibitor Add this compound (or DMSO control) treatment->add_inhibitor incubate Incubate for defined time period add_inhibitor->incubate facs FACS Analysis (Cell Cycle Profile) incubate->facs western Immunoblotting (Cyclin B, p-H3) incubate->western if_microscopy Immunofluorescence (Mad2 localization) incubate->if_microscopy viability Cell Viability Assay (Colony Formation) incubate->viability

Caption: Workflow for evaluating the effect of this compound on the SAC.

Detailed Experimental Protocols

Immunoblotting for Cell Cycle Markers

This protocol is for assessing the levels of key cell cycle proteins like Cyclin B and phospho-Histone H3 (Ser10) following this compound treatment.

Materials:

  • Cell lysis buffer (RIPA buffer or similar)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Cyclin B1 (e.g., Cell Signaling Technology, #4138, 1:1000 dilution)

    • Anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701, 1:1000 dilution)

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture and treat cells as per the experimental design.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Mad1/Mad2 Localization

This protocol is for visualizing the localization of Mad1 and Mad2 at kinetochores.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies:

    • Anti-Mad1 (e.g., Santa Cruz Biotechnology, sc-65494, 1:200 dilution)

    • Anti-Mad2 (e.g., Bethyl Laboratories, A300-301A, 1:500 dilution)

    • Anti-CREST/ACA (kinetochore marker, e.g., Antibodies Incorporated, 15-234, 1:1000 dilution)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Culture and treat cells on coverslips.

  • Wash cells briefly with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 3% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Image using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining.

Materials:

  • Harvested cells

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

In Vitro Mps1 Kinase Assay

This protocol is for measuring the enzymatic activity of Mps1 in the presence of an inhibitor.

Materials:

  • Recombinant human Mps1 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • This compound or other test compounds

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, MBP, and the test compound (this compound) at various concentrations.

  • Add recombinant Mps1 kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on cell viability and proliferative capacity.

Materials:

  • Single-cell suspension of the desired cell line

  • Complete growth medium

  • 6-well plates

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO as a control.

  • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

This compound is a valuable tool for studying the intricate mechanisms of the Spindle Assembly Checkpoint. Its ability to potently and selectively inhibit Mps1 kinase activity allows for the precise dissection of its role in mitosis and provides a strong rationale for the development of Mps1 inhibitors as anticancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in both academic and industrial settings to further explore the biology of Mps1 and its potential as a therapeutic target.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Investigating the Role of Mps1-IN-1 in Aneuploidy Induction

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a conserved dual-specificity protein kinase that plays a pivotal role in the cell cycle.[1][2] Its functions are critical for maintaining genomic integrity, including roles in centrosome duplication and the spindle assembly checkpoint (SAC).[3][4] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[5][6] Failures in this process can lead to chromosome mis-segregation, resulting in aneuploidy—an abnormal number of chromosomes.[3][7] Aneuploidy is a hallmark of most human cancers and is linked to chromosomal instability (CIN).[4][8]

This compound is a selective, small-molecule inhibitor of Mps1 kinase.[1] It serves as a critical chemical tool to rapidly and reversibly inhibit Mps1 activity, allowing researchers to dissect its specific functions within the cell cycle.[1][9] By inhibiting Mps1, this compound effectively overrides the SAC, which forces cells into a premature anaphase, leading to gross chromosome mis-segregation and the induction of aneuploidy.[1][10] This guide provides a comprehensive overview of the mechanism of this compound, summarizes key quantitative data, and presents detailed experimental protocols for its use in studying aneuploidy.

Mechanism of Action: From SAC Inhibition to Aneuploidy

The Spindle Assembly Checkpoint (SAC) Signaling Pathway

The SAC is a complex signaling network that originates at unattached kinetochores—the protein structures on centromeres where spindle microtubules attach.[3][6] When a kinetochore is not properly attached to microtubules, the SAC is activated to prevent premature sister chromatid separation.[11] Mps1 is a master regulator at the apex of this pathway.[5] The process begins with the recruitment of Mps1 to unattached kinetochores, a step promoted by the Aurora B kinase.[3][11] Once localized, Mps1 phosphorylates the kinetochore scaffold protein KNL1, creating docking sites for the recruitment of other essential SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[5][11] This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase.[3][5] The inhibition of APC/C prevents the degradation of its key substrates, securin and cyclin B, thereby maintaining the mitotic state and preventing anaphase onset.[5][11]

SAC_Pathway AuroraB Aurora B Mps1 Mps1 AuroraB->Mps1 recruits KNL1 KNL1 Mps1->KNL1 phosphorylates SAC_Proteins Mad1, Mad2, Bub1, BubR1 KNL1->SAC_Proteins recruits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC form APC APC/C MCC->APC inhibits Securin_CyclinB Securin & Cyclin B APC->Securin_CyclinB targets for degradation Anaphase Anaphase APC->Anaphase promotes Securin_CyclinB->Anaphase degradation required for

Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade.
Aneuploidy Induction by this compound

This compound functions by directly inhibiting the kinase activity of Mps1.[1] This inhibition prevents the phosphorylation of KNL1 and disrupts the entire downstream signaling cascade of the SAC.[1][11] Consequently, crucial SAC proteins like Mad1 and Mad2 fail to localize to unattached kinetochores.[1] Without these components, the MCC cannot be formed, and the APC/C remains active.[10]

Even in the presence of spindle-perturbing agents like nocodazole or taxol, which create numerous unattached kinetochores, this compound can override the resulting mitotic arrest.[1][12] The active APC/C prematurely targets securin and cyclin B for degradation, forcing the cell to exit mitosis and enter anaphase before all chromosomes are correctly aligned.[1] This premature anaphase entry in the face of incorrect kinetochore-microtubule attachments leads to severe chromosome segregation errors, such as lagging chromosomes and chromosome bridges.[2] The resulting daughter cells inherit an incorrect complement of chromosomes, a state known as aneuploidy.[1][10] This process can ultimately trigger mitotic catastrophe and apoptosis, particularly in cancer cells that are often highly aneuploid and more reliant on a functional SAC for survival.[2][10]

Mps1_IN_1_Mechanism Mps1_IN_1 This compound Mps1 Mps1 Kinase Mps1_IN_1->Mps1 inhibits KNL1_Phos KNL1 Phosphorylation Mps1->KNL1_Phos promotes Premature_Anaphase Premature Anaphase SAC_Recruit SAC Protein Recruitment (Mad1, Mad2, etc.) KNL1_Phos->SAC_Recruit MCC_Formation MCC Formation SAC_Recruit->MCC_Formation Mis_segregation Chromosome Mis-segregation APC_Inhibition APC/C Inhibition MCC_Formation->APC_Inhibition Aneuploidy Aneuploidy Mitotic_Arrest Mitotic Arrest APC_Inhibition->Mitotic_Arrest Premature_Anaphase->Mis_segregation Mis_segregation->Aneuploidy

Caption: Mechanism of aneuploidy induction via this compound.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound based on published literature.

Table 1: Potency and Cellular Activity of this compound

ParameterValueReference
In Vitro IC₅₀367 nM[1]
Recommended Cellular Activity Range1 - 10 µM[9]

Table 2: Cellular Effects of this compound on Mitosis

EffectObservationCell LineReference
Mitotic EscapeMajority of cells escape nocodazole-induced arrest within 1 hour.HeLa S3[1]
Mitotic Duration~40% reduction in the time spent in mitosis compared to control.PtK2[1]
SAC Protein Localization~70% reduction in kinetochore-bound Mad2 in the presence of nocodazole.PtK2[1]
Aneuploidy InductionModerate aneuploidy observed at high doses (25 µM).hTERT-RPE1, MCF10A[1]

Experimental Protocols

The following protocols provide a framework for investigating the role of this compound in aneuploidy induction.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells culture Cell Culture (e.g., HeLa, U2OS) start->culture treatment Treatment - this compound (1-10 µM) - Nocodazole (optional) - DMSO (Control) culture->treatment harvest Harvest Cells treatment->harvest if_stain Immunofluorescence (Spindles, Chromosomes) harvest->if_stain counting Chromosome Counting (Metaphase Spreads) harvest->counting western Western Blot (Cyclin B, pHistone H3) harvest->western microscopy Microscopy & Imaging if_stain->microscopy counting->microscopy quantify Data Quantification & Analysis western->quantify microscopy->quantify end Conclusion quantify->end

Caption: General workflow for studying this compound effects.
Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on mitosis.

  • Cell Seeding: Plate cells (e.g., HeLa or U2OS) on appropriate culture vessels (e.g., glass coverslips in a 6-well plate for imaging, or larger flasks for biochemical analysis) at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Synchronization (Optional): To enrich for mitotic cells, a synchronization protocol can be employed. A common method is a thymidine-nocodazole block.[1]

  • Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2.5-10 µM).[1][9] Also prepare a vehicle control using the same concentration of DMSO.

  • Co-treatment (Optional): To assess SAC override, cells can be pre-treated with a spindle-perturbing agent like nocodazole (e.g., 200 ng/ml) to induce mitotic arrest before adding this compound.[1][13]

  • Incubation: Replace the medium on the cells with the this compound or vehicle control medium. Incubate for the desired period (e.g., 1-4 hours for acute SAC override studies, or longer for cell viability assays).[1]

  • Harvesting: After incubation, proceed immediately to downstream analysis such as immunofluorescence or chromosome counting.

Immunofluorescence Staining of Mitotic Spindles and Chromosomes

This protocol allows for the visualization of mitotic defects, including chromosome misalignment and mis-segregation.[14]

  • Cell Preparation: Grow and treat cells on sterile glass coverslips as described in Protocol 4.1.

  • Rinse: Gently rinse the coverslips with 37°C PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂, pH 7.0).[14]

  • Permeabilization (Optional but recommended): To improve antibody access, pre-extract cells with PHEM buffer containing 1.0% Triton X-100 for 5 minutes at 37°C.[14]

  • Fixation: Fix the cells with freshly prepared 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[14]

  • Washing: Wash the cells three times for 5 minutes each with PHEM-T (PHEM + 0.1% Triton X-100).[14]

  • Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 10% boiled donkey serum in PHEM) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer (e.g., 5% BDS) overnight at 4°C.[14]

    • Example: Mouse anti-α-tubulin to label mitotic spindles.

  • Washing: Wash the coverslips five times for 3 minutes each in PHEM-T.[14]

  • Secondary Antibody Incubation: Incubate with fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 45-60 minutes at room temperature, protected from light.[14]

  • Washing: Repeat the washing step from step 8.

  • DNA Staining: Incubate with a DNA dye solution (e.g., 2 ng/ml DAPI in PHEM) for 5 minutes.[14]

  • Mounting: Rinse the coverslips briefly in PHEM and mount them onto glass slides using an antifade mounting medium. Seal the coverslip with nail polish and store at 4°C.[14]

  • Imaging: Visualize the cells using a fluorescence microscope.

Chromosome Counting for Aneuploidy Analysis

This protocol describes the preparation of metaphase spreads for direct visualization and counting of chromosomes.[7]

  • Cell Treatment: Treat cells with this compound for a duration sufficient to allow one or more cell divisions (e.g., 24-48 hours).

  • Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid or nocodazole) to the culture medium for 2-4 hours to accumulate cells in metaphase.

  • Cell Harvest: Collect mitotic cells by gentle shake-off (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C. This swells the cells and helps disperse the chromosomes.

  • Fixation: Gently add freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Centrifuge, remove the supernatant, and repeat the fixation step two more times.

  • Slide Preparation: Resuspend the final cell pellet in a small volume of fixative. Drop the cell suspension from a height onto clean, humid microscope slides. This action helps to spread the chromosomes.

  • Staining: Air-dry the slides. Stain the chromosomes with a suitable stain, such as DAPI or Giemsa.

  • Counting: Using a light or fluorescence microscope with a high-power objective (e.g., 100x), locate well-spread metaphases and manually count the number of chromosomes in at least 50-100 individual cells to determine the distribution of chromosome numbers.[15]

Conclusion

This compound is an invaluable tool for probing the intricacies of the spindle assembly checkpoint and the mechanisms underlying chromosomal instability. By potently inhibiting Mps1 kinase, it effectively abrogates the SAC, leading to premature mitotic exit and a high frequency of chromosome mis-segregation.[1] This induced aneuploidy provides a robust model system for studying the cellular consequences of gaining or losing chromosomes, a condition central to cancer biology. The experimental protocols detailed in this guide offer a clear path for researchers to utilize this compound to visualize and quantify the induction of aneuploidy, furthering our understanding of mitotic regulation and exploring novel therapeutic strategies that exploit the inherent vulnerabilities of aneuploid cancer cells.[2][10]

References

Mps1-IN-1: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of mitotic progression and the spindle assembly checkpoint (SAC).[1][2] Its proper function ensures the fidelity of chromosome segregation, preventing aneuploidy, a hallmark of many cancers.[3][4] Mps1's role in multiple phases of the cell cycle has made it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of Mps1 kinase, and its detailed effects on cell cycle progression.[3][5]

This compound: Potency and Selectivity

This compound is a pyrrolopyridine-based compound that demonstrates moderate to potent inhibition of Mps1 kinase activity.[3] It is characterized by its high selectivity, which makes it a valuable tool for dissecting the specific roles of Mps1 in cellular processes.[3][6]

Parameter Value Assay Condition Reference
IC50 367 nMIn vitro kinase assay (1 µM ATP)[3][5]
Kd 27 nM-[5]
Selectivity >1000-foldAgainst a panel of 352 kinases[3][6][7]
Notable Off-Targets ALK, Ltk-[3]

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

The primary mechanism by which this compound affects cell cycle progression is through the abrogation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[1][8] Mps1 plays a pivotal role at the apex of the SAC signaling cascade.[9]

Inhibition of Mps1 kinase activity by this compound leads to a cascade of events that ultimately dismantle the SAC's authority. This results in a premature exit from mitosis, even in the presence of unattached or improperly attached chromosomes, leading to severe chromosome mis-segregation and aneuploidy.[3][4]

Signaling Pathway Disruption

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the disruptive effect of this compound.

Mps1_SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 recruits & activates Mad2_inactive Mad2 (Open) Mad1->Mad2_inactive facilitates conversion to Mad2 (Closed) MCC Mitotic Checkpoint Complex (MCC) Mad2_inactive->MCC APC_C APC/C Securin Securin APC_C->Securin targets for degradation CyclinB Cyclin B APC_C->CyclinB targets for degradation Cdc20 Cdc20 Cdc20->MCC MCC->APC_C inhibits Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers Mps1_IN_1 This compound Mps1_IN_1->Mps1

Caption: this compound inhibits Mps1 kinase activity, preventing the recruitment and activation of downstream SAC components, leading to premature APC/C activation and mitotic exit.

Quantitative Effects on Mitotic Progression

Treatment of cells with this compound leads to measurable changes in the dynamics of mitosis.

Parameter Cell Line Treatment Observation Reference
Mitotic Duration PtK210 µM this compound~40% reduction in time spent in mitosis compared to DMSO control.[3]
Kinetochore-bound Mad2 PtK210 µM this compound80% decrease compared to DMSO-treated cells.[3]
Kinetochore-bound Mad2 (Nocodazole) PtK210 µM this compound + Nocodazole70% reduction compared to nocodazole-treated cells.[3]
Anaphase Onset HeLaMps1 RNAiAccelerated onset of anaphase (~9 minutes after metaphase vs. ~18 minutes in control).[10]

Impact on Aurora B Kinase Activity

Mps1 has been shown to lie upstream of Aurora B kinase in the checkpoint signaling pathway.[3] Inhibition of Mps1 with this compound results in a decrease in Aurora B activity, further contributing to the destabilization of the SAC.

Parameter Cell Line Treatment Observation Reference
Phosphorylation of Histone H3 (Ser10) HeLa, U2OSThis compoundDose-dependent reduction in phosphorylation (a direct Aurora B substrate).[3]
Phosphorylation of Aurora B (Thr232) U2OSThis compoundDose-dependent reduction in activation loop phosphorylation.[3]

Induction of Apoptosis and Effects on Cell Viability

Prolonged exposure to this compound, leading to persistent chromosome mis-segregation, ultimately triggers apoptotic cell death.

Parameter Cell Line Treatment Observation Reference
PARP Cleavage HCT116This compound (various concentrations)Observed after 48 hours of treatment, indicating apoptosis.[3]
Cell Viability HCT-116MPI-0479605 (another Mps1 inhibitor)Significant decrease at 48 and 72 hours.[11]
Caspase-3/7 Activity HCT-116MPI-0479605Induced, with highest levels at 48 hours.[11]

Experimental Protocols

Cell Culture and Synchronization
  • Cell Lines: HCT116, U2OS, HeLa, and PtK2 cells are commonly used.[3]

  • Synchronization:

    • Thymidine Block: Cells are often synchronized at the G1/S boundary by treatment with thymidine.[3]

    • Nocodazole Arrest: To enrich for mitotic cells, a thymidine block can be followed by release and subsequent treatment with nocodazole to arrest cells in prometaphase.[3]

Immunofluorescence Microscopy

This technique is crucial for visualizing the localization of key mitotic proteins.

Immunofluorescence_Workflow Start Seed cells on coverslips Treatment Treat with this compound or DMSO (control) Start->Treatment Fixation Fix cells (e.g., with paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize cells (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block with serum to prevent non-specific antibody binding Permeabilization->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-Mad2, anti-α-tubulin) Blocking->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently-labeled secondary antibodies Wash1->Secondary_Ab Wash2 Wash with PBS Secondary_Ab->Wash2 Mounting Mount coverslips with DAPI-containing mounting medium to stain DNA Wash2->Mounting Imaging Image using fluorescence microscope Mounting->Imaging

Caption: A typical workflow for immunofluorescence analysis of this compound's effects on protein localization.

Immunoblotting

Immunoblotting is used to quantify the levels and phosphorylation status of proteins.

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-Cyclin B, anti-phospho-Histone H3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry (FACS Analysis)

FACS analysis is employed to determine the cell cycle distribution of a cell population.

  • Cell Harvest: Cells are harvested by trypsinization.

  • Fixation: Cells are fixed, typically in cold 70% ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Analysis: The DNA content of individual cells is measured by a flow cytometer, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound serves as a powerful chemical probe for elucidating the intricate functions of Mps1 kinase in cell cycle control. Its ability to potently and selectively inhibit Mps1 disrupts the spindle assembly checkpoint, leading to premature mitotic exit, chromosome mis-segregation, and ultimately, apoptosis. The detailed understanding of its mechanism of action and its quantifiable effects on cellular processes, as outlined in this guide, provides a solid foundation for researchers in basic science and drug development who are focused on targeting mitotic kinases for therapeutic benefit.

References

The Discovery and Development of Mps1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document details the discovery, chemical properties, and mechanism of action of this compound. Furthermore, it provides comprehensive experimental protocols for key assays used in its characterization and visual representations of the Mps1 signaling pathway and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 is a key upstream kinase in the SAC signaling cascade, and its activity is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] Given its critical role in maintaining genomic stability, and its overexpression in various cancers, Mps1 has emerged as a promising target for the development of novel anticancer therapeutics.

This compound was identified as a potent and selective inhibitor of Mps1 kinase.[1] Its discovery has provided a valuable chemical probe to dissect the complex functions of Mps1 in both normal cell division and in the context of cancer. This guide will serve as a comprehensive resource for researchers working with or interested in the development of Mps1 inhibitors.

This compound: Core Data

Chemical Properties

This compound is a small molecule inhibitor belonging to the pyrrolopyridine scaffold.[1]

PropertyValueReference
Chemical Name 1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol[2]
Molecular Formula C₂₈H₃₃N₅O₄S[3]
Molecular Weight 535.7 g/mol [3]
CAS Number 1125593-20-5[3]
Solubility Soluble in DMSO[4]
In Vitro and Cellular Activity

This compound demonstrates potent and selective inhibition of Mps1 kinase activity in biochemical and cell-based assays.

ParameterValueAssay ConditionsReference
IC₅₀ (In Vitro) 367 nMLanthascreen Kinase Assay with 1 µM ATP[1][5]
K_d 27 nM-[5]
Cellular Potency 5 - 10 µMInhibition of Mps1-dependent SAC activity in HCT116 cells[1]
Selectivity >1000-fold selective against a panel of 352 kinases (exceptions: ALK, Ltk)Kinase screening panel[2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain and preventing its catalytic activity.[1] This inhibition disrupts the Mps1 signaling cascade, leading to a failure of the spindle assembly checkpoint.

Mps1_Signaling_Pathway cluster_upstream Upstream Signals cluster_Mps1 Mps1 Kinase cluster_downstream Downstream Effectors Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 Activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Promotes Kinetochore Localization Aurora_B Aurora B Kinase Mps1->Aurora_B Activates Mps1_IN_1 This compound Mps1_IN_1->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mad1_Mad2->SAC Activates Aurora_B->SAC Contributes to Anaphase Anaphase SAC->Anaphase Inhibits

The primary consequences of Mps1 inhibition by this compound include:

  • Disruption of Mad2 Recruitment: this compound prevents the localization of the Mad1-Mad2 complex to unattached kinetochores, a critical step in SAC activation.[1][2]

  • Reduced Aurora B Kinase Activity: Inhibition of Mps1 leads to decreased activity of Aurora B kinase, another important mitotic kinase.[1]

  • Premature Mitotic Exit: By overriding the SAC, this compound causes cells to exit mitosis prematurely, even in the presence of unattached chromosomes.[1]

  • Aneuploidy and Cell Death: The resulting chromosome missegregation leads to aneuploidy and can ultimately trigger cell death.[1]

Experimental Protocols

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted from the methods described for the characterization of this compound.[1]

Materials:

  • Recombinant Mps1 kinase

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • Fluorescein-labeled substrate peptide (e.g., AF-647 E4Y)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 20 mM EDTA in Kinase Buffer)

  • 384-well low-volume microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare Reagents:

    • Prepare a 2X Mps1 kinase solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Mps1.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer to create a 4X inhibitor solution.

  • Assay Assembly:

    • Add 2.5 µL of 4X this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of 2X Mps1 kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop Solution containing the Tb-anti-pSubstrate antibody to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Calculate the TR-FRET ratio and determine the IC₅₀ value for this compound.

Lanthascreen_Workflow A Prepare Reagents (2X Kinase, 2X Substrate/ATP, 4X this compound) B Assay Assembly (Add Inhibitor, Kinase, Substrate/ATP) A->B C Incubate (60 min, RT) B->C D Stop Reaction & Add Detection Ab C->D E Incubate (60 min, RT) D->E F Read Plate (TR-FRET) E->F G Data Analysis (IC50 determination) F->G

Immunoblotting for Mps1 Pathway Analysis

This protocol outlines a general procedure for analyzing the phosphorylation status of Mps1 downstream targets.

Materials:

  • Cell lines (e.g., HCT116, U2OS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-Mps1, anti-Cyclin B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with this compound at desired concentrations for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

Immunoblotting_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Analysis H->I

Cell Viability/Proliferation Assay (Syto60)

This protocol is based on the use of a nucleic acid stain to quantify cell number.[1]

Materials:

  • Cell lines (e.g., HCT116)

  • This compound

  • Complete cell culture medium

  • Syto60 nucleic acid stain

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Staining:

    • At each time point, remove the medium and add a solution of Syto60 in a suitable buffer (e.g., PBS with 0.1% Triton X-100) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Syto60 (e.g., excitation ~650 nm, emission ~670 nm).

  • Data Analysis:

    • Normalize the fluorescence values to the DMSO control for each time point to determine the effect on cell proliferation.

Cell_Viability_Workflow A Seed Cells B Treat with this compound A->B C Incubate (24-96h) B->C D Stain with Syto60 C->D E Measure Fluorescence D->E F Data Analysis E->F

In Vivo Studies

Limited in vivo pharmacokinetic and efficacy data are available specifically for this compound in the public domain. However, studies with other Mps1 inhibitors have demonstrated that targeting Mps1 can lead to tumor growth inhibition in xenograft models.[6][7] These studies also highlight potential dose-limiting toxicities, such as myelosuppression, which are consistent with the role of Mps1 in normally proliferating tissues.[6] Further investigation is required to fully characterize the in vivo properties of this compound.

Conclusion

References

Unveiling Mps1-IN-1: A Technical Guide to its Chemical Structure, Properties, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. This compound, by targeting a key kinase in this pathway, serves as a valuable tool for dissecting the mechanisms of mitotic progression and as a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, biochemical properties, and cellular effects of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine class of kinase inhibitors. Its chemical structure is characterized by a central pyrrolo[2,3-b]pyridine core.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(4-((4-((2-(isopropylsulfonyl)phenyl)amino)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)-3-methoxyphenyl)piperidin-4-ol[1]
Molecular Formula C28H33N5O4S[1]
Molecular Weight 535.66 g/mol [2]
CAS Number 1125593-20-5[1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (30 mg/mL) and DMF (50 mg/mL). Limited solubility in aqueous buffers.[1]
Storage Store as a solid at -20°C for long-term stability. Solutions are unstable and should be prepared fresh.[2]

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of Mps1 kinase activity. It acts by competing with ATP for binding to the kinase's active site.

Table 2: In Vitro Biochemical Activity of this compound

ParameterValueDescriptionReference
IC50 (Mps1) 367 nMHalf-maximal inhibitory concentration against Mps1 kinase.[2][3]
Kd (Mps1) 27 nMDissociation constant for the binding of this compound to Mps1 kinase.[2]

This compound exhibits remarkable selectivity for Mps1 over a broad panel of other kinases, making it a specific tool for studying Mps1 function. It has been shown to have over 1,000-fold selectivity against a panel of 352 kinases.[1]

Mechanism of Action and Cellular Effects

This compound exerts its cellular effects by inhibiting the kinase activity of Mps1, which plays a pivotal role in the spindle assembly checkpoint.

Spindle Assembly Checkpoint (SAC) Signaling Pathway

Mps1 is a key upstream kinase in the SAC signaling cascade. Upon detection of unattached or improperly attached kinetochores, Mps1 is activated and initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruitment Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruitment MCC MCC (Mad2-BubR1-Bub3-Cdc20) Mad1_Mad2->MCC Assembly APC_C APC/C MCC->APC_C Securin Securin APC_C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Anaphase Anaphase Onset Separase->Anaphase Mps1_IN_1 This compound Mps1_IN_1->Mps1 Inhibition

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Cellular Phenotypes Induced by this compound

Inhibition of Mps1 by this compound leads to a number of distinct cellular phenotypes:

  • Disruption of Mad1 and Mad2 Localization: this compound treatment prevents the recruitment of the essential checkpoint proteins Mad1 and Mad2 to unattached kinetochores.[3] This is a key step in the inactivation of the SAC.

  • Premature Mitotic Exit: By overriding the SAC, this compound causes cells to exit mitosis prematurely, even in the presence of microtubule poisons like nocodazole that would normally induce a robust mitotic arrest.[3]

  • Reduced Aurora B Kinase Activity: Mps1 inhibition leads to a decrease in the activity of Aurora B kinase, another crucial regulator of mitosis. This is observed through reduced phosphorylation of Aurora B substrates such as Histone H3 at serine 10.[3]

  • Increased Multipolar Mitosis in Cancer Cells: In cancer cells with extra centrosomes, inhibition of Mps1 by this compound increases the frequency of multipolar mitoses, leading to catastrophic cell division and cell death.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay measures the ability of this compound to inhibit the enzymatic activity of Mps1 in a purified system. The Lanthascreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Lanthascreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Mps1_Kinase Mps1 Kinase (~40 nM) Reaction_Mix Combine Kinase, ATP, Substrate, and this compound Mps1_Kinase->Reaction_Mix ATP ATP (1 µM) ATP->Reaction_Mix Substrate AF-647 E4Y Substrate (200 nM) Substrate->Reaction_Mix Mps1_IN_1_Dilution Serial Dilution of this compound Mps1_IN_1_Dilution->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Add_Antibody Add Tb-labeled anti-phospho-substrate Ab Incubation->Add_Antibody Read_Plate Read TR-FRET Signal Add_Antibody->Read_Plate

Workflow for the In Vitro Mps1 Kinase Assay.

Materials:

  • Recombinant Mps1 kinase (e.g., ~40 nM final concentration)

  • ATP (e.g., 1 µM final concentration)

  • Fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y)

  • This compound

  • Lanthascreen™ Tb-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions.

  • Add a mixture of Mps1 kinase and the fluorescently labeled substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for Mad2 Localization

This immunofluorescence-based assay assesses the effect of this compound on the recruitment of Mad2 to kinetochores in cells.

Mad2_Localization_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Seed_Cells Seed PtK2 cells expressing HsMad2-EYFP Treat_Cells Treat with this compound (e.g., 10 µM) or DMSO (control) Seed_Cells->Treat_Cells Nocodazole_Treatment Optional: Co-treat with Nocodazole to enrich mitotic cells Treat_Cells->Nocodazole_Treatment Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Nocodazole_Treatment->Fix_Permeabilize Primary_Ab Incubate with anti-Mad2 primary antibody Fix_Permeabilize->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Image_Acquisition Acquire images using fluorescence microscopy DAPI->Image_Acquisition Quantification Quantify Mad2 signal at kinetochores Image_Acquisition->Quantification

Experimental Workflow for Mad2 Localization Assay.

Materials:

  • PtK2 cell line stably expressing HsMad2-EYFP

  • This compound

  • Nocodazole (optional)

  • Formaldehyde or Methanol for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against Mad2 (if not using a fluorescently tagged protein)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed PtK2-HsMad2-EYFP cells on coverslips.

  • Treat cells with this compound (e.g., 10 µM) or DMSO as a control for a specified duration. Optionally, co-treat with nocodazole to induce mitotic arrest and enrich for cells with unattached kinetochores.

  • Fix the cells with 4% paraformaldehyde or ice-cold methanol.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS.

  • If not using a fluorescently tagged Mad2, incubate with a primary antibody against Mad2.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of Mad2 at kinetochores. A significant decrease in Mad2 signal at kinetochores is expected in this compound treated cells compared to the control.[3]

Western Blot Analysis of Aurora B Activity

This method measures the phosphorylation status of Aurora B substrates as a readout for its kinase activity in cells treated with this compound.

Materials:

  • HeLa or U2OS cells

  • This compound

  • Paclitaxel (Taxol) to enrich for mitotic cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-total Aurora B, anti-total Histone H3, and a loading control (e.g., anti-GAPDH or anti-tubulin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate HeLa or U2OS cells and allow them to adhere.

  • Treat cells with paclitaxel to synchronize them in mitosis.

  • Add this compound at various concentrations to the synchronized cells for a defined period.

  • Harvest and lyse the cells in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • A dose-dependent decrease in the phosphorylation of Histone H3 (Ser10) and Aurora B (Thr232) is expected with increasing concentrations of this compound.[3]

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of Mps1 kinase in cell cycle regulation. Its ability to potently inhibit Mps1 allows for the precise dissection of the spindle assembly checkpoint and its downstream consequences. The detailed chemical, biochemical, and cellular characterization provided in this guide, along with the experimental protocols, will aid researchers in utilizing this compound to further our understanding of mitotic control and to explore its potential as a therapeutic agent in oncology. The provided diagrams and structured data are intended to serve as a quick and comprehensive reference for laboratory use.

References

Mps1-IN-1: A Technical Guide to Kinase Selectivity and Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine Kinase), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][2][3] Dysregulation of Mps1 activity is linked to chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[4][5][6] Mps1-IN-1 is a potent, selective, and ATP-competitive small molecule inhibitor of Mps1 kinase.[7][8] This technical guide provides a comprehensive overview of the kinase selectivity and off-target profile of this compound, complete with detailed experimental methodologies and visual representations of key cellular pathways and workflows.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Mps1. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates.[7][8] The primary function of Mps1 in the spindle assembly checkpoint is to phosphorylate its substrates at the kinetochores of unattached chromosomes. This initiates a signaling cascade that leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, ultimately forming the Mitotic Checkpoint Complex (MCC).[2][7][9] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase.[1] By inhibiting Mps1, this compound disrupts this signaling cascade, leading to a failure to establish or maintain the mitotic checkpoint, even in the presence of spindle poisons like nocodazole.[7][10] This results in premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death.[2][7]

Kinase Selectivity and Off-Target Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled against a large panel of kinases to determine its selectivity.

On-Target Potency

This compound demonstrates potent inhibition of Mps1 kinase activity. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for its on-target potency.

TargetPotency (IC50)Potency (Ki)Assay Type
Mps1 (TTK)367 nM[7][8][11]27 nM[8][11]In vitro kinase assay, KinomeScan
Off-Target Profile

Kinome-wide screening has revealed that this compound is a relatively selective inhibitor. However, at higher concentrations, it can interact with other kinases. The most significant off-targets are listed below.

Off-TargetPotency (Ki)
ALK21 nM[11]
LTK29 nM[11]
PYK2280 nM[11]
FAK440 nM[11]
INSR470 nM[11]
IGF1R750 nM[11]
ERK2900 nM[11]

Note: It is important to consider these off-target activities when interpreting cellular phenotypes observed at higher concentrations of this compound. The original study noted that the primary off-targets, ALK and LTK, have restricted tissue expression, which may limit the impact of these interactions in many cell types used for cell cycle research.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the selectivity and cellular effects of this compound.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay is used to determine the IC50 of an inhibitor against its target kinase.

Materials:

  • Recombinant Mps1 kinase

  • ATP

  • AF-647 E4Y substrate

  • Kinase Buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl2)[13]

  • This compound (or other test compounds)

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add Mps1 kinase (e.g., final concentration of ~40 nM) to each well.[14]

  • Add the diluted this compound to the wells. Include a DMSO-only control.

  • Add the fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate).[14]

  • Initiate the kinase reaction by adding ATP (e.g., 1 µM).[14]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor).

  • Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

KinomeScan™ Selectivity Profiling

This competition binding assay assesses the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using qPCR.[15]

Procedure (Generalized):

  • Kinases are tagged with a unique DNA identifier.

  • An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined in a well.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The beads are washed to remove unbound kinase.

  • The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.

  • The results are expressed as a percentage of the DMSO control, and a dissociation constant (Kd) can be calculated from a dose-response curve.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the inhibition of Mps1 activity in cells by measuring the phosphorylation status of its downstream targets or Mps1 autophosphorylation.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST).[7][9]

  • Primary antibodies (e.g., anti-phospho-Mps1, anti-phospho-Histone H3 (Ser10) as a marker for Aurora B activity downstream of Mps1).[10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[7][9]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][9]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl solution).[16]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well (e.g., 10 µL of a 5 mg/mL stock) and incubate for 4 hours at 37°C.[16][17]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Incubate the plate, shaking, for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 P Bub1 Bub1 Mps1->Bub1 P MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Activation Bub1->MCC Activation APC_C APC/C MCC->APC_C Anaphase Anaphase APC_C->Anaphase Mps1_IN_1 This compound Mps1_IN_1->Mps1

Caption: this compound inhibits Mps1, disrupting the spindle assembly checkpoint signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow start Start: this compound Compound primary_assay Primary In Vitro Mps1 Kinase Assay start->primary_assay kinome_scan Broad Kinome Screening (e.g., KinomeScan) start->kinome_scan potency Determine IC50/Ki for Mps1 primary_assay->potency cellular_assays Cellular Assays (Western Blot, Viability) potency->cellular_assays off_target_id Identify Potential Off-Targets kinome_scan->off_target_id dose_response Dose-Response Assays for Off-Targets off_target_id->dose_response off_target_potency Determine Ki for Significant Off-Targets dose_response->off_target_potency off_target_potency->cellular_assays phenotype Correlate Potency with Cellular Phenotype cellular_assays->phenotype end End: Selectivity Profile phenotype->end

Caption: A typical workflow for determining the kinase selectivity profile of a small molecule inhibitor.

References

The Critical Role of Mps1 Kinase in Cell Division and as a Therapeutic Target: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a cornerstone of mitotic regulation, ensuring the fidelity of chromosome segregation. Its pivotal role in the spindle assembly checkpoint (SAC) and in the correction of improper microtubule-kinetochore attachments has made it a focal point of cell cycle research. Overexpression of Mps1 is a common feature in a variety of human cancers, where it is thought to contribute to aneuploidy and tumor progression. Consequently, the inhibition of Mps1 kinase has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth exploration of the biological functions of Mps1, the multifaceted consequences of its inhibition, and detailed methodologies for its study.

Core Biological Functions of Mps1 Kinase

Mps1 is a master regulator of mitosis, with its most critical functions centered around the assurance of accurate chromosome segregation.[1] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis.[2]

1.1. Spindle Assembly Checkpoint (SAC) Activation: Mps1 is a key upstream kinase in the SAC, a surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[3][4] In the presence of unattached kinetochores, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[5] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together.[1] This delay provides a window of time for the correction of attachment errors.

1.2. Chromosome Biorientation and Error Correction: Mps1 plays a crucial role in ensuring that sister chromatids attach to microtubules from opposite spindle poles, a state known as biorientation.[6][7] It acts to destabilize incorrect attachments, such as syntelic (both sister kinetochores attached to the same pole) or merotelic (one kinetochore attached to both poles) attachments, thereby facilitating their correction.[6] This error correction function is vital for preventing chromosome mis-segregation.

1.3. Centrosome Duplication: Mps1 has also been implicated in the regulation of centrosome duplication, the process by which the primary microtubule-organizing centers of the cell are replicated.[1] Overexpression of Mps1 can lead to centrosome overduplication, while its inhibition has been shown to block this process in some contexts.[1]

Signaling Pathways Involving Mps1 Kinase

Mps1 functions within a complex network of interactions to execute its mitotic roles. A simplified representation of the Mps1-mediated Spindle Assembly Checkpoint signaling pathway is depicted below.

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1 Bub1 Knl1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_O Mad2 (Open) Mad1->Mad2_O Converts to Mad2_C Mad2 (Closed) Mad2_O->Mad2_C MCC MCC (Mad2-Cdc20-BubR1-Bub3) Mad2_C->MCC Forms APC_C APC/C Securin Securin APC_C->Securin Degrades Cdc20 Cdc20 Cdc20->MCC MCC->APC_C Inhibits Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Triggers

Mps1-mediated Spindle Assembly Checkpoint signaling pathway.

Consequences of Mps1 Kinase Inhibition

The critical functions of Mps1 in mitosis make it an attractive target for therapeutic intervention, particularly in cancer. Inhibition of Mps1 kinase activity leads to a cascade of cellular events, ultimately compromising the viability of rapidly dividing cells.

3.1. Abrogation of the Spindle Assembly Checkpoint: Mps1 inhibitors effectively dismantle the SAC, forcing cells to exit mitosis prematurely, even in the presence of unattached or improperly attached chromosomes.[8][9] This leads to a shortened mitotic duration.[10]

3.2. Chromosome Mis-segregation and Aneuploidy: The combination of a defunct SAC and the inability to correct attachment errors results in widespread chromosome mis-segregation during anaphase.[7][8] This leads to aneuploidy, a state where daughter cells inherit an abnormal number of chromosomes, which is often detrimental to cell survival.[3]

3.3. Mitotic Catastrophe and Cell Death: The severe genomic instability caused by Mps1 inhibition often triggers a form of cell death known as mitotic catastrophe.[3][11] This can be followed by the activation of apoptotic pathways.[1][12]

3.4. Synergy with Taxanes: Mps1 inhibitors have shown synergistic effects when combined with taxanes, a class of chemotherapy drugs that stabilize microtubules and activate the SAC.[13][14] By overriding the taxane-induced mitotic arrest, Mps1 inhibitors enhance the level of chromosome mis-segregation and promote tumor cell death.[13][14]

Quantitative Data on Mps1 Inhibition

The effects of Mps1 inhibitors have been quantified in numerous preclinical and clinical studies. The following tables summarize key data for several representative inhibitors.

Table 1: In Vitro Potency of Mps1 Inhibitors

InhibitorTargetIC50Assay ConditionsReference(s)
Mps1-IN-1Mps1367 nMIn vitro kinase assay[6]
MPI-0479605Mps11.8 nMIn vitro kinase assay[15]
BAY 1161909Mps1<10 nMIn vitro kinase assay[11][16]
BAY 1217389Mps1<10 nMIn vitro kinase assay[11][16]
S81694Mps151-126 nMCell-based IC50 in ALL cell lines[10]
CFI-402257TTK (Mps1)8-40 nMCell-based IC50 in various cancer cell lines[7]

Table 2: Cellular Effects of Mps1 Inhibition

EffectCell LineTreatmentQuantitative MeasurementReference(s)
ApoptosisNeuroblastoma (SK-N-Be2c)0.3 µM Reversine (72h)~30% Annexin V positive cells[1]
ApoptosisNeuroblastoma (SK-N-Be2c)1 µM Mps-BAY2a (72h)~40% Annexin V positive cells[1]
Chromosome Mis-segregation (Mild)U2OSPartial Mps1 depletionIncrease from 13% to 40%[7]
Chromosome Mis-segregation (Severe)U2OSPartial Mps1 depletionIncrease from 0% to 18%[7]
Reduced Mitotic DurationBV-173S81694Decrease from 36 to 19 minutes[10]

Table 3: Clinical Trial Data for Mps1 Inhibitors

InhibitorTrial IdentifierPhaseIndicationKey FindingsAdverse EventsReference(s)
BAY 1217389 (+ Paclitaxel)NCT02366949IAdvanced Solid TumorsMTD: 64 mg twice daily. Confirmed ORR: 31.6%.Hematologic toxicities (55.6%), nausea (45.3%), fatigue (41.3%), diarrhea (40.0%).[8][17][18][19][20]
CFI-402257NCT02792465IAdvanced Solid TumorsMonotherapy ORR: 6%. Combination with fulvestrant ORR: 10%.Dose-dependent neutropenia (manageable).[2][4][6][7][21]
CCT289346 (BOS172722) (+ Paclitaxel)NCT03328494IAdvanced Solid Tumors8 partial responses in 35 patients across four tumor types.Data not fully published.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Mps1 kinase function and the effects of its inhibitors.

5.1. In Vitro Kinase Assay

This protocol is adapted from BPS Bioscience's TTK (MPS-1) Kinase Assay Kit.[21]

Kinase_Assay_Workflow A Thaw Reagents (5x Kinase Buffer, ATP, MBP Substrate) B Prepare Master Mix (Kinase Buffer, MBP, ATP, water) A->B C Add Master Mix to 96-well plate B->C D Add Test Inhibitor or Diluent C->D E Prepare and Add Diluted Mps1 Enzyme D->E F Incubate at 30°C for 45 minutes E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT for 45 minutes G->H I Add Kinase Detection Reagent H->I J Incubate at RT for 30-60 minutes I->J K Measure Luminescence J->K

Workflow for an in vitro Mps1 kinase assay.

Protocol Steps:

  • Reagent Preparation: Thaw 5x Kinase Buffer 1, ATP (500 µM), and Myelin Basic Protein (MBP) substrate (5 mg/ml). Prepare 1x Kinase Buffer with DTT.[21]

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer 1, MBP, ATP, and water.[21]

  • Plate Setup: Add the master mix to each well of a 96-well plate.[21]

  • Inhibitor Addition: Add the test Mps1 inhibitor or a vehicle control to the appropriate wells.[21]

  • Enzyme Addition: Dilute the recombinant Mps1 (TTK) enzyme in 1x Kinase Buffer 1 and add it to the wells to initiate the reaction.[21]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[21]

  • Detection: Add ADP-Glo™ Reagent and incubate at room temperature for 45 minutes. Then, add Kinase Detection Reagent and incubate for another 30-60 minutes.[21]

  • Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.[21]

5.2. Immunofluorescence Staining of the Mitotic Spindle

This protocol provides a general framework for visualizing the mitotic spindle and chromosomes in cells treated with Mps1 inhibitors.[1][15][22][23][24]

IF_Protocol A Cell Seeding and Treatment (on coverslips) B Wash with PBS A->B C Fixation (e.g., 4% Paraformaldehyde) B->C D Wash with PBS C->D E Permeabilization (e.g., 0.1% Triton X-100 in PBS) D->E F Wash with PBS E->F G Blocking (e.g., 5% BSA in PBS) F->G H Primary Antibody Incubation (e.g., anti-α-tubulin, anti-γ-tubulin) G->H I Wash with PBS H->I J Secondary Antibody Incubation (Fluorophore-conjugated) I->J K Wash with PBS J->K L Counterstain (e.g., DAPI for DNA) K->L M Mounting L->M N Imaging (Fluorescence Microscopy) M->N Flow_Cytometry_Protocol A Cell Harvesting and Washing B Fixation (e.g., cold 70% Ethanol) A->B C Washing with PBS B->C D RNase A Treatment C->D E Propidium Iodide (PI) Staining D->E F Incubation E->F G Data Acquisition (Flow Cytometer) F->G H Data Analysis G->H

References

Mps1-IN-1's Impact on Mad2 Recruitment to Kinetochores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of the kinase inhibitor Mps1-IN-1 in modulating the recruitment of the crucial spindle assembly checkpoint (SAC) protein, Mad2, to kinetochores. The information presented herein is intended to support research and development efforts in oncology and cell cycle regulation.

Introduction: The Spindle Assembly Checkpoint and the Critical Roles of Mps1 and Mad2

The spindle assembly checkpoint (SAC) is a fundamental surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. Two key proteins in this intricate signaling network are the Monopolar Spindle 1 (Mps1) kinase and the Mitotic Arrest Deficient 2 (Mad2) protein.

Mps1, a dual-specificity kinase, is a master regulator of the SAC, localizing to unattached kinetochores and initiating the checkpoint signaling cascade. Its kinase activity is essential for the recruitment of downstream checkpoint proteins, including Mad2. Mad2 exists in two distinct conformational states: an inactive "open" conformation (O-Mad2) and an active "closed" conformation (C-Mad2). The recruitment of Mad2 to unattached kinetochores and its conversion to the active C-Mad2 conformer are critical steps in the generation of the mitotic checkpoint complex (MCC), the effector of the SAC that directly inhibits the anaphase-promoting complex/cyclosome (APC/C).

This compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1][2] By inhibiting Mps1's catalytic activity, this compound serves as a powerful chemical tool to dissect the molecular mechanisms of the SAC and as a potential therapeutic agent to target chromosomally unstable cancer cells. This guide will delve into the specific impact of this compound on the recruitment of Mad2 to kinetochores, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data: The Effect of this compound on Mad2 Kinetochore Localization

The inhibition of Mps1 kinase activity by this compound leads to a significant reduction in the amount of Mad2 localized to kinetochores in mitotic cells. This effect has been quantified in several studies, demonstrating the critical dependence of Mad2 recruitment on Mps1's catalytic function.

Mps1 InhibitorCell LineTreatment ConditionsQuantitative Effect on Kinetochore Mad2Reference
This compound PtK2 cells stably expressing HsMad2-EYFP10 µM this compound~80% decrease in kinetochore-bound Mad2 compared to DMSO-treated controls.[3]
This compound + Nocodazole PtK2 cells stably expressing HsMad2-EYFP10 µM this compound and Nocodazole~70% reduction in the amount of kinetochore-bound Mad2 compared to cells treated with nocodazole alone.[3]
AZ3146 HeLa2 µM AZ3146 for 2 hours in the presence of MG132Kinetochore levels of Mad2 reduced to ~15% of control.[4]
Reversine HeLaNot specifiedDiminished Mad2 kinetochore signal.[5]

Experimental Protocols

Cell Culture and Synchronization

To study the effects of this compound on Mad2 recruitment, it is essential to enrich for a population of mitotic cells with active spindle assembly checkpoints. This is typically achieved by synchronizing cells in mitosis using a microtubule-depolymerizing agent like nocodazole.

Protocol for Thymidine-Nocodazole Cell Synchronization:

  • Cell Seeding: Plate HeLa or U2OS cells on glass coverslips in a 6-well plate at a density that will result in 30-40% confluency.

  • Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-19 hours. This will arrest the cells at the G1/S boundary.

  • Release from Thymidine Block: Wash the cells twice with 1x PBS and add fresh pre-warmed complete medium. Incubate for 8-10 hours.

  • Nocodazole Treatment: Add nocodazole to a final concentration of 100 ng/mL (for HeLa) or 50 ng/mL (for U2OS) and incubate for 10-12 hours.[6][7][8] This will arrest the cells in prometaphase with unattached kinetochores, leading to SAC activation.

  • Mps1 Inhibition: Following the nocodazole block, the cells are ready for treatment with this compound. Add this compound to the desired final concentration (e.g., 10 µM) for the specified duration before proceeding with immunofluorescence or live-cell imaging.

Immunofluorescence Staining of Mad2 at Kinetochores

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize and quantify Mad2 localization at kinetochores.

  • Pre-extraction (Optional but Recommended): To reduce cytoplasmic background, briefly wash the cells with a pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100) for 30-60 seconds at 37°C.

  • Fixation: Immediately fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Anti-Mad2 antibody: (e.g., rabbit anti-Mad2, 1:500 dilution, Covance).[9]

    • Anti-centromere antibody (CREST): (e.g., human anti-CREST, 1:400 dilution, Antibodies, Inc.) to mark the location of kinetochores.[9]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 568 goat anti-human) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20. Stain the DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

Live-Cell Imaging of Mad2-EGFP

Live-cell imaging allows for the dynamic visualization of Mad2 recruitment and its response to Mps1 inhibition in real-time.

  • Cell Line: Use a cell line stably expressing a fluorescently tagged Mad2, such as PtK2-HsMad2-EYFP.[3]

  • Cell Plating: Plate the cells in a glass-bottom imaging dish.

  • Drug Treatment: Prior to imaging, treat the cells with this compound (e.g., 10 µM) and/or nocodazole as required by the experimental design.

  • Microscopy: Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.

  • Image Acquisition: Acquire time-lapse images using appropriate laser lines and filters for the fluorescent proteins. Capture Z-stacks to encompass all kinetochores within a cell.

Quantitative Analysis of Kinetochore Fluorescence Intensity

Quantifying the fluorescence intensity of Mad2 at kinetochores is crucial for an objective assessment of the impact of this compound.

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, MetaMorph) to process the acquired images.

  • Kinetochore Identification: Identify individual kinetochores based on the CREST signal.

  • Fluorescence Measurement: For each identified kinetochore, measure the integrated fluorescence intensity of the Mad2 signal in a defined region of interest (ROI).

  • Background Subtraction: Measure the background fluorescence in a region adjacent to the kinetochore and subtract it from the kinetochore intensity measurement.

  • Normalization: To account for variations in protein expression and staining efficiency, normalize the Mad2 intensity to the intensity of the corresponding CREST signal.[10]

  • Statistical Analysis: Perform statistical analysis on the quantified data from multiple cells and experiments to determine the significance of any observed differences.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of Mad2 Recruitment to Kinetochores and the Impact of this compound

The recruitment of Mad2 to unattached kinetochores is a multi-step process orchestrated by Mps1. Mps1 initiates a phosphorylation cascade that creates a docking platform for downstream SAC proteins.[11]

Mad2_Recruitment_Pathway cluster_kinetochore Unattached Kinetochore Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 Recruits Mad1_C_Mad2 Mad1-C-Mad2 Bub1_Bub3->Mad1_C_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_C_Mad2->MCC Catalyzes formation of Mps1 Mps1 Mps1->Knl1 P Mps1->Bub1_Bub3 P Mps1_IN_1 This compound Mps1_IN_1->Mps1 Inhibits O_Mad2 O-Mad2 (Cytoplasmic Pool) O_Mad2->Mad1_C_Mad2 Converts to C-Mad2 APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase

Caption: Mps1-dependent Mad2 recruitment pathway.

Experimental Workflow for Assessing this compound's Effect on Mad2 Recruitment

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on Mad2 localization at kinetochores.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., HeLa, U2OS) synchronization 2. Mitotic Synchronization (e.g., Thymidine-Nocodazole block) cell_culture->synchronization inhibitor_treatment 3. This compound Treatment (e.g., 10 µM) synchronization->inhibitor_treatment fixation 4. Fixation & Permeabilization inhibitor_treatment->fixation blocking 5. Blocking fixation->blocking primary_ab 6. Primary Antibody Incubation (anti-Mad2, anti-CREST) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab imaging 8. Confocal Microscopy secondary_ab->imaging quantification 9. Image Analysis & Quantification of Kinetochore Fluorescence imaging->quantification statistics 10. Statistical Analysis quantification->statistics

Caption: Workflow for analyzing this compound's effect on Mad2.

Logical Relationship: Mps1 Kinase Activity and Mad2 Kinetochore Localization

This diagram illustrates the direct logical dependency of Mad2 recruitment on the kinase activity of Mps1.

Logical_Relationship Mps1_Active Active Mps1 Kinase Mad2_Recruited Mad2 Recruited to Kinetochores Mps1_Active->Mad2_Recruited Leads to Mps1_Inactive Inactive Mps1 Kinase Mad2_Not_Recruited Mad2 Not Recruited to Kinetochores Mps1_Inactive->Mad2_Not_Recruited Leads to Mps1_IN_1 This compound Mps1_IN_1->Mps1_Active Prevents Mps1_IN_1->Mps1_Inactive Induces

Caption: Mps1 activity is essential for Mad2 recruitment.

Conclusion

This compound potently inhibits the kinase activity of Mps1, leading to a dramatic reduction in the recruitment of Mad2 to unattached kinetochores. This effect underscores the indispensable role of Mps1's catalytic function in the upstream signaling of the spindle assembly checkpoint. The quantitative data, detailed protocols, and visual models provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the SAC and to explore the therapeutic potential of targeting Mps1 in cancer. The precise modulation of the Mps1-Mad2 axis with chemical probes like this compound will continue to be a valuable strategy in advancing our understanding of mitotic regulation and its deregulation in disease.

References

Understanding the Mps1-IN-1 and Aurora B Kinase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the small molecule inhibitor Mps1-IN-1 and the serine/threonine kinase Aurora B. While this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, its effects on Aurora B kinase activity are significant and primarily indirect, arising from the critical role of Mps1 in the proper localization and activation of the Chromosomal Passenger Complex (CPC), of which Aurora B is the catalytic subunit. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this interaction for researchers in cell biology and drug development.

Introduction

Mps1 and Aurora B are key regulatory kinases that ensure the fidelity of chromosome segregation during mitosis.[1] Mps1 is a central component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that prevents premature anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[1][2] Aurora B, as the enzymatic component of the Chromosomal Passenger Complex (CPC), plays a crucial role in correcting erroneous kinetochore-microtubule attachments and is also involved in the SAC.[3][4] Given their critical roles in mitosis, both kinases are attractive targets for anti-cancer drug development.

This compound is a selective, ATP-competitive inhibitor of Mps1 kinase.[2] While highly selective for Mps1, treatment of cells with this compound has been shown to significantly reduce the intracellular activity of Aurora B kinase.[5] This guide elucidates the mechanism behind this observation, providing the necessary data and protocols for its investigation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Ki (nM)Assay MethodReference
This compoundMps136727Kinase Assay[2][6]
This compoundAurora B>10,000N/ALanthascreen Assay[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not applicable.

Table 2: Cellular Activity of this compound

Cell LineEffectConcentration (µM)Reference
HeLa, U2OSReduction in pHistone H3 (Ser10) (Aurora B substrate)Dose-dependent[5]
U2OSReduction in pAurora B (Thr232)Dose-dependent[5]
PtK2Defective Mad2 recruitment to kinetochores10[1]
U2OSCatastrophic anaphase in cells with extra centrosomes10[1]

Signaling Pathways and Mechanisms of Interaction

The interaction between Mps1 and Aurora B is a critical aspect of mitotic regulation. Mps1 plays a crucial role in the recruitment and activation of Aurora B at the centromere.

Mps1-Dependent Aurora B Recruitment and Activation

Mps1 facilitates the localization of the CPC to the centromere through the phosphorylation of the CPC subunit Borealin.[3] This localization is essential for Aurora B to phosphorylate its substrates involved in error correction and SAC signaling. Furthermore, Mps1 is required for the centromeric recruitment of Shugoshin 1 (Sgo1), which in turn helps to recruit the CPC. Inhibition of Mps1 with this compound disrupts this recruitment process, leading to reduced levels of active Aurora B at the centromeres.

Mps1_AuroraB_Pathway cluster_kinetochore Kinetochore Mps1 Mps1 Bub1 Bub1 Mps1->Bub1 recruits Borealin Borealin Mps1->Borealin phosphorylates H2A Histone H2A Bub1->H2A phosphorylates (T120) Sgo1 Sgo1 H2A->Sgo1 recruits CPC CPC (Aurora B) Sgo1->CPC recruits Error_Correction Error Correction CPC->Error_Correction SAC Spindle Assembly Checkpoint CPC->SAC Borealin->CPC activates Mps1_IN_1 This compound Mps1_IN_1->Mps1 Mps1_IN_1_Effect Mps1_IN_1 This compound Mps1_inhibition Mps1 Kinase Inhibition Mps1_IN_1->Mps1_inhibition Reduced_Borealin_phos Reduced Borealin Phosphorylation Mps1_inhibition->Reduced_Borealin_phos Reduced_CPC_recruitment Reduced CPC Recruitment to Centromeres Mps1_inhibition->Reduced_CPC_recruitment Reduced_AuroraB_activity Reduced Aurora B Kinase Activity Reduced_Borealin_phos->Reduced_AuroraB_activity Reduced_CPC_recruitment->Reduced_AuroraB_activity Impaired_EC Impaired Error Correction Reduced_AuroraB_activity->Impaired_EC Weakened_SAC Weakened Spindle Assembly Checkpoint Reduced_AuroraB_activity->Weakened_SAC Kinase_Assay_Workflow start Start prep_reagents Prepare 3X Solutions: - this compound dilutions - Kinase/Antibody mix - Tracer start->prep_reagents add_compound Add 5 µL of this compound to 384-well plate prep_reagents->add_compound add_kinase_ab Add 5 µL of Kinase/ Eu-antibody mixture add_compound->add_kinase_ab add_tracer Add 5 µL of Alexa Fluor™ 647-tracer add_kinase_ab->add_tracer incubate Incubate for 1 hour at room temperature add_tracer->incubate read_plate Read plate on a TR-FRET compatible reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate analyze Calculate IC50 value read_plate->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Mps1-IN-1 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Mps1-IN-1, a known inhibitor of Monopolar Spindle 1 (Mps1) kinase. The provided methodologies are intended to guide researchers in setting up and performing robust kinase assays for compound profiling and drug discovery efforts.

Introduction

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 is implicated in aneuploidy and has been linked to tumorigenesis, making it an attractive target for cancer therapy.[3][4] this compound is an ATP-competitive inhibitor of Mps1 kinase activity.[5][6] This document outlines the procedures for an in vitro kinase assay to quantify the inhibitory activity of this compound against Mps1 and to assess its selectivity against other kinases.

Mps1 Signaling Pathway

Mps1 kinase acts as a master regulator at the apex of the spindle assembly checkpoint signaling pathway.[7] It localizes to the kinetochores of unattached chromosomes during mitosis and initiates a signaling cascade to prevent premature entry into anaphase.[1][8] A key function of Mps1 is the phosphorylation of the kinetochore scaffold protein Knl1, which then recruits other essential SAC proteins like Bub1, Mad1, and Mad2 to form the Mitotic Checkpoint Complex (MCC).[2][7] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B and halting the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[7]

References

Application Notes and Protocols for Mps1-IN-1 in Live-Cell Imaging of Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), the signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids and prevents the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.[1][3] Mps1 is a key upstream regulator of this pathway, and its activity is essential for the recruitment of other checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores.[4][5][6]

Mps1-IN-1 is a potent and selective small molecule inhibitor of Mps1 kinase activity.[7] Its use in live-cell imaging provides a powerful tool to dissect the dynamic role of Mps1 in mitotic progression, chromosome segregation, and the SAC. By acutely inhibiting Mps1, researchers can observe the immediate consequences on mitotic timing, checkpoint signaling, and cell fate, offering valuable insights for basic research and the development of anti-cancer therapeutics.[7]

Mechanism of Action

Mps1 kinase activity is critical for the phosphorylation of multiple substrates at the kinetochore, initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[8] The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3][8] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase.[3]

This compound competitively binds to the ATP-binding pocket of Mps1, inhibiting its kinase activity.[7] This inhibition prevents the phosphorylation of Mps1 targets, leading to a failure to establish or maintain the SAC, even in the presence of microtubule poisons like nocodazole.[5] Consequently, cells treated with this compound often exhibit a shortened mitosis, premature sister chromatid separation, and a high incidence of chromosome missegregation and aneuploidy.[5]

Data Presentation

Quantitative Data on the Effects of this compound in Live-Cell Imaging
Cell LineThis compound ConcentrationIncubation TimeObserved EffectsReference
PtK210 µMDuring mitosis~40% reduction in mitotic duration compared to DMSO control.[5]
PtK210 µM (with nocodazole)During mitosis70% reduction in kinetochore-bound Mad2 compared to nocodazole alone; premature exit from mitosis.[5]
U2OSNot specifiedNot specifiedIncreased frequency of multipolar mitoses in cells with extra centrosomes.[5]
Acentriolar RPE-1 TP53 -/-Not specifiedNot specifiedMitotic events producing only one daughter cell.[9]
Acentriolar U2OSNot specifiedNot specifiedMitotic events producing only one daughter cell.[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound

Objective: To observe the real-time effects of Mps1 inhibition on the duration of mitosis and chromosome segregation.

Materials:

  • Mammalian cells cultured on glass-bottom dishes suitable for live-cell imaging.

  • Complete cell culture medium.

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Fluorescent DNA dye (e.g., Hoechst 33342) or cells stably expressing a fluorescent histone marker (e.g., H2B-GFP).

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

    • If using a fluorescent DNA dye, add it to the culture medium at the recommended concentration 30-60 minutes before imaging.

  • Microscope Setup:

    • Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO2.

    • Place the dish with cells on the microscope stage.

    • Select multiple fields of view containing healthy, asynchronously growing cells.

  • Image Acquisition:

    • Begin time-lapse imaging, acquiring images every 5-15 minutes. Use appropriate filter sets for the chosen fluorescent markers.

    • Acquire a few frames before adding the inhibitor to establish a baseline.

  • Inhibitor Treatment:

    • Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 10 µM). Prepare a corresponding vehicle control with DMSO.

    • Carefully add the this compound or DMSO solution to the culture dish.

  • Continued Imaging:

    • Continue time-lapse imaging for several hours (e.g., 12-24 hours) to observe cells entering and progressing through mitosis.

  • Data Analysis:

    • Analyze the acquired images to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset) for both this compound treated and control cells.

    • Visually inspect mitotic cells for any abnormalities, such as chromosome misalignments, lagging chromosomes, or mitotic catastrophe.

Protocol 2: Assessing Spindle Assembly Checkpoint Strength with this compound

Objective: To determine the effect of Mps1 inhibition on the ability of cells to arrest in mitosis in the presence of a microtubule-depolymerizing agent.

Materials:

  • Mammalian cells stably expressing a fluorescently tagged SAC protein (e.g., Mad2-GFP).

  • Complete cell culture medium.

  • Live-cell imaging microscope with environmental control.

  • This compound.

  • Nocodazole (or another microtubule poison).

  • DMSO.

Procedure:

  • Cell Preparation and Microscope Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Experimental Groups:

    • Prepare four groups of cells for treatment:

      • DMSO (vehicle control).

      • Nocodazole alone.

      • This compound alone.

      • This compound and Nocodazole.

  • Image Acquisition and Treatment:

    • Begin time-lapse imaging.

    • Add the respective treatments to each group of cells. For the combination treatment, this compound can be added shortly before or concurrently with nocodazole.

  • Data Analysis:

    • Measure the time from nuclear envelope breakdown to anaphase onset for each condition.

    • Quantify the fluorescent intensity of the SAC protein (e.g., Mad2-GFP) at the kinetochores of cells in each group. In nocodazole-treated cells, Mad2 should localize strongly to kinetochores. Compare this to the localization in cells co-treated with this compound.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_inhibitor Inhibition by this compound Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits & activates Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mps1_IN_1 This compound Mps1_IN_1->Mps1 inhibits

Caption: Mps1 signaling pathway at the kinetochore and its inhibition by this compound.

Experimental_Workflow Start Start: Plate cells on glass-bottom dish Incubate Incubate 24-48h Start->Incubate Microscope Place on live-cell microscope (37°C, 5% CO2) Incubate->Microscope Baseline Acquire baseline images Microscope->Baseline Treatment Add this compound or DMSO (control) Baseline->Treatment Imaging Time-lapse imaging (e.g., 12-24h) Treatment->Imaging Analysis Analyze mitotic duration & chromosome segregation Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for live-cell imaging with this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of Mps1-IN-1 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Mps1 kinase activity is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby preventing premature entry into anaphase.[1][3] Upregulation of Mps1 has been observed in various cancers, making it an attractive target for anti-cancer drug development.[4][5]

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[6] Inhibition of Mps1 with this compound disrupts the SAC, leading to a cascade of cellular events including impaired Mad2 recruitment to kinetochores, decreased Aurora B kinase activity, premature mitotic exit, and ultimately, aneuploidy and potential cell death.[1][7] These cellular phenotypes make immunofluorescence microscopy a powerful tool to investigate the effects of this compound on cell cycle progression and mitotic fidelity.

These application notes provide a detailed protocol for immunofluorescence staining of cells treated with this compound, enabling researchers to visualize and quantify the phenotypic consequences of Mps1 inhibition.

Key Cellular Effects of this compound Treatment

Inhibition of Mps1 by this compound leads to several distinct and observable cellular phenotypes:

  • Spindle Assembly Checkpoint Abrogation: this compound overrides the mitotic arrest induced by spindle poisons (e.g., nocodazole, taxol), causing cells to exit mitosis prematurely.[1]

  • Defective Kinetochore Localization of SAC Proteins: Treatment with this compound prevents the localization of key checkpoint proteins, such as Mad2, to unattached kinetochores.[1][8]

  • Reduced Aurora B Kinase Activity: Mps1 inhibition can lead to a decrease in the activity of Aurora B kinase, a key regulator of chromosome-microtubule attachments. This can be monitored by the phosphorylation status of its substrates, such as Histone H3 at Serine 10.[1][7]

  • Chromosome Missegregation and Aneuploidy: The premature exit from mitosis in the presence of unattached chromosomes leads to a high frequency of chromosome missegregation and the formation of aneuploid daughter cells.[1]

  • Micronuclei Formation: Chromosomes that fail to properly segregate are often enclosed in their own small nuclei, called micronuclei.[9]

Quantitative Data on Mps1 Inhibitors

The following table summarizes the in vitro potency of this compound and other representative Mps1 inhibitors. This data is crucial for determining appropriate working concentrations for cell-based assays.

InhibitorTargetIC50Reference
This compound Mps1 367 nM [6]
Mps1-IN-2Mps1145 nM[10]
MPI-0479605Mps11.8 nM[7]
AZ3146Mps135 nM[10]
NMS-P715Mps1182 nM[10]
CCT251455Mps13 nM[10]

Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade. Mps1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thus delaying anaphase onset.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Bub1 Bub1 Mps1->Bub1 recruits & activates AuroraB Aurora B AuroraB->Mps1 activates Mad1 Mad1 Bub1->Mad1 recruits Mad2_open Mad2 (Open) Mad1->Mad2_open binds Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed conformational change MCC Mitotic Checkpoint Complex (MCC) (Mad2-Cdc20-BubR1-Bub3) Mad2_closed->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase promotes Mps1_IN_1 This compound Mps1_IN_1->Mps1 inhibits

Caption: Mps1 signaling pathway at the unattached kinetochore.

Experimental Workflow for Immunofluorescence Staining

This diagram outlines the key steps for performing immunofluorescence staining on cells treated with this compound.

IF_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis A Seed cells on coverslips B Treat with this compound (and/or spindle poison) A->B C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Counterstain (e.g., DAPI) G->H I Mount coverslips H->I J Image acquisition (Confocal/Epifluorescence) I->J K Image analysis and quantification J->K

Caption: Experimental workflow for immunofluorescence.

Logical Relationship of Expected Results

This diagram illustrates the cause-and-effect relationship of Mps1 inhibition by this compound, leading to observable phenotypes.

Expected_Results A This compound Treatment B Inhibition of Mps1 Kinase Activity A->B C Decreased Mad2 at Kinetochores B->C D Weakened Spindle Assembly Checkpoint B->D C->D E Premature Anaphase Entry D->E F Chromosome Missegregation & Aneuploidy E->F

Caption: Logical flow of this compound's cellular effects.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: e.g., HeLa, U2OS, or other suitable cancer cell line.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Spindle Poison (optional): Nocodazole (e.g., 10 mg/mL stock in DMSO) or Taxol (e.g., 10 mM stock in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20).

  • Primary Antibodies:

    • Anti-Mad2 (for kinetochore localization).

    • Anti-phospho-Histone H3 (Ser10) (as a marker for mitotic cells and Aurora B activity).

    • Anti-α-tubulin (to visualize microtubules and the mitotic spindle).

    • Anti-CENP-A or CREST serum (to mark centromeres/kinetochores).

  • Secondary Antibodies: Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse).

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Glass Coverslips and Microscope Slides.

Protocol for Immunofluorescence Staining

Day 1: Cell Seeding

  • Sterilize glass coverslips by immersing them in 70% ethanol and passing them through a flame.

  • Place one sterile coverslip into each well of a 24-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency the next day.

  • Incubate at 37°C in a humidified 5% CO₂ incubator overnight.

Day 2: Drug Treatment

  • For SAC override experiments:

    • Treat cells with a spindle poison (e.g., 100 ng/mL nocodazole or 1 µM taxol) for 12-16 hours to arrest them in mitosis.

    • Add this compound (e.g., 1-10 µM) for the final 1-2 hours of the spindle poison treatment.

  • For observing effects on mitotic progression without prior arrest:

    • Treat cells with this compound (e.g., 1-10 µM) for a desired time course (e.g., 1, 6, 12, 24 hours).

  • Include a DMSO-treated vehicle control for all experimental conditions.

Day 2/3: Fixation and Staining

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their recommended working concentrations in Blocking Buffer.

    • Aspirate the blocking solution and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • During the last wash, add DAPI to a final concentration of 1 µg/mL and incubate for 5 minutes.

    • Briefly rinse the coverslips with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

Image Acquisition and Analysis

  • Acquire images using a confocal or epifluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

  • Capture Z-stacks for 3D visualization of spindles and kinetochores.

  • Quantification:

    • Mad2 Kinetochore Intensity: Measure the fluorescence intensity of Mad2 at kinetochores (co-localized with CENP-A/CREST signal).

    • Mitotic Index: Count the percentage of cells positive for phospho-Histone H3 (Ser10).

    • Chromosome Alignment: Score cells for properly aligned chromosomes at the metaphase plate versus misaligned chromosomes.

    • Micronuclei Formation: Count the percentage of cells exhibiting micronuclei.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., normal goat serum).
Antibody concentration too highTitrate primary and secondary antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
Weak or No Signal Inefficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Primary antibody not workingUse a validated antibody and check its recommended application and dilution.
Inactive secondary antibodyUse a fresh, properly stored secondary antibody.
PhotobleachingMinimize exposure to light during staining and imaging. Use an antifade mounting medium.
Artifacts Cell morphology is poorHandle cells gently during washing steps. Ensure proper fixation.
Precipitated stainCentrifuge antibody solutions before use. Filter buffers.

By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to study the cellular consequences of Mps1 inhibition with this compound, contributing to a deeper understanding of the spindle assembly checkpoint and the development of novel cancer therapeutics.

References

Application of Mps1-IN-1 in High-Throughput Screening: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 is implicated in aneuploidy and chromosomal instability, which are hallmarks of cancer.[1] This makes Mps1 a compelling target for the development of anti-cancer therapeutics.[4][5][6] Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1][7] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and other key research applications.

This compound: Mechanism of Action and Properties

This compound inhibits Mps1 kinase activity, leading to defects in the recruitment of essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[1][8] This abrogation of the spindle assembly checkpoint results in a premature exit from mitosis, leading to gross aneuploidy and ultimately, a decrease in cancer cell viability.[1] In cancer cells with extra centrosomes, Mps1 inhibition by this compound can lead to catastrophic multipolar mitoses.[1]

Quantitative Data for this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments, particularly in the context of high-throughput screening.

ParameterValueNotesReference(s)
IC₅₀ (Mps1) 367 nMHalf-maximal inhibitory concentration against Mps1 kinase.[1][7][9]
Kᵢ (Mps1) 27 nMDissociation constant for Mps1.[7][10]
Cellular Activity 1-10 µMEffective concentration range for inhibiting Mps1-dependent activities in cells.[10]
Selectivity >1000-fold vs. a panel of 352 kinasesHighly selective, with notable exceptions being ALK (Kᵢ = 21 nM) and LTK (Kᵢ = 29 nM).[1][10]

Mps1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling pathway. This compound acts by directly inhibiting the kinase activity of Mps1, thereby disrupting the downstream signaling cascade.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 phosphorylates Mad2_inactive Mad2 (inactive) Mad1->Mad2_inactive recruits Mad2_active Mad2 (active) Mad2_inactive->Mad2_active conformational change APC/C APC/C-Cdc20 Mad2_active->APC/C inhibits Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers Mps1_IN-1 Mps1_IN-1 Mps1_IN-1->Mps1 inhibits

Caption: Mps1 kinase signaling pathway at the unattached kinetochore.

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of this compound are provided below.

High-Throughput Screening (HTS) for Mps1 Kinase Inhibitors (Representative Protocol)

This protocol is a representative example of how a high-throughput screen for Mps1 inhibitors could be conducted using a luminescence-based kinase assay.

HTS_Workflow Start Start Compound_Library Compound Library (e.g., in 384-well plates) Start->Compound_Library Dispense_Compounds Dispense Compounds (including this compound as control) Compound_Library->Dispense_Compounds Add_Mps1 Add Mps1 Enzyme and Substrate/ATP Mix Dispense_Compounds->Add_Mps1 Incubate Incubate at 30°C for 45 minutes Add_Mps1->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Incubate_RT Incubate at RT for 45 minutes Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Data_Analysis Data Analysis (Z'-factor, hit identification) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for Mps1 inhibitors.

Materials:

  • TTK (MPS-1) Kinase Assay Kit (e.g., BPS Bioscience, Cat. #78356) or similar, containing:

    • Recombinant TTK (Mps1) enzyme

    • Myelin Basic Protein (MBP) substrate

    • ATP

    • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay (Promega, #V6930) or similar ADP detection system

  • This compound (for use as a positive control)

  • Compound library

  • 384-well white, solid-bottom assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a 10X stock solution of this compound and other test compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[11]

  • Dispense 2.5 µL of the 10X compound solutions into the wells of a 384-well plate. For positive controls (no inhibition), add 2.5 µL of diluent solution (e.g., 10% DMSO in kinase buffer). For negative controls (complete inhibition), a high concentration of this compound can be used.

  • Prepare a Master Mix containing 5x Kinase Buffer, MBP substrate, and ATP in water. Add 12.5 µL of this Master Mix to each well.

  • Prepare a 1X Kinase Buffer by diluting the 5X stock. Dilute the Mps1 enzyme to the desired concentration (e.g., 10 ng/µL) in 1X Kinase Buffer.

  • Initiate the kinase reaction by adding 10 µL of the diluted Mps1 enzyme to each well, except for the "blank" wells (add 1X Kinase Buffer instead).

  • Incubate the plate at 30°C for 45 minutes.[2]

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 45 minutes, protected from light.[2]

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate for another 30-60 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Analyze the data to determine hit compounds based on the reduction in luminescence signal compared to controls.

In Vitro LanthaScreen™ Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive method for quantifying Mps1 kinase activity and the potency of inhibitors like this compound.

Materials:

  • Recombinant Mps1 kinase

  • Fluorescein-labeled substrate (e.g., Fl-poly-GT)

  • Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)

  • Kinase Buffer

  • ATP

  • EDTA (to stop the reaction)

  • TR-FRET compatible plate reader

Protocol:

  • Prepare a 2X serial dilution of this compound in Kinase Buffer.

  • In a 384-well plate, add 5 µL of the 2X inhibitor dilutions.

  • Add 2.5 µL of a 4X Mps1 kinase solution.

  • Add 2.5 µL of a 4X solution of substrate and ATP.

  • Incubate the kinase reaction for 1 hour at room temperature.[3]

  • Add 10 µL of a 2X solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer.[12]

  • Incubate for at least 30 minutes at room temperature.[3]

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for terbium and fluorescein).

  • Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability - Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed 200 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) or DMSO as a vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

  • When colonies are visible, wash the wells twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Immunofluorescence for Mad2 Localization

This protocol allows for the visualization of the effect of this compound on the recruitment of the spindle assembly checkpoint protein Mad2 to kinetochores.

IF_Workflow Start Start Cell_Culture Culture HeLa cells on coverslips Start->Cell_Culture Treatment Treat with this compound (10 µM) and/or Nocodazole Cell_Culture->Treatment Fixation Fix with 4% Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with 0.5% Triton X-100 Fixation->Permeabilization Blocking Block with 10% Donkey Serum Permeabilization->Blocking Primary_Ab Incubate with anti-Mad2 antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody and DAPI Primary_Ab->Secondary_Ab Mounting Mount coverslips on slides Secondary_Ab->Mounting Imaging Image with fluorescence microscope Mounting->Imaging End End Imaging->End

Caption: Immunofluorescence workflow for Mad2 localization.

Materials:

  • HeLa cells

  • Glass coverslips

  • Complete cell culture medium

  • This compound

  • Nocodazole (optional, to induce mitotic arrest)

  • PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgSO₄, pH 6.9)

  • Triton X-100

  • Paraformaldehyde

  • Blocking solution (e.g., 10% normal donkey serum in PHEM)

  • Primary antibody: rabbit anti-Mad2

  • Secondary antibody: donkey anti-rabbit conjugated to a fluorophore (e.g., Rhodamine Red-X)

  • DAPI or Hoechst 33342 for DNA counterstaining

  • Mounting medium

Protocol:

  • Grow HeLa cells on glass coverslips in a 6-well plate.

  • Treat the cells with 10 µM this compound for the desired time. For mitotic arrest, co-treat with nocodazole (e.g., 100 ng/mL).

  • Rinse the cells with PHEM buffer and then lyse with 0.5% Triton X-100 in PHEM for 5 minutes at 37°C.[1]

  • Fix the cells with 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[1]

  • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST).

  • Block non-specific antibody binding with 10% normal donkey serum in PHEM for 1 hour at room temperature.[1]

  • Incubate with the primary anti-Mad2 antibody (diluted in blocking solution) for 1 hour at room temperature.

  • Wash three times with PBST.

  • Incubate with the fluorescently labeled secondary antibody and a DNA counterstain (DAPI or Hoechst) for 45 minutes at room temperature, protected from light.[1]

  • Wash three times with PBST.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effects of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Combine the floating and adherent cells, and centrifuge at a low speed.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable tool for studying the role of Mps1 kinase in mitosis and for the discovery of novel anti-cancer agents. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound in high-throughput screening and various cell-based assays. The quantitative data and pathway diagrams further support the design and interpretation of these experiments. Researchers should note the cellular potency of this compound and use appropriate concentrations to ensure on-target effects.

References

Mps1-IN-1: A Potent Tool for Interrogating Mitotic Checkpoint Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes are properly attached to the mitotic spindle.[2][4] Given its critical role in maintaining genomic integrity, Mps1 has emerged as an attractive target for cancer therapy, as many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC.[5][6][7]

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[8][9] It serves as a valuable chemical probe to dissect the intricate signaling pathways governed by Mps1 and to explore the therapeutic potential of Mps1 inhibition.[10][11] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of Mps1.[8] By competing with ATP for the binding pocket of the Mps1 kinase domain, this compound prevents the autophosphorylation of Mps1 and the subsequent phosphorylation of its downstream substrates.[10][12] This inhibition disrupts the signaling cascade that maintains the mitotic checkpoint.

The primary consequences of Mps1 inhibition by this compound include:

  • Failure to recruit key checkpoint proteins: Mps1 activity is essential for the recruitment of Mad1 and Mad2 to unattached kinetochores.[10][13][14] Inhibition of Mps1 by this compound prevents this localization, thereby compromising the assembly of the mitotic checkpoint complex (MCC), the direct inhibitor of the APC/C.[10][15][16]

  • Abrogation of the spindle assembly checkpoint: By preventing the formation of the MCC, this compound effectively silences the SAC, even in the presence of spindle poisons like nocodazole or taxol that would normally induce a robust mitotic arrest.[10]

  • Premature mitotic exit: Cells treated with this compound are unable to maintain a mitotic arrest and prematurely exit mitosis, often with misaligned chromosomes.[10][13] This leads to gross aneuploidy and chromosomal instability.[10]

  • Reduced Aurora B kinase activity: Mps1 inhibition has been shown to lead to a decrease in the phosphorylation of Aurora B kinase, a key regulator of chromosome-microtubule attachments and the SAC.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant Mps1 inhibitors.

Inhibitor Target IC₅₀ K_d_ Notes
This compoundMps1367 nM27 nMPotent, selective, and ATP-competitive.[8]
Mps1-IN-2Mps1, Plk1145 nM (Mps1)12 nM (Mps1), 61 nM (Plk1)Dual Mps1/Plk1 inhibitor.[5]
AZ3146Mps135 nM-Selective Mps1 inhibitor.[17]
NMS-P715Mps1182 nM-Selective, ATP-competitive inhibitor.[5]
BAY 1161909Mps1< 10 nM-Potent Mps1 inhibitor.[6]
BAY 1217389Mps1< 10 nM-Potent and selective Mps1 inhibitor.[6]
MPI-0479605Mps11.8 nM-Potent and selective ATP-competitive inhibitor.[5]
Cellular Effects of this compound Cell Line Concentration Effect
Bypass of Nocodazole-induced mitotic arrestU2OS10 µMMajority of cells exit mitosis within 1 hour.[10]
Reduction in time spent in mitosisU2OS10 µMNearly 100% of cells initiate anaphase within 20 minutes.[10]
Decreased kinetochore-bound Mad2PtK210 µM80% decrease in Mad2 at kinetochores.[10]
Decreased pHistone H3 (Ser10)HeLa, U2OS10 µMIndicates reduced Aurora B activity.[10]

Signaling Pathways and Experimental Workflows

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad1_Mad2 Mad1/C-Mad2 O_Mad2 O-Mad2 Mad1_Mad2->O_Mad2 Catalyzes conversion C_Mad2_Cdc20 C-Mad2-Cdc20 O_Mad2->C_Mad2_Cdc20 C_Mad2_Cdc20->MCC Mps1 Mps1 Kinase Mps1->Knl1 P Mps1->Mad1_Mad2 Recruits & Maintains Mps1_IN_1 This compound Mps1_IN_1->Mps1 Inhibits APC_C APC/C-Cdc20 Anaphase Anaphase Onset APC_C->Anaphase Prevents MCC->APC_C Inhibits

Figure 1: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells sync Synchronize Cells (e.g., Thymidine block) start->sync arrest Induce Mitotic Arrest (e.g., Nocodazole) sync->arrest treat Treat with this compound (or DMSO control) arrest->treat facs FACS Analysis (Cell Cycle Profile) treat->facs if Immunofluorescence (Mad2 localization) treat->if wb Western Blot (Cyclin B, p-H3) treat->wb

Figure 2: General Experimental Workflow for Studying this compound Effects.

Experimental Protocols

Cell Culture and Synchronization
  • Cell Seeding: Plate cells (e.g., HeLa, U2OS) on appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) at a density that will result in 50-70% confluency at the time of the experiment.

  • Synchronization (Optional, for studying mitotic entry): To synchronize cells at the G1/S boundary, treat with 2 mM thymidine for 16-24 hours. Release the block by washing twice with fresh medium and incubating for 8-10 hours. A second thymidine block can be applied for tighter synchronization.

  • Mitotic Arrest (for studying checkpoint maintenance): To arrest cells in mitosis, treat with a spindle poison such as nocodazole (100-200 ng/mL) or taxol (100 nM) for 12-16 hours.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Concentration: Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).[18]

  • Treatment: For checkpoint maintenance studies, add this compound directly to the medium of mitotically arrested cells. For mitotic entry studies, add this compound to synchronized cells upon release from the G1/S block. A DMSO vehicle control should be run in parallel.

  • Incubation: Incubate the cells for the desired time period (e.g., 20 minutes to 4 hours, depending on the endpoint being measured).[10]

Immunofluorescence Staining for Mad2 Localization
  • Fixation: Wash cells grown on coverslips twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against Mad2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Western Blotting for Mitotic Markers
  • Cell Lysis: Harvest cells by scraping into ice-cold PBS and pellet by centrifugation. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin B1, phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry (FACS) for Cell Cycle Analysis
  • Cell Harvest: Harvest both adherent and floating cells. Wash with PBS and pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Pellet the fixed cells and wash with PBS. Resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at 37°C. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful and selective tool for the investigation of mitotic checkpoint signaling. Its ability to rapidly and specifically inhibit Mps1 kinase activity allows for the precise dissection of its roles in both normal mitotic progression and in the response to spindle damage. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of cell cycle control, chromosome segregation, and cancer biology. As with any chemical inhibitor, it is crucial to use appropriate controls and to be mindful of potential off-target effects, especially at higher concentrations.[18]

References

Application Notes and Protocols for Mps1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a crucial regulator of the spindle assembly checkpoint (SAC).[1][2][3] The SAC ensures the fidelity of chromosome segregation during mitosis, and its disruption can lead to aneuploidy, a hallmark of cancer. This compound has been demonstrated to induce defects in the recruitment of Mad2 to kinetochores, leading to premature mitotic exit and subsequent cell death in various cancer cell lines.[1] These characteristics make this compound a valuable tool for studying mitotic regulation and a potential lead compound in anticancer drug development.

This document provides a comprehensive guide for the preparation and use of this compound stock solutions in a cell culture setting.

This compound Signaling Pathway

Mps1 kinase plays a pivotal role in the spindle assembly checkpoint signaling cascade. The following diagram illustrates a simplified representation of the Mps1-mediated signaling pathway and the point of inhibition by this compound.

Mps1_Signaling_Pathway Mps1 Signaling Pathway and Inhibition cluster_kinetochore Unattached Kinetochore cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Mad1/Mad2 Mad1/Mad2 Mps1->Mad1/Mad2 recruits & activates Bub1 Bub1 Mps1->Bub1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Mad1/Mad2->MCC forms Bub1->MCC forms APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC/C inhibits Cell Cycle Arrest Cell Cycle Arrest APC/C->Cell Cycle Arrest maintains Anaphase Anaphase APC/C->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: Mps1 kinase at unattached kinetochores initiates the SAC cascade, leading to the inhibition of APC/C and cell cycle arrest. This compound directly inhibits Mps1 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₂₈H₃₃N₅O₄SC₂₈H₃₃N₅O₄S · 2HCl
Molecular Weight ( g/mol ) 535.66608.58 - 614.63
CAS Number 1125593-20-51883548-93-3
Solubility DMSO (>30 mg/mL), DMF (~50 mg/mL)DMSO (>100 mM), Water (>100 mM)
Appearance Crystalline solidSolid powder

Note: The molecular weight can vary slightly between batches. Always refer to the Certificate of Analysis provided by the supplier for the batch-specific molecular weight.

Table 2: In Vitro Activity and Cellular Concentrations of this compound

ParameterValueCell LinesReference
IC₅₀ 367 nMIn vitro kinase assay[1][2]
Effective Concentration 5 - 10 µMHCT116, HeLa, U2OS[1]
Observed Effects Disruption of Mad2 recruitment, premature mitotic exit, induction of aneuploidy, decreased cell viability.PtK2, HCT116, HeLa, U2OS[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound dihydrochloride in DMSO.

Materials
  • This compound dihydrochloride powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Weigh 1. Weigh this compound Calculate 2. Calculate required DMSO volume Weigh->Calculate Add_DMSO 3. Add DMSO to powder Calculate->Add_DMSO Vortex 4. Vortex to dissolve Add_DMSO->Vortex Warm 5. Gently warm if needed Vortex->Warm optional Aliquot 6. Aliquot into tubes Warm->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of this compound stock solution.

Step-by-Step Procedure
  • Determine the Batch-Specific Molecular Weight:

    • Locate the molecular weight (MW) on the Certificate of Analysis (CoA) provided with your batch of this compound dihydrochloride. For this example, we will use a MW of 608.58 g/mol .

  • Calculate the Required Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO needed to prepare a 10 mM stock solution:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For example, to prepare a 10 mM stock solution from 5 mg of this compound dihydrochloride:

      • Mass = 5 mg = 0.005 g

      • Concentration = 10 mM = 0.010 mol/L

      • Molecular Weight = 608.58 g/mol

      • Volume (L) = 0.005 g / (0.010 mol/L * 608.58 g/mol ) = 0.0008215 L = 821.5 µL

    • Therefore, you will need 821.5 µL of DMSO.

  • Dissolving the Compound:

    • Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound dihydrochloride powder.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If the compound does not readily dissolve, you can gently warm the solution to 37°C for a few minutes and vortex again.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Protocol for Treating Cells with this compound

Preparing Working Solutions
  • Thaw the Stock Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary):

    • It is often impractical to directly add very small volumes of the concentrated stock to your cell culture media. Preparing an intermediate dilution in sterile cell culture medium or PBS can improve accuracy.

  • Final Dilution in Cell Culture Medium:

    • Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 10 µM in 10 mL of medium:

      • (Concentrationinitial) * (Volumeinitial) = (Concentrationfinal) * (Volumefinal)

      • (10,000 µM) * (Volumeinitial) = (10 µM) * (10,000 µL)

      • Volumeinitial = 10 µL of the 10 mM stock solution.

    • Gently mix the medium containing this compound before adding it to the cells.

Cell Treatment
  • Cell Seeding:

    • Seed your cells at an appropriate density in multi-well plates, flasks, or dishes and allow them to adhere and grow for 24 hours before treatment.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of this compound. This accounts for any effects of the solvent on the cells.

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, immunofluorescence staining for mitotic markers, or Western blotting to assess protein expression and phosphorylation status.

Important Considerations

  • Solubility: While this compound dihydrochloride is soluble in aqueous solutions, preparing a high-concentration stock in water is not recommended due to potential stability issues. DMSO is the preferred solvent for stock solutions.

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Stability: this compound solutions are unstable and should be prepared fresh for each experiment or stored as single-use aliquots. Avoid repeated freeze-thaw cycles.

  • Cell Line Variability: The optimal concentration of this compound and the duration of treatment may vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal conditions for your specific cell line.

By following these guidelines, researchers can confidently prepare and utilize this compound to investigate the critical roles of Mps1 kinase in cell cycle regulation and explore its therapeutic potential.

References

Application Notes and Protocols for Mps1-IN-1 Use in Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Overexpression of Mps1 has been observed in a variety of human cancers, including breast, lung, and colon cancer, and is often associated with a poorer prognosis.[3][4] This has made Mps1 an attractive target for cancer therapy. Mps1 inhibitors disrupt the SAC, leading to premature entry into anaphase with misaligned chromosomes, resulting in severe chromosomal instability, aneuploidy, and ultimately, cancer cell death through mitotic catastrophe.[5][6]

Mps1-IN-1 is a small molecule inhibitor of Mps1 kinase. While specific xenograft data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the application of Mps1 inhibitors in xenograft models of cancer, drawing on data from structurally similar and next-generation Mps1 inhibitors. These notes and protocols are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the anti-tumor efficacy of Mps1 inhibitors.

Mps1 Signaling Pathway in Cancer

The primary role of Mps1 is to activate the spindle assembly checkpoint (SAC) in response to improper microtubule attachment to kinetochores during mitosis. This signaling cascade prevents the premature separation of sister chromatids, allowing time for error correction. In many cancer cells, which are often characterized by chromosomal instability, there is a heightened reliance on the SAC for survival. Inhibition of Mps1 abrogates this checkpoint, leading to catastrophic mitotic errors and cell death.

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Mps1 Mps1 (TTK) Bub1 Bub1 Mps1->Bub1 recruits Mad1_Mad2 Mad1-Mad2 Complex MCC Mitotic Checkpoint Complex (MCC: Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC catalyzes formation of Bub1->Mad1_Mad2 recruits APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Cohesin Cohesin Separase->Cohesin cleaves Securin->Separase inhibits Anaphase Anaphase Cohesin->Anaphase enables Mps1_Inhibitor This compound Mps1_Inhibitor->Mps1

Caption: Mps1 kinase activation at unattached kinetochores initiates the spindle assembly checkpoint cascade.

Efficacy of Mps1 Inhibitors in Xenograft Models

Several Mps1 inhibitors have demonstrated significant anti-tumor activity in various cancer xenograft models, both as monotherapies and in combination with other chemotherapeutic agents, particularly taxanes. The data below summarizes the efficacy of representative Mps1 inhibitors.

InhibitorCancer ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)p-valueReference
MPI-0479605Colon CancerHCT-11630 mg/kg, daily, i.p.49%0.1[5]
MPI-0479605Colon CancerHCT-116150 mg/kg, every 4 days, i.p.74%0.005[5]
MPI-0479605Colon CancerColo-205150 mg/kg, every 4 days, i.p.63%0.07[5]
BAY 1161909VariousMultipleNot specified~50% (monotherapy)Not specified[7]
BAY 1217389VariousMultipleNot specified~50% (monotherapy)Not specified[7]
Mps-BAY2b + PaclitaxelColorectal CancerHCT-116Not specifiedSynergistic reduction in tumor growthNot specified[6]

Experimental Protocols

The following are generalized protocols for in vivo xenograft studies with Mps1 inhibitors, based on published methodologies.[5][8][9] Researchers should optimize these protocols for their specific inhibitor, cancer model, and experimental goals.

Xenograft Model Establishment

A general workflow for a xenograft study is depicted below.

Xenograft_Workflow General Xenograft Experimental Workflow A Cancer Cell Culture (e.g., HCT-116, Colo-205) B Cell Harvest and Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment Administration (Vehicle, this compound) E->F G Continued Tumor Monitoring and Body Weight Measurement F->G H Endpoint Analysis (Tumor Excision, etc.) G->H

References

Application Notes and Protocols: Western Blot Analysis of Mps1-IN-1 Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of target proteins of Mps1-IN-1, a potent and selective inhibitor of the Mps1 kinase, using Western blotting. Mps1 (Monopolar spindle 1), also known as TTK, is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[1] this compound serves as a valuable tool to probe the function of Mps1 and evaluate the efficacy of its inhibition.

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 kinase is a central component of the SAC, a signaling pathway that prevents premature anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[2][3] Its primary role is to initiate a signaling cascade at unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[2][4]

Key target proteins of Mps1 in this pathway include:

  • Mps1 (Autophosphorylation): Mps1 undergoes autophosphorylation, a critical step for its activation.[5][6] Inhibition by this compound is expected to reduce this autophosphorylation.

  • Knl1/Spc105: Mps1 phosphorylates the kinetochore protein Knl1 (also known as Spc105) at multiple MELT motifs.[1][7][8] This phosphorylation creates a scaffold for the recruitment of other SAC proteins.

  • Mad1 and Mad2: Mps1 is essential for the recruitment of the Mad1-Mad2 complex to unattached kinetochores.[9] This complex is crucial for the generation of the "wait anaphase" signal.

  • Bub1 and BubR1: The recruitment of Bub1 and BubR1 to kinetochores is dependent on Mps1-mediated phosphorylation of Knl1.[1]

The inhibition of Mps1 by this compound disrupts this signaling cascade, leading to a weakened SAC, premature anaphase, and ultimately, chromosome missegregation and cell death in cancer cells.

Visualizing the Mps1 Signaling Pathway

The following diagram illustrates the core signaling pathway of Mps1 in the Spindle Assembly Checkpoint.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mps1->Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 Phosphorylates pKnl1 p-Knl1 Bub1_Bub3 Bub1/Bub3 pKnl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 pKnl1->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes formation of Cdc20 Cdc20 Cdc20->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows progression to Mps1_IN_1 This compound Mps1_IN_1->Mps1 Inhibits

Caption: Mps1 signaling pathway at the unattached kinetochore.

Quantitative Analysis of this compound Target Proteins

Treatment of cells with this compound leads to measurable changes in the phosphorylation status and protein-protein interactions of key SAC components. The following tables summarize expected quantitative changes observed by Western blot analysis.

Table 1: Effect of this compound on Protein Phosphorylation

Target ProteinPhosphorylation SiteExpected Change with this compoundReference
Mps1Autophosphorylation sites (e.g., T676)Decrease[5][10]
Knl1/Spc105MELT motifsDecrease[7][11]
BubR1Mitotic phosphorylation sitesDecrease

Note: Quantitative data for BubR1 phosphorylation changes specifically with this compound is less directly reported in tabular form but is an expected downstream consequence of Mps1 inhibition.

Table 2: Effect of this compound on Protein-Protein Interactions

Interacting ProteinsMethod of AnalysisExpected Change with this compoundReference
Mad2 - Cdc20Co-immunoprecipitation followed by Western blotDecrease[2][3]
BubR1 - Cdc20Co-immunoprecipitation followed by Western blotDecrease[3]
Mad1 - Mad2 at KinetochoresCellular Fractionation/ImmunofluorescenceDecrease[9]

Experimental Protocols

Experimental Workflow

The general workflow for analyzing the effects of this compound on its target proteins is depicted below.

Experimental_Workflow A Cell Culture and Treatment (e.g., HeLa, U2OS) B Treatment with this compound (and appropriate controls, e.g., DMSO) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (to PVDF or Nitrocellulose membrane) E->F G Immunoblotting F->G H Primary Antibody Incubation (e.g., anti-pMps1, anti-Mad2) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Signal Detection (Chemiluminescence) I->J K Data Analysis and Quantification J->K

Caption: General experimental workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis

This protocol provides a comprehensive procedure for the Western blot analysis of this compound target proteins.

1. Cell Culture and Treatment:

  • Culture human cell lines (e.g., HeLa, U2OS) in appropriate media and conditions.

  • Treat cells with this compound at the desired concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours).

  • Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.

  • For analyzing SAC activity, cells can be co-treated with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) to arrest them in mitosis.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.[12][13]

  • Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.[12][13]

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12][13]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

  • Mix 20-40 µg of protein with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are provided in Table 3.

  • Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[14][15]

  • Wash the membrane three times for 10 minutes each with TBST.

Table 3: Recommended Primary Antibodies and Dilutions

Primary AntibodyTargetRecommended Dilution
Anti-pMps1 (Thr676)Phosphorylated Mps11:1000
Anti-Mps1Total Mps11:1000
Anti-pSpc105 (specific MELT-P antibodies)Phosphorylated Knl1/Spc1051:1000 - 1:2000
Anti-Mad2Total Mad21:1000[14]
Anti-BubR1Total BubR11:2000[14]
Anti-Cdc20Total Cdc20Varies by manufacturer
Anti-GAPDH or Anti-β-actinLoading Control1:5000 - 1:10,000

Note: Optimal antibody dilutions should be determined experimentally.

7. Signal Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control band.

8. Co-immunoprecipitation (for protein-protein interaction analysis):

  • Incubate 500 µg to 1 mg of protein lysate with 1-2 µg of the immunoprecipitating antibody (e.g., anti-Cdc20) overnight at 4°C on a rotator.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours.

  • Wash the beads three to four times with ice-cold lysis buffer.

  • Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

  • Analyze the eluted proteins by Western blot as described above, probing for the interacting protein (e.g., Mad2).

By following these detailed protocols and utilizing the provided information, researchers can effectively analyze the impact of this compound on its target proteins, contributing to a deeper understanding of Mps1's role in cellular processes and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Mps1-IN-1 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Mps1-IN-1 in DMSO. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO has been reported at various concentrations. It is soluble to at least 30 mg/mL, with some sources indicating solubility up to 100 mM.[1] It is important to note that using hygroscopic (water-absorbent) DMSO can significantly impact the solubility of the product; therefore, freshly opened DMSO is recommended.[2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter issues with dissolving this compound in DMSO, you can try gentle heating and/or sonication to aid dissolution.[2] Ensure you are using a sufficient volume of DMSO for the amount of compound. If precipitation occurs, it may indicate that the solution is supersaturated.

Q3: How stable is this compound in DMSO?

A3: Solutions of this compound in DMSO are reported to be unstable.[3] It is highly recommended to prepare fresh solutions for each experiment to ensure the integrity and activity of the inhibitor.

Q4: How should I store the solid this compound compound?

A4: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least three years.[3] One supplier suggests a stability of ≥ 4 years for the crystalline solid.[1] For this compound dihydrochloride, desiccating at room temperature is recommended for storage.[4]

Q5: How should I store this compound solutions in DMSO?

A5: Given the instability of this compound in solution, it is best to prepare it fresh before use.[3] If short-term storage is necessary, it is recommended to store aliquots at -80°C to minimize degradation. However, the stability under these conditions is not well-defined, and fresh preparation remains the best practice.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

This could be due to the degradation of this compound in your DMSO stock solution.

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Results A Inconsistent Experimental Results Observed B Prepare Fresh this compound in DMSO Solution A->B Hypothesis: Degraded Inhibitor C Perform Experiment with Fresh Solution B->C D Results Consistent? C->D E Yes: Issue Resolved. Continue with Fresh Preparations. D->E Positive Outcome F No: Investigate Other Experimental Variables. D->F Negative Outcome

Caption: Troubleshooting inconsistent results with this compound.

Issue 2: Precipitate formation in the this compound DMSO stock solution upon storage.

This may indicate that the compound is coming out of solution or degrading.

cluster_precipitation Troubleshooting Workflow: Precipitate Formation A Precipitate Observed in Stored Solution B Attempt to Redissolve (Gentle Warming/Sonication) A->B C Precipitate Redissolves? B->C D Yes: Use Immediately. Consider Lower Storage Concentration. C->D Partial Success E No: Discard Solution. Prepare Fresh Stock. C->E Failure

Caption: Addressing precipitate in this compound DMSO solutions.

Data Presentation

Table 1: Solubility of this compound in DMSO

Vendor/SourceReported SolubilityMolar Concentration (approx.)Notes
R&D SystemsSoluble to 100 mM100 mMFor this compound dihydrochloride.
MedchemExpress≥ 50 mg/mL≥ 168.49 mMUse of hygroscopic DMSO can impact solubility.[2]
Cayman Chemical30 mg/mL~56 mM
Selleck ChemicalsNot explicitly quantified-Solutions are noted as unstable.[3]

Molecular Weight of this compound is approximately 535.66 g/mol .

Table 2: Stability and Storage Recommendations for this compound

FormRecommended Storage TemperatureReported StabilityBest Practices
Solid-20°C≥ 3 years[3]Keep desiccated.
In DMSO-80°C (short-term)Unstable, prepare fresh.[3]Prepare fresh for each experiment. Aliquot if short-term storage is unavoidable.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous/low-water content DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound.

    • The molecular weight of this compound is approximately 535.66 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 535.66 g/mol = 0.00536 g = 5.36 mg

  • Weigh the this compound.

    • Carefully weigh out 5.36 mg of solid this compound and place it in a sterile vial.

  • Add DMSO.

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution in a water bath (not exceeding 37°C) with intermittent vortexing until the solid is completely dissolved.

  • Storage.

    • As this compound solutions are unstable, it is strongly recommended to use this solution immediately.

    • If immediate use is not possible, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.

cluster_protocol Experimental Workflow: this compound Stock Preparation A 1. Calculate Mass of this compound B 2. Weigh Solid this compound A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E Not Dissolved? D->E F 5. Gentle Warming / Sonication E->F Yes G 6. Use Immediately (Recommended) E->G No F->D H 7. Aliquot and Store at -80°C (Short-term) G->H If Storage is Necessary

Caption: Protocol for preparing this compound stock solution.

References

Technical Support Center: Optimizing Mps1-IN-1 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mps1-IN-1 in cell-based assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause and how can I mitigate this?

High cytotoxicity can be a concern, as Mps1 inhibition is ultimately expected to decrease cell viability.[1] However, excessive cell death at unexpectedly low concentrations may indicate an issue.

Possible Causes:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Mps1 inhibition.

  • Extended Exposure Time: Prolonged incubation with the inhibitor can lead to cumulative toxicity.[2]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Compound Instability: this compound solutions may be unstable, and degradation products could be cytotoxic.[3]

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Systematically test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and incubation times (e.g., 24, 48, 72 hours) to determine the optimal window for your specific cell line.[1]

  • Verify Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a recent stock for each experiment to avoid issues with compound degradation.[3]

  • Assess Cell Health Pre-treatment: Ensure your cells are healthy and in the exponential growth phase before adding the inhibitor.

Q2: How can I confirm that this compound is effectively inhibiting Mps1 kinase activity in my cells?

It is crucial to verify target engagement to ensure that the observed phenotype is a direct result of Mps1 inhibition.

Verification Methods:

  • Western Blotting for Downstream Markers: Inhibition of Mps1 leads to a decrease in the phosphorylation of its downstream substrates. A key indicator is the reduced phosphorylation of Aurora B kinase, which in turn affects the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10).[1][2] A decrease in pHH3-Ser10 levels upon this compound treatment is a strong indicator of target engagement.

  • Cell Cycle Analysis: Mps1 inhibition disrupts the spindle assembly checkpoint (SAC), leading to premature mitotic exit.[1] This can be observed as a decrease in the mitotic population (G2/M phase) and an increase in cells with 4N DNA content that have exited mitosis without proper segregation (endoreduplication), or an increase in aneuploidy.[2]

  • Immunofluorescence: Observe mitotic phenotypes consistent with Mps1 inhibition, such as misaligned chromosomes and defects in Mad2 recruitment to kinetochores.[1][4]

Q3: My results are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results can be frustrating. Several factors can contribute to this variability.

Potential Causes and Solutions:

  • Compound Potency: As this compound has moderate potency, slight variations in experimental conditions can lead to different outcomes.[5]

    • Solution: Use a consistent, freshly prepared solution of the inhibitor for each experiment. Consider using a more potent Mps1 inhibitor if available.

  • Cellular State: The stage of the cell cycle and the overall health of the cells can influence their response to Mps1 inhibition.

    • Solution: Synchronize your cells before treatment or ensure consistent cell density and passage number.

  • Assay-Specific Variability: Different assays have inherent levels of variability.

    • Solution: Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure statistical significance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of the Monopolar spindle 1 (Mps1) kinase, also known as TTK.[3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[6][7] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death.[1][2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The recommended concentration for cellular use is in the range of 1-10 µM.[5] For initial experiments, a dose-response starting from a low concentration (e.g., 0.5 µM) up to 10 µM is advised to determine the optimal concentration for your specific cell line and experimental endpoint.[1][5] It is generally recommended not to exceed 10 µM to minimize potential off-target effects.[5]

Q3: How should I prepare and store this compound?

  • Preparation: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution.[8] For cell-based assays, this stock solution is then further diluted in culture medium to the desired final concentration.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. It is recommended to prepare fresh working solutions for each experiment as solutions may be unstable.[3]

Q4: What are the expected cellular phenotypes after treatment with this compound?

Inhibition of Mps1 with this compound can lead to several observable cellular phenotypes:

  • Abrogation of the Spindle Assembly Checkpoint: Cells will fail to arrest in mitosis in the presence of spindle poisons like nocodazole or taxol.[1]

  • Premature Mitotic Exit: Treated cells spend less time in mitosis.[1]

  • Chromosome Missegregation and Aneuploidy: Inhibition of Mps1 leads to errors in chromosome attachment to the mitotic spindle, resulting in aneuploidy.[1][2]

  • Decreased Cell Viability and Proliferation: As a consequence of mitotic errors, this compound treatment leads to a reduction in cell proliferation and viability.[1]

  • Apoptosis/Mitotic Catastrophe: Prolonged or high-concentration treatment can induce programmed cell death or mitotic catastrophe.[2][6]

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueReference
IC50 (in vitro)367 nM[1][3]
Kd27 nM[3]
Recommended Cellular Concentration1-10 µM[5]
Cytotoxic Concentration (HCT116 cells)5-10 µM[1]

Table 2: IC50 Values of Various Mps1 Inhibitors in Different Cancer Cell Lines

InhibitorCell LineIC50/GI50Reference
This compoundHCT116~5-10 µM (antiproliferative)[1]
MPI-0479605HCT-11630-100 nM (GI50, 7-day treatment)[2][8]
Mps-BAY2aSK-N-Be2cNot specified[6]
Cpd-5KB1P-B11Not specified[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your control and this compound treated cultures. Centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[14]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis by staining DNA with Propidium Iodide (PI).

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.[15]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 activates recruitment Mps1_inhibited Mps1 (inhibited) SAC Spindle Assembly Checkpoint (SAC) Mad1_Mad2->SAC activates SAC_inactive SAC Inactive Mad1_Mad2->SAC_inactive APC_C APC/C SAC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mps1_IN_1 This compound Mps1_IN_1->Mps1_inhibited Mps1_inhibited->Mad1_Mad2 APC_C_active APC/C Active SAC_inactive->APC_C_active no inhibition Premature_Anaphase Premature Anaphase APC_C_active->Premature_Anaphase Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy

Caption: Mps1 signaling pathway and the effect of this compound inhibition.

Experimental_Workflow start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (Time-Course) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Annexin V) incubate->assay analyze Data Acquisition & Analysis assay->analyze optimize Determine Optimal Concentration & Time analyze->optimize end Proceed with Optimized Conditions optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree issue Issue: High Cytotoxicity cause1 Possible Cause: Cell Line Sensitivity issue->cause1 cause2 Possible Cause: Extended Exposure issue->cause2 cause3 Possible Cause: Solvent Toxicity issue->cause3 solution1 Solution: Perform Dose-Response/ Time-Course cause1->solution1 cause2->solution1 solution2 Solution: Run Vehicle Control cause3->solution2 solution3 Solution: Prepare Fresh Inhibitor cause3->solution3

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Troubleshooting Mps1-IN-1 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mps1-IN-1, a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, the compound disrupts the recruitment of Mad2 to unattached kinetochores, leading to premature exit from mitosis and aneuploidy.[1]

Q2: What are the known off-targets of this compound?

While this compound is selective for Mps1, it has been shown to inhibit other kinases, most notably ALK and Ltk, with high affinity. At higher concentrations (typically above 10 µM), the likelihood of engaging additional, uncharacterized off-targets increases, which can lead to ambiguous experimental results.[3]

Q3: My cells are arresting in mitosis instead of exiting prematurely. What could be the issue?

This counterintuitive effect could be due to off-target effects, particularly at high concentrations of this compound. Inhibition of other kinases involved in mitotic progression could lead to a mitotic arrest phenotype that masks the expected Mps1 inhibition phenotype. It is also possible that the cell line you are using has a differential sensitivity or compensatory mechanisms.

Q4: I am observing high levels of cytotoxicity that don't seem related to mitotic catastrophe. Why?

Unforeseen cytotoxicity can stem from several factors:

  • Off-target effects: Inhibition of kinases essential for cell survival.

  • Compound purity: Impurities in the this compound sample could be cytotoxic.[4]

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).[4]

Q5: Are there more selective alternatives to this compound?

Yes, since the development of this compound, more potent and selective Mps1 inhibitors have been reported, such as MPI-0479605 and NMS-P715.[3][5] For experiments highly sensitive to off-target effects, considering these newer compounds is advisable.[3]

Troubleshooting Guide

Problem 1: Discrepancy between Biochemical and Cellular Assay Results

Symptom: this compound shows high potency in an in vitro kinase assay but weak or no activity in a cell-based assay.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Poor Cell Permeability Assess the compound's ability to cross the cell membrane.Protocol: Perform a cellular uptake assay using techniques like LC-MS/MS to quantify intracellular compound concentration over time.
Compound Instability The compound may degrade in the cell culture medium.Protocol: Use HPLC or LC-MS/MS to measure the concentration of this compound in the culture medium at different time points (e.g., 0, 6, 12, 24 hours).[4]
High Cellular ATP Levels High intracellular ATP concentrations can outcompete the inhibitor.[4]Protocol: If possible, use cell lines with lower endogenous ATP levels or perform ATP depletion experiments to sensitize cells to the inhibitor.
Drug Efflux The compound may be actively transported out of the cell by efflux pumps.Protocol: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and this compound to see if cellular activity is restored.
Problem 2: Unexpected Phenotypes or Off-Target Effects

Symptom: Observation of cellular effects that are not consistent with known Mps1 inhibition phenotypes (e.g., defects in cytokinesis, unexpected cell cycle arrest points).

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Off-Target Kinase Inhibition This compound is inhibiting kinases other than Mps1.Protocol: Perform a rescue experiment using an inhibitor-resistant Mps1 mutant (M602Q) to confirm that the observed phenotype is due to Mps1 inhibition.[3]
Concentration Too High High concentrations increase the likelihood of off-target effects.Protocol: Conduct a dose-response experiment starting from a low concentration and titrating up to determine the minimal effective concentration that produces the desired on-target phenotype. A recommended range for cellular assays is 1-10 µM.[3]
Use of a Control Compound Distinguish on-target from off-target effects.Protocol: Use a structurally related but inactive control compound if available. Alternatively, use another Mps1 inhibitor with a different chemical scaffold to see if the same phenotype is observed.[3]

Quantitative Data Summary

Parameter This compound Reference
Mps1 IC50 (Biochemical) 367 nM[1][2]
Mps1 Kd 27 nM[2]
Recommended Cellular Concentration 1 - 10 µM[3]
Known Off-Targets (Potent) ALK, Ltk

Visualizations

Signaling Pathway

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 phosphorylates Mad2_Open Mad2 (Open) Mad1->Mad2_Open recruits Mad2_Closed Mad2 (Closed) Mad2_Open->Mad2_Closed conformational change MCC Mitotic Checkpoint Complex (Mad2, BubR1, Bub3, Cdc20) Mad2_Closed->MCC forms APC/C Anaphase-Promoting Complex MCC->APC/C inhibits Anaphase Anaphase APC/C->Anaphase progression to Mps1_IN_1 This compound Mps1_IN_1->Mps1 inhibits

Caption: Mps1 signaling pathway at the unattached kinetochore and its inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is this compound concentration > 10µM? Start->Check_Concentration Lower_Concentration Perform Dose-Response (0.1 - 10µM) Check_Concentration->Lower_Concentration Yes Check_Phenotype Does unexpected phenotype persist? Check_Concentration->Check_Phenotype No Lower_Concentration->Check_Phenotype Rescue_Experiment Perform Rescue Experiment with Mps1-M602Q mutant Check_Phenotype->Rescue_Experiment Yes On_Target Likely On-Target Effect Check_Phenotype->On_Target No Phenotype_Rescued Is phenotype rescued? Rescue_Experiment->Phenotype_Rescued Phenotype_Rescued->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Rescued->Off_Target No Alternative_Inhibitor Consider alternative, more selective Mps1 inhibitor Off_Target->Alternative_Inhibitor

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Logical Relationship

Logical_Relationship Problem Problem Unexpected Phenotype Cause Potential Causes Off-Target Inhibition High Concentration Compound Instability Problem:f1->Cause:f0 Solution Solutions Dose-Response Curve Rescue Experiment Use Alternative Inhibitor Stability Assay (LC-MS) Cause:f1->Solution:f2 Cause:f1->Solution:f3 Cause:f2->Solution:f1 Cause:f3->Solution:f4

Caption: Logical relationship between a common problem, its potential causes, and solutions.

References

Preventing Mps1-IN-1 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Mps1-IN-1, focusing on preventing its degradation in solution to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

The lyophilized powder of this compound is stable for an extended period. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] The solid compound can be stable for at least three to four years under these conditions.[2][4]

Q2: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][5] It is also soluble in DMF.[2] The compound is poorly soluble in aqueous solutions; for example, its solubility is significantly lower in a DMF:PBS (pH 7.2) mixture.[2]

Q3: How stable is this compound once it is in solution?

This is a critical consideration. Several suppliers explicitly state that solutions of this compound are unstable .[4] It is strongly recommended to prepare solutions fresh for each experiment.[4] If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[5]

Q4: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of the Monopolar spindle 1 (Mps1) kinase.[4][5][6] Mps1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[7][8][9] By inhibiting Mps1, the inhibitor disrupts the recruitment of essential checkpoint proteins (like Mad2) to the kinetochores, leading to a failure of the SAC, premature exit from mitosis, and can result in aneuploidy and cell death.[2][6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reduced or no inhibitory activity in my assay. Compound Degradation: this compound has limited stability in solution.[4] Stock solutions may have been stored too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles.Prepare Fresh Solutions: The most reliable method is to prepare the working solution fresh from a recently made stock solution immediately before each experiment. • Proper Stock Storage: If storing stocks, ensure they are in small, single-use aliquots at -80°C.[5] Discard any stock solution that is old or has been thawed multiple times.
Inconsistent results between experiments. Variable Compound Potency: This is often linked to the degradation of the inhibitor over time. Using a stock solution of this compound over several days or weeks will likely lead to a decrease in its effective concentration.Standardize Solution Preparation: Implement a strict protocol where this compound solutions are always prepared fresh. • Perform a Stability Test: If you must use a stored solution, it is advisable to perform a stability test to determine its viability under your specific experimental conditions (see Protocol 2).
Precipitation observed in working solution (e.g., cell media). Poor Aqueous Solubility: this compound is poorly soluble in aqueous buffers.[2] Adding a high concentration of the DMSO stock directly into your aqueous assay buffer or cell culture medium can cause it to precipitate.Use a Serial Dilution Approach: Prepare an intermediate dilution of the DMSO stock in your assay buffer or medium before making the final dilution. • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and does not affect the biological system. • Vortex Gently: Ensure thorough mixing when diluting the stock solution.

Data Presentation

Table 1: Supplier Recommendations for this compound Storage & Stability
SupplierPowder StorageSolution StabilityKey Recommendations
Selleck Chemicals -20°C (3 years)"Solutions are unstable."Prepare fresh or purchase small, pre-packaged sizes.[4]
Cayman Chemical -20°C (≥ 4 years)Not specifiedSoluble in DMSO (30 mg/mL) and DMF (50 mg/mL).[2]
MedchemExpress -20°C (3 years)-80°C (2 years); -20°C (1 year)Aliquot to prevent inactivation from repeated freeze-thaw cycles.[5]
APExBIO -20°C"stable under the recommended conditions"Follow storage recommendations on the product data sheet.[1]
Table 2: Preparation of this compound Stock Solutions
Desired Stock ConcentrationThis compound Mass (MW = 535.66 g/mol )Volume of DMSO to Add
1 mM 1 mg1.8669 mL
5 mM 1 mg0.3734 mL
10 mM 1 mg0.1867 mL
10 mM 5 mg0.9334 mL

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing this compound Solutions
  • Equilibrate: Allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial gently and/or sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in low-binding tubes. Store these aliquots promptly at -80°C for long-term storage.[5]

  • Preparing Working Solutions: For each experiment, thaw a single aliquot of the stock solution. Dilute it serially in your final experimental buffer or cell culture medium to the desired working concentration immediately before use. Do not re-freeze and re-use a thawed aliquot.

Protocol 2: Workflow for Assessing this compound Stability in Your System

This protocol provides a framework to determine the functional half-life of this compound in your specific experimental media or buffer.

  • Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO. Dilute this stock to a working concentration (e.g., 10 µM) in your specific cell culture medium or assay buffer.

  • Aliquoting: Dispense this working solution into multiple sterile tubes.

  • Time Points:

    • Use one aliquot immediately (T=0).

    • Store the remaining aliquots under your typical experimental conditions (e.g., 37°C for cell culture, 25°C for biochemical assays, or 4°C for short-term storage).

  • Activity Assay: At various time points (e.g., 0, 4, 8, 24, 48 hours), use the stored working solutions in your standard biological assay. This could be a cell viability assay measuring IC50, a Western blot for a downstream phosphorylation target, or a mitotic arrest assay quantified by microscopy or flow cytometry.

  • Analysis: Compare the biological activity of the inhibitor from the stored solutions to the T=0 sample. A significant decrease in activity (e.g., an increase in the IC50 value) indicates degradation. Plot the activity versus time to estimate the functional half-life of the compound under your specific conditions.

Visualizations

Mps1 Signaling in the Spindle Assembly Checkpoint (SAC)

Mps1_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1 Bub1/Bub3 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_cyto Mad2 (cytosolic) Mad1->Mad2_cyto converts Mad2_active Mad2 (active) Mad2_cyto->Mad2_active MCC Mitotic Checkpoint Complex (MCC) Mad2_active->MCC forms APCC APC/C MCC->APCC inhibits Anaphase Anaphase APCC->Anaphase promotes Mps1_IN_1 This compound Mps1_IN_1->Mps1

Caption: Role of Mps1 in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_storage 4. Store Under Experimental Conditions prep_stock 1. Prepare Fresh Stock Solution in DMSO prep_working 2. Dilute to Working Concentration in Assay Buffer prep_stock->prep_working aliquot 3. Create Aliquots for Each Time Point prep_working->aliquot T0 T = 0 hr aliquot->T0 T1 T = 4 hr T2 T = 8 hr T3 T = 24 hr T4 T = 48 hr assay 5. Perform Biological Assay (e.g., Measure IC50) T0->assay Immediate Use T1->assay Test at each time point T2->assay Test at each time point T3->assay Test at each time point T4->assay Test at each time point analyze 6. Analyze Data: Plot Activity vs. Time assay->analyze result 7. Determine Functional Half-Life analyze->result

Caption: A logical workflow for determining the functional stability of this compound solutions.

References

Technical Support Center: Mps1-IN-1 & Other Mps1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Mps1-IN-1 and other Mps1 inhibitors in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other Mps1 inhibitors?

A1: Mps1 (Monopolar spindle 1), also known as TTK, is a crucial dual-specificity kinase that regulates the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis.[1][2] Mps1 inhibitors, such as this compound, are ATP-competitive compounds that block the kinase activity of Mps1.[1] This inhibition disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately cell death, a process often referred to as mitotic catastrophe.[3][4] Because of its role in cell division, Mps1 is a target for cancer therapy, as cancer cells often have a higher dependency on a functional SAC.[5][6]

Q2: What are the common toxicities observed with Mps1 inhibitors in normal cells?

A2: The primary toxicity of Mps1 inhibitors in normal cells is mechanism-based, affecting healthy, proliferating cells that rely on a functional spindle assembly checkpoint.[7][8] These toxicities are often observed in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow, leading to side effects like body weight loss, neutropenia, and gastrointestinal issues in preclinical in vivo models.[7][8][9] Inhibition of Mps1 in normal cells can lead to the same mitotic errors and cell death observed in cancer cells.[3]

Q3: Are there known off-target effects for this compound?

A3: While this compound is a potent Mps1 inhibitor, it has been shown to have some activity against the ALK (Anaplastic Lymphoma Kinase) receptor tyrosine kinase.[3] However, the primary dose-limiting toxicities observed with Mps1 inhibitors are generally considered to be on-target effects related to the inhibition of Mps1 in normal proliferating cells.[7][8]

Q4: How can I minimize the toxicity of this compound in my normal cell line cultures?

A4: A key strategy to mitigate Mps1 inhibitor toxicity in normal, non-transformed cells is to induce a temporary cell cycle arrest in the G1 phase.[7][8] This can be achieved by co-treatment with a CDK4/6 inhibitor, such as palbociclib. Normal cells with a functional Retinoblastoma (Rb1) protein will arrest in G1 in response to CDK4/6 inhibition, preventing them from entering mitosis where they would be susceptible to the effects of Mps1 inhibition.[7] In contrast, many cancer cells are Rb1-deficient and will not arrest, remaining sensitive to the Mps1 inhibitor.[7][8]

Troubleshooting Guides

Issue 1: High levels of cell death in normal (non-cancerous) cell lines treated with this compound.
  • Possible Cause: The concentration of this compound is too high for the specific cell line, leading to on-target toxicity in these proliferating cells.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific normal cell line. This will help you identify the lowest effective concentration.

    • Optimize Incubation Time: Reduce the duration of exposure to this compound. A shorter treatment window may be sufficient to observe the desired effect in cancer cells while minimizing toxicity in normal cells.

    • Combination Therapy: As detailed in the FAQs, consider co-treatment with a CDK4/6 inhibitor like palbociclib to induce G1 arrest in your normal cells, thereby protecting them from mitotic catastrophe.[7][8] Human bone marrow cells pre-treated with palbociclib showed decreased apoptosis when subsequently treated with an Mps1 inhibitor.[7][8]

Issue 2: Inconsistent results or lack of a clear therapeutic window between cancer and normal cells.
  • Possible Cause: The experimental conditions may not be optimal for differentiating the sensitivity between cancerous and normal cells.

  • Troubleshooting Steps:

    • Cell Line Characterization: Confirm the Rb1 status of your cell lines. The protective effect of CDK4/6 inhibitors is dependent on functional Rb1.[7]

    • Sequential Dosing: Instead of simultaneous co-treatment, consider pre-treating the normal cells with the CDK4/6 inhibitor to ensure G1 arrest before introducing the Mps1 inhibitor.

    • Explore Alternative Inhibitors: Different Mps1 inhibitors have varying potency and selectivity profiles.[1] Consider testing other Mps1 inhibitors that may have a better therapeutic window.

Data Presentation

Table 1: Potency of Various Mps1 Inhibitors

InhibitorTarget(s)IC50 / KiReference
This compoundMps1, ALKIC50: 367 nM, Kd: 27 nM (for Mps1)[1][3]
PF-7006Mps1Ki: <0.5 nM, Cellular IC50: 2-6 nM[7][8]
PF-3837Mps1Ki: <0.5 nM[7]
TC-Mps1-12Mps1IC50: 6.4 nM[1]
CCT251455Mps1IC50: 3 nM[1]
Mps-BAY2aMps1IC50: 1 nM[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Normal Cell Line
  • Cell Seeding: Plate your normal cell line (e.g., MCF10A) in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Include a DMSO-only control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or a resazurin-based assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with a CDK4/6 Inhibitor
  • Cell Seeding: Seed both your normal (Rb1-competent) and cancer (Rb1-deficient) cell lines in separate plates.

  • Pre-treatment (for Normal Cells): Treat the normal cells with an appropriate concentration of a CDK4/6 inhibitor (e.g., palbociclib) for 12-24 hours to induce G1 arrest.

  • Co-treatment: Add this compound to both the normal and cancer cell cultures at a concentration known to induce cell death. The normal cells will now be co-treated with the CDK4/6 inhibitor and this compound, while the cancer cells will be treated with this compound alone.

  • Incubation and Analysis: Incubate for 48-72 hours and then assess cell viability. You should observe a protective effect in the normal cell line.

  • Validation (Optional): To confirm G1 arrest in the normal cells, you can perform cell cycle analysis by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Spindle Assembly Checkpoint (SAC) (Mad1, Mad2, Bub1, etc.) Mps1->SAC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Premature_Anaphase Premature Anaphase & Aneuploidy APC_C->Premature_Anaphase prematurely triggers Mps1_IN_1 This compound Mps1_inhibited Mps1 (inhibited) Mps1_IN_1->Mps1_inhibited inhibits SAC_inactive SAC (inactive) Mps1_inhibited->SAC_inactive fails to activate SAC_inactive->APC_C fails to inhibit

Caption: Mps1 signaling pathway and the effect of this compound.

Experimental_Workflow_Toxicity_Mitigation cluster_cells Cell Lines cluster_treatment Treatment Strategy cluster_outcome Expected Outcome Normal_Cells Normal Cells (Rb1-competent) CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) Normal_Cells->CDK46_Inhibitor Pre-treat Cancer_Cells Cancer Cells (Rb1-deficient) Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Cancer_Cells->Mps1_Inhibitor Treat G1_Arrest G1 Cell Cycle Arrest (Protected from Mitotoxicity) CDK46_Inhibitor->G1_Arrest induces Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Mps1_Inhibitor->Mitotic_Catastrophe induces G1_Arrest->Mps1_Inhibitor Resistant to

Caption: Workflow for mitigating Mps1 inhibitor toxicity in normal cells.

References

Mps1-IN-1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mps1-IN-1, a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[3][4][5] Mps1 kinase activity is required for the recruitment of other checkpoint proteins, such as Mad2, to unattached kinetochores.[6][7] By inhibiting Mps1, this compound prevents the establishment of the SAC, leading to premature exit from mitosis, even in the presence of spindle damage.[6] This can result in gross aneuploidy and, ultimately, cell death in cancer cells.[6][8]

2. What are the recommended storage and handling conditions for this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2] For long-term storage (months to years), -20°C is recommended in a dry, dark place.[9]

  • Solutions: Stock solutions are unstable and it is recommended to prepare them fresh.[1] If storage is necessary, aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

3. In what solvents is this compound soluble?

This compound is soluble in the following solvents:

SolventSolubility
DMSO≥ 39 mg/mL (≥ 72.81 mM)[2]
DMF50 mg/mL[10]
WaterSoluble up to 100 mM (as dihydrochloride salt)
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[10]

Note: The use of hygroscopic DMSO can negatively impact solubility; it is recommended to use fresh, newly opened DMSO.[2]

Troubleshooting Guide

Problem 1: No observable effect or weak phenotype after this compound treatment.

  • Possible Cause 1: Incorrect concentration.

    • Solution: The effective concentration of this compound can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. The typical cellular activity range is 1-10 µM.[11] For inducing bypass of a checkpoint-mediated mitotic arrest in U2OS cells, concentrations of 5 and 10 µM have been used.[2] To suppress the proliferation of HCT116 cells, 5-10 µM was effective.[2]

  • Possible Cause 2: Insufficient treatment time.

    • Solution: The timing of this compound addition is critical. For studying effects on mitotic entry, cells should be treated before they enter mitosis. The duration of treatment will depend on the specific endpoint being measured. For example, to observe a reduction in the time spent in mitosis, U2OS cells were treated with the inhibitor and imaged from nuclear envelope breakdown to anaphase initiation.[6]

  • Possible Cause 3: Compound instability.

    • Solution: this compound solutions are unstable.[1] Ensure that you are using a freshly prepared stock solution for your experiments. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

Problem 2: Observing off-target effects.

  • Possible Cause: this compound has known off-target activities.

    • Solution: While this compound is highly selective, it does show high affinity for ALK and LTK kinases with Kds of 21 nM and 39 nM, respectively.[2] If your experimental system expresses high levels of these kinases, consider potential off-target effects. To confirm that the observed phenotype is due to Mps1 inhibition, consider the following controls:

      • Use a second, structurally different Mps1 inhibitor to see if it phenocopies the results.[11]

      • Perform rescue experiments using an inhibitor-resistant Mps1 mutant (e.g., M602Q).[6][11]

      • Use siRNA or shRNA to specifically knockdown Mps1 and compare the phenotype to that of this compound treatment.

Problem 3: Difficulty in assessing Mps1 inhibition.

  • Possible Cause: Lack of a direct readout for Mps1 activity.

    • Solution: A direct way to assess Mps1 inhibition is to measure the phosphorylation of its downstream targets.

      • Aurora B Kinase: Mps1 activity is necessary for the full enzymatic activity of Aurora B.[6] Inhibition of Mps1 leads to a decrease in the phosphorylation of Aurora B at Threonine 232 and its substrate, Histone H3 at Serine 10.[6][12] You can perform a western blot to detect the levels of phospho-Aurora B (Thr232) or phospho-Histone H3 (Ser10).

      • Mad2 Kinetochore Localization: Mps1 is required for the recruitment of Mad2 to kinetochores.[6] You can use immunofluorescence to visualize the localization of Mad2 at the kinetochores of mitotic cells. Treatment with this compound should disrupt this localization.[6]

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

ParameterValueNotes
IC50 367 nM[6][10]In vitro kinase assay.
Kd 27 nM[1][2]Binding affinity for Mps1.
Off-Target Kd (ALK) 21 nM[2]High affinity off-target.
Off-Target Kd (LTK) 39 nM[2]High affinity off-target.
Selectivity >1000-fold selective against a panel of 352 kinases (with the exception of ALK and Ltk).[10]

Table 2: Recommended Cellular Concentrations in Different Cell Lines

Cell LineConcentration RangeObserved EffectReference
U2OS5 - 10 µMBypass of checkpoint-mediated mitotic arrest, increased frequency of multipolar mitosis.[2]
HCT1165 - 10 µMReduced proliferative capacity, loss of cell viability.[2][6]
PtK210 µMDisruption of Mad2 recruitment to kinetochores.[6]

Experimental Protocols & Workflows

Protocol 1: Mitotic Arrest Bypass Assay

This assay determines the ability of this compound to override a spindle assembly checkpoint-induced mitotic arrest.

  • Cell Culture: Plate U2OS cells expressing a fluorescently tagged histone (e.g., H2B-GFP) in a suitable imaging dish.

  • Mitotic Arrest: Treat cells with a spindle poison such as nocodazole to induce mitotic arrest.

  • Inhibitor Treatment: Add this compound at the desired concentration (e.g., 10 µM) to the arrested cells. Include a DMSO-treated control group.

  • Live-Cell Imaging: Monitor the cells using time-lapse fluorescence microscopy.

  • Analysis: Quantify the time from inhibitor addition to anaphase onset (mitotic exit). Cells treated with this compound are expected to exit mitosis prematurely compared to the DMSO control.

Protocol 2: Immunofluorescence for Mad2 Kinetochore Localization

This protocol assesses the effect of this compound on the recruitment of Mad2 to kinetochores.

  • Cell Culture and Treatment: Plate cells (e.g., PtK2) on coverslips. Treat the cells with this compound (e.g., 10 µM) or DMSO for a duration that allows cells to enter mitosis. Co-treatment with nocodazole can be used to enrich for cells with unattached kinetochores.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against Mad2.

    • Incubate with a fluorescently labeled secondary antibody.

    • (Optional) Co-stain with a kinetochore marker (e.g., CREST anti-centromere antibody) and a DNA stain (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of Mad2 at the kinetochores. A significant reduction in Mad2 intensity at kinetochores is expected in this compound-treated cells.[6]

Visualizations

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm cluster_Inhibitor This compound Action Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1 Mad1 Bub1_Bub3->Mad1 recruits Mad2_open Mad2 (Open) Mad1->Mad2_open recruits Mps1_node Mps1 Mps1_node->Knl1 phosphorylates Mps1_node->Mad1 phosphorylates Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed conformational change MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase Mps1_IN_1 This compound Mps1_IN_1->Mps1_node inhibits

Caption: Mps1 Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Start: No/Weak Phenotype Check_Conc Is the concentration optimal? Start->Check_Conc Dose_Response Perform dose-response (1-10 µM range) Check_Conc->Dose_Response No Check_Time Is treatment timing/duration sufficient? Check_Conc->Check_Time Yes Dose_Response->Check_Time Optimize_Time Optimize treatment time based on cell cycle Check_Time->Optimize_Time No Check_Stability Is the compound stable? Check_Time->Check_Stability Yes Optimize_Time->Check_Stability Fresh_Stock Prepare fresh stock solution Check_Stability->Fresh_Stock No Off_Target Consider off-target effects Check_Stability->Off_Target Yes Success Problem Solved Fresh_Stock->Success Controls Use controls: - Second inhibitor - Resistant mutant - siRNA/shRNA Off_Target->Controls Controls->Success

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Mps1-IN-1 and Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Mps1 kinase inhibitor, Mps1-IN-1, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[2][4]

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What is the most likely cause?

The most common mechanism of acquired resistance to Mps1 inhibitors, including this compound, is the emergence of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[5] These mutations can sterically hinder the binding of the inhibitor without significantly affecting the kinase's natural ATP-binding and catalytic activity. A frequently reported mutation conferring resistance to Mps1 inhibitors is the C604Y mutation.[6]

Q3: How can I confirm if my resistant cell line has a mutation in the Mps1 kinase domain?

To confirm the presence of a mutation, you should sequence the Mps1 kinase domain in your resistant cell line.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cell lines. Then, perform reverse transcription to synthesize complementary DNA (cDNA).

  • PCR Amplification: Design primers flanking the Mps1 kinase domain and amplify this region from the cDNA of both cell lines using PCR.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Compare the sequence from the resistant cell line to the parental cell line and the reference Mps1 sequence to identify any mutations.

Q4: Are there alternative Mps1 inhibitors that might be effective against this compound resistant cells?

Yes, some Mps1 inhibitors with different chemical scaffolds may retain activity against cell lines with specific Mps1 mutations. For instance, while mutations like C604Y can confer resistance to NMS-P715 and its derivatives, they may not affect the activity of other inhibitors like reversine to the same extent.[6][7] It is advisable to test a panel of Mps1 inhibitors with diverse chemical structures to identify one that is effective against your specific resistant clone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of this compound Efficacy 1. Development of resistant clones: As discussed in the FAQs, point mutations in the Mps1 kinase domain are a primary cause of acquired resistance.[5] 2. Incorrect inhibitor concentration: The IC50 of this compound can vary between cell lines. 3. Inhibitor degradation: this compound solutions may be unstable with improper storage.[1]1. Confirm resistance: Perform a dose-response curve with this compound on your parental and suspected resistant cells to confirm a shift in the IC50 value. Sequence the Mps1 kinase domain to check for mutations. 2. Optimize concentration: Determine the IC50 for your specific cell line using a cell viability assay. 3. Proper storage and handling: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent Results in Cell Viability Assays 1. Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 2. Uneven drug distribution: Improper mixing of this compound in the culture medium. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth.1. Standardize cell seeding: Ensure a uniform number of cells is seeded in each well. Perform a cell count before seeding. 2. Ensure proper mixing: Gently mix the plate after adding the inhibitor to ensure even distribution. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Weak or No Signal in Phospho-Mps1 Western Blot 1. Inefficient cell lysis and protein extraction: Incomplete lysis can result in low protein yield. 2. Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate Mps1. 3. Poor antibody quality or incorrect dilution: The primary antibody may not be specific or used at a suboptimal concentration. 4. Blocking buffer interference: Some blocking agents like non-fat milk can interfere with phospho-specific antibody binding.1. Use appropriate lysis buffer: Employ a lysis buffer containing strong detergents (e.g., RIPA buffer). 2. Add phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer. 3. Validate antibody: Use a positive control (e.g., cells treated with a known Mps1 activator or mitotic arrest agent) to validate your antibody. Titrate the primary antibody to find the optimal dilution. 4. Use BSA for blocking: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat milk when probing for phosphorylated proteins.

Quantitative Data Summary

Table 1: IC50 Values of Mps1 Inhibitors in Sensitive and Resistant Cancer Cell Lines

InhibitorCell LineMps1 GenotypeIC50 (nM)Reference
This compoundVariousWild-Type~367[8]
Cpd-5HCT-116Wild-Type~50[6]
Cpd-5HCT-116 Clone 1C604Y>300[6]
Cpd-5DLD-1Wild-Type~60[6]
Cpd-5DLD-1 Clone 1S611R~150[6]
NMS-P715VariousWild-Type>150[6]
ReversineVariousWild-Type63 - 153[6]
MPI-0479605VariousWild-Type63 - 153[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (parental and suspected resistant)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-Mps1

This protocol is for detecting the phosphorylation status of Mps1.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-Mps1 and anti-total-Mps1)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Mps1 antibody (diluted in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • To normalize, strip the membrane and re-probe with an anti-total-Mps1 antibody.

In Vitro Mps1 Kinase Assay

This protocol measures the enzymatic activity of Mps1 in the presence of an inhibitor.

Materials:

  • Recombinant Mps1 kinase

  • Kinase buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Mps1 substrate (e.g., myelin basic protein or a specific peptide)

  • This compound

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)

Procedure:

  • Prepare a reaction mixture containing recombinant Mps1 kinase and its substrate in kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., luminescence measurement for ADP-Glo™, or western blot with a phosphospecific antibody).

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Mps1_inhibited Mps1 (inhibited) Mad2 Mad2 SAC->Mad2 activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Mad2->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase inhibits Mps1_IN_1 This compound Mps1_IN_1->Mps1_inhibited SAC_inactive SAC Inactivation Mps1_inhibited->SAC_inactive APC_C_active APC/C Active SAC_inactive->APC_C_active Premature_Anaphase Premature Anaphase & Aneuploidy APC_C_active->Premature_Anaphase

Caption: Mps1 signaling in the Spindle Assembly Checkpoint and the effect of this compound.

Experimental_Workflow cluster_resistance Developing & Confirming Resistance cluster_analysis Downstream Analysis start Parental Cancer Cell Line culture Continuous Culture with Increasing this compound start->culture isolate Isolate Resistant Clones culture->isolate confirm Confirm Resistance (IC50 Shift via MTT Assay) isolate->confirm sequence Sequence Mps1 Kinase Domain confirm->sequence western Western Blot: - p-Mps1 - Total Mps1 - SAC proteins confirm->western mutation Identify Resistance Mutation (e.g., C604Y) sequence->mutation kinase_assay In Vitro Kinase Assay (Wild-type vs. Mutant Mps1) mutation->kinase_assay alt_inhibitors Test Alternative Mps1 Inhibitors mutation->alt_inhibitors

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Troubleshooting_Logic start Experiment Fails: Loss of this compound Efficacy q1 Is the inhibitor stock fresh and properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no Prepare fresh inhibitor stock. q1->a1_no q2 Has the IC50 been confirmed for this cell line? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Perform dose-response (MTT assay). q2->a2_no q3 Is there a significant shift in the IC50 compared to parental? a2_yes->q3 a3_yes Suspect acquired resistance. Proceed to sequencing. q3->a3_yes a3_no No q3->a3_no check_protocol Review experimental protocol: - Cell seeding density - Drug distribution - Assay controls a3_no->check_protocol

Caption: A logical troubleshooting workflow for loss of this compound efficacy.

References

Duration of Mps1-IN-1 treatment for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mps1-IN-1, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2] By inhibiting Mps1, this compound disrupts the recruitment of essential checkpoint proteins like Mad2 to unattached kinetochores.[1][3] This leads to a premature exit from mitosis, resulting in severe chromosome missegregation and, ultimately, aneuploidy and cell death.[1][3]

Q2: What is the optimal concentration of this compound to use in cell-based assays?

A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a concentration of 10 µM has been shown to be effective in inhibiting all checkpoint-associated Mps1 kinase activity in cell lines such as U2OS.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How long should I treat my cells with this compound for the optimal effect?

A3: The optimal treatment duration for this compound is highly dependent on the desired outcome of the experiment. Treatment can range from a few hours to multiple cell cycles. For instance, a 4-hour treatment has been used to induce a bypass of a mitotic arrest.[3] In time-lapse microscopy, treatment with this compound has been shown to shorten the duration of mitosis by approximately 40% compared to control cells.[1] For studies investigating long-term effects, such as centrosome duplication, treatment may be extended for two cell cycles.[1]

Data Presentation

Table 1: this compound Potency and Cellular Activity

ParameterValueReference
IC50 (in vitro) 367 nM[1]
Kd 27 nM
Effective Cellular Concentration 1-10 µM

Table 2: Example Treatment Durations for this compound

Experimental GoalCell LineConcentrationDurationObserved EffectReference
Bypass of Nocodazole-induced mitotic arrestU2OSNot specified4 hoursBypass of checkpoint-mediated mitotic arrest[3]
Disruption of Mad2 recruitmentPtK210 µMDuring mitosis80% decrease in kinetochore-bound Mad2[1]
Shortening of mitosisPtK210 µMDuring mitosis~40% reduction in the time spent in mitosis[1]
Assessment of centrosome duplicationSynchronized cells10 µMTwo cell cyclesNo evidence of centrosome duplication defects[1]
Induction of ApoptosisLung Cancer CellsSynergistic concentrations with Navitoclax48 hoursSubstantial cell death[4]

Experimental Protocols

Protocol 1: Overriding a Mitotic Arrest

This protocol is designed to assess the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole.

  • Cell Seeding: Seed your cells of interest at an appropriate density in a multi-well plate.

  • Synchronization (Optional but Recommended): To increase the population of mitotic cells, synchronize the cells at the G2/M boundary. A common method is a double thymidine block followed by release into fresh media.

  • Mitotic Arrest: Arrest the cells in mitosis by treating them with nocodazole. The optimal concentration and duration of nocodazole treatment should be determined empirically for your cell line.

  • This compound Treatment: Add this compound to the media at the desired concentration (e.g., 10 µM). Include a DMSO-treated control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 1, 2, 4, 6 hours).

  • Analysis: Analyze the cells for mitotic exit. This can be done by observing cell morphology (e.g., transition from rounded mitotic cells to flattened interphase cells) via microscopy, or by analyzing the levels of mitotic markers like Cyclin B1 via Western blot. A decrease in Cyclin B1 levels indicates mitotic exit.

Protocol 2: Time-Lapse Microscopy to Observe Mitotic Progression

This protocol allows for the direct observation of the effect of this compound on the duration of mitosis.

  • Cell Seeding: Seed cells stably expressing a fluorescently-tagged histone (e.g., H2B-GFP) in a glass-bottom dish suitable for live-cell imaging.

  • Treatment: Just prior to imaging, replace the media with fresh media containing either this compound at the desired concentration or DMSO as a control.

  • Imaging: Place the dish on a heated stage of a fluorescence microscope equipped with a camera for time-lapse imaging.

  • Data Acquisition: Acquire images at regular intervals (e.g., every 5-10 minutes) for a period sufficient to capture cells entering and exiting mitosis (e.g., 12-24 hours).

  • Analysis: Analyze the acquired images to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells in both the treated and control groups.

Mandatory Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 recruits & activates Bub1 Bub1 Mps1->Bub1 phosphorylates MCC Mitotic Checkpoint Complex (MCC: Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC promotes formation APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mps1_IN_1 This compound Mps1_IN_1->Mps1 inhibits

Caption: Mps1 signaling pathway at an unattached kinetochore and the inhibitory effect of this compound.

Experimental_Workflow cluster_analysis Analysis Methods start Start Experiment seed_cells Seed Cells start->seed_cells synchronize Synchronize Cells (Optional) seed_cells->synchronize treatment Treat with this compound and Controls (e.g., DMSO) synchronize->treatment incubation Incubate for Desired Duration treatment->incubation analysis Analyze Outcome incubation->analysis end End analysis->end microscopy Microscopy (Fixed or Live-cell) analysis->microscopy western_blot Western Blot (e.g., Cyclin B1) analysis->western_blot flow_cytometry Flow Cytometry (e.g., DNA content) analysis->flow_cytometry apoptosis_assay Apoptosis Assay (e.g., Annexin V) analysis->apoptosis_assay

Caption: A general experimental workflow for studying the effects of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak effect of this compound observed Insufficient Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response curve to determine the optimal concentration for your cell line.
Short Treatment Duration: The incubation time may not be long enough to observe the desired phenotype.Conduct a time-course experiment to identify the optimal treatment duration.
Inhibitor Instability: this compound solutions may be unstable.Prepare fresh stock solutions of this compound in DMSO for each experiment.
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to Mps1 inhibitors.Consider testing other Mps1 inhibitors with different chemical scaffolds. Check for mutations in the Mps1 kinase domain that could confer resistance.
High background cell death in control group DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your culture media is low (typically <0.1%) and consistent across all conditions.
Suboptimal Cell Culture Conditions: Poor cell health can lead to increased background apoptosis.Maintain optimal cell culture conditions, including regular passaging and monitoring for contamination.
Inconsistent results between experiments Variability in Cell Cycle Stage: The effect of this compound is cell cycle-dependent.For more consistent results, consider synchronizing your cells before treatment.
Reagent Variability: Inconsistent quality of reagents can affect experimental outcomes.Use high-quality reagents and ensure consistency in batch numbers where possible.
Off-target effects are suspected Inhibitor Specificity: While this compound is highly selective, off-target effects can occur at high concentrations.Use the lowest effective concentration of this compound. As a control, you can use a structurally unrelated Mps1 inhibitor to confirm that the observed phenotype is due to Mps1 inhibition. Another control is to perform siRNA-mediated knockdown of Mps1 to see if it phenocopies the inhibitor's effect.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Mps1-IN-1 and Mps1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-1 and Mps1-IN-2. Mps1 is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical and cellular efficacy of these two compounds, supported by experimental data and protocols.

Data Presentation: Biochemical Activity and Selectivity

This compound and Mps1-IN-2 are both potent, selective, and ATP-competitive inhibitors of Mps1 kinase.[3][4][5] However, they exhibit distinct profiles in terms of potency and selectivity against other kinases. Mps1-IN-2 demonstrates greater potency against Mps1 compared to this compound. The key quantitative data are summarized in the table below.

ParameterThis compoundMps1-IN-2
Target Mps1 KinaseMps1 Kinase / Plk1 Kinase
IC50 (Mps1) 367 nM[3][6]145 nM[4][5][6]
Kd (Mps1) 27 nM[3]12 nM[4][5]
Selectivity >1000-fold selective over a panel of 352 kinases.[6][7]>1000-fold selective over a panel of 352 kinases.[6][7]
Major Off-Targets Alk, Ltk[6][7]Gak, Plk1 (Kd = 61 nM)[4][6][7]

Mps1 Signaling Pathway in Spindle Assembly Checkpoint

Mps1 kinase is a central regulator of the spindle assembly checkpoint. Its primary role is to sense the lack of proper microtubule attachment to kinetochores and initiate a signaling cascade that halts the cell cycle in metaphase, preventing premature anaphase entry.[2][8] This provides time for error correction and ensures accurate chromosome segregation. Inhibition of Mps1 disrupts this critical checkpoint.

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached Unattached Kinetochore Mps1 Mps1 Unattached->Mps1 recruits & activates Knl1 Knl1/Spc105 Mps1->Knl1 phosphorylates (MELT repeats) Mad1 Mad1 Mps1->Mad1 phosphorylates Bub1_Bub3 Bub1-Bub3 Complex Knl1->Bub1_Bub3 recruits Bub1_Bub3->Mad1 recruits Mad2_O Open-Mad2 (O-Mad2) Mad1->Mad2_O recruits Mad2_C Closed-Mad2 (C-Mad2) Mad1->Mad2_C binds Mad2_O->Mad2_C conformational change MCC Mitotic Checkpoint Complex (MCC) Mad2_C->MCC forms APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 inhibits Securin Securin APC_Cdc20->Securin degrades CyclinB Cyclin B APC_Cdc20->CyclinB degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers CyclinB->Anaphase required for mitotic state

Caption: Mps1 initiates the SAC cascade at unattached kinetochores.

Comparative Efficacy in Cellular Models

Both this compound and Mps1-IN-2 effectively abrogate the function of the spindle assembly checkpoint, leading to similar cellular phenotypes.[6] Chemical inhibition of Mps1 kinase activity results in a failure to establish or maintain the mitotic arrest induced by spindle-perturbing agents like nocodazole or taxol.[6]

Key Cellular Effects:

  • Spindle Assembly Checkpoint Override: Both inhibitors cause a rapid exit from mitosis, even in the presence of microtubule poisons. This is evidenced by the degradation of cyclin B and the dephosphorylation of histone H3 (pSer10), markers of mitotic progression.[6]

  • Defective Kinetochore Recruitment: A primary mechanism of Mps1 action is the recruitment of checkpoint proteins Mad1 and Mad2 to unattached kinetochores.[6][8] Both this compound and Mps1-IN-2 disrupt the establishment of Mad1 and Mad2 at these sites, preventing the formation of the Mitotic Checkpoint Complex (MCC).[6]

  • Chromosome Missegregation and Aneuploidy: By overriding the SAC, these inhibitors lead to premature anaphase entry before all chromosomes are properly aligned. This results in gross aneuploidy and chromosomal instability.[6]

  • Reduced Cancer Cell Viability: Treatment with Mps1 inhibitors, including this compound, has been shown to decrease the viability of cancer cells, highlighting the therapeutic potential of targeting Mps1.[6]

  • Aurora B Kinase Activity: this compound treatment has been associated with reduced Aurora B kinase activity.[6] Aurora B is another crucial mitotic kinase involved in correcting improper kinetochore-microtubule attachments.

The workflow for a typical cell-based assay to evaluate the effect of these inhibitors on the spindle assembly checkpoint is outlined below.

Experimental_Workflow Workflow for Assessing SAC Override cluster_analysis Analysis start Plate Cancer Cell Line (e.g., HCT116, HeLa) sync Synchronize cells at G1/S boundary (e.g., Thymidine block) start->sync release Release into Mitosis sync->release treat Add Spindle Poison (e.g., Nocodazole) to arrest cells in Mitosis release->treat inhibit Add Mps1 Inhibitor (this compound or Mps1-IN-2) or DMSO (Control) treat->inhibit incubate Incubate for a defined time course inhibit->incubate harvest Harvest Cells incubate->harvest facs FACS Analysis for DNA Content (Mitotic Index) harvest->facs analyze western Western Blot for - Cyclin B - p-Histone H3 harvest->western analyze microscopy Immunofluorescence Microscopy for Mad2 localization harvest->microscopy analyze

Caption: A typical workflow for evaluating Mps1 inhibitors in cell culture.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays used to characterize Mps1 inhibitors.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay quantifies the enzymatic activity of Mps1 kinase and its inhibition by compounds in a high-throughput format.

  • Objective: To determine the IC50 value of an inhibitor against Mps1 kinase.

  • Materials:

    • Recombinant Mps1 kinase (e.g., 5 µg/ml, ~40 nM final concentration)[7]

    • Fluorescently labeled peptide substrate (e.g., 200 nM AF-647 E4Y)[7]

    • ATP (e.g., 1 µM, near the apparent Km)[7]

    • This compound or Mps1-IN-2 (serial dilutions)

    • Kinase buffer

    • Detection antibody (e.g., terbium-labeled anti-phosphopeptide antibody)

    • 384-well microplate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Add kinase buffer, Mps1 kinase, and the fluorescent substrate to the wells of the microplate.

    • Add serial dilutions of the Mps1 inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA and the terbium-labeled detection antibody.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET-capable plate reader. The ratio of emission signals is used to determine the extent of substrate phosphorylation.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay

This assay assesses the ability of an inhibitor to override the spindle assembly checkpoint in living cells.

  • Objective: To measure the effect of Mps1 inhibition on the maintenance of mitotic arrest.

  • Materials:

    • Human cancer cell line (e.g., HeLa or HCT116)

    • Cell culture medium and supplements

    • Nocodazole (or another spindle poison like taxol)

    • This compound or Mps1-IN-2

    • DMSO (vehicle control)

    • Fixative (e.g., 4% paraformaldehyde)

    • Antibodies: Anti-phospho-Histone H3 (Ser10) and a secondary antibody

    • DNA stain (e.g., DAPI)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells in multi-well plates or on coverslips and allow them to adhere overnight.

    • Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to induce mitotic arrest. A high percentage of cells should be rounded up and arrested in mitosis.

    • Add the Mps1 inhibitor at various concentrations (e.g., 1-10 µM) or DMSO to the arrested cells.[6]

    • Incubate for a short time course (e.g., 1-3 hours).

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells and perform immunofluorescence staining for phospho-Histone H3 (a marker for mitotic cells). Counterstain with DAPI.

    • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of mitotic cells remaining. A potent inhibitor will cause a significant drop in the mitotic index as cells prematurely exit mitosis.

Conclusion

Both this compound and Mps1-IN-2 are valuable chemical probes for dissecting the multiple functions of Mps1 kinase in the cell cycle. Mps1-IN-2 is the more potent inhibitor of Mps1 based on its lower IC50 value.[6] However, its activity against Plk1 should be considered when interpreting experimental results, as Plk1 is also a key mitotic regulator. This compound, while less potent, offers a different selectivity profile that may be advantageous in certain experimental contexts.[6] The choice between these inhibitors will depend on the specific research question, the cellular context, and the need to control for potential off-target effects. Both compounds effectively abrogate the spindle assembly checkpoint, leading to mitotic defects and providing a strong rationale for the continued exploration of Mps1 inhibitors as potential cancer therapeutics.

References

On-Target Efficacy of Mps1-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mps1-IN-1's on-target effects with alternative Mps1 inhibitors, supported by experimental data and detailed protocols.

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This guide delves into the experimental validation of this compound's on-target effects and compares its performance with other known Mps1 inhibitors.

Comparative Analysis of Mps1 Inhibitors

The following table summarizes the biochemical potency of this compound and a selection of alternative Mps1 inhibitors.

InhibitorIC50 (nM)Ki (nM)Notes
This compound 367[3]27[3]ATP-competitive inhibitor.
Reversine --Also inhibits Aurora kinases.[4]
NMS-P715 182-Selective, ATP-competitive inhibitor.
MPI-0479605 1.8-Potent and selective ATP-competitive inhibitor.[4]
AZ3146 --Mps1 inhibitor.[1]
BAY 1161909 <10-Novel, selective Mps1 inhibitor.
BAY 1217389 <10-Novel, selective Mps1 inhibitor.

Experimental Validation of On-Target Effects

The on-target effects of this compound are validated through a series of biochemical and cellular assays designed to measure its direct inhibition of Mps1 kinase activity and the resulting downstream cellular phenotypes.

Mps1 Signaling Pathway

Mps1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating multiple downstream targets, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.

Mps1_Signaling_Pathway cluster_mcc Mitotic Checkpoint Complex (MCC) Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 phosphorylates Mad2_open O-Mad2 Mad1->Mad2_open recruits Mad2_closed C-Mad2 Mad2_open->Mad2_closed conformational change MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad2_closed->MCC forms APC APC/C MCC->APC inhibits Anaphase Anaphase APC->Anaphase triggers

Caption: Mps1 signaling at unattached kinetochores.

Experimental Workflow for On-Target Validation

The following workflow outlines the key experiments used to validate the on-target effects of a kinase inhibitor like this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_phenotype Phenotypic Readouts kinase_assay In Vitro Kinase Assay (IC50, Ki determination) target_engagement Target Engagement (WT vs Mutant Mps1) kinase_assay->target_engagement western_blot Western Blot (Phospho-Mps1, Cyclin B) target_engagement->western_blot immunofluorescence Immunofluorescence (Mad2 localization) target_engagement->immunofluorescence cell_viability Cell Viability Assay (Proliferation, Apoptosis) target_engagement->cell_viability sac_abrogation SAC Abrogation western_blot->sac_abrogation mitotic_arrest Override of Mitotic Arrest western_blot->mitotic_arrest immunofluorescence->sac_abrogation aneuploidy Aneuploidy & Cell Death cell_viability->aneuploidy

References

A Comparative Guide: RNAi Knockdown versus Small Molecule Inhibition of Mps1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the Role of a Key Mitotic Regulator

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Its proper function prevents aneuploidy, a hallmark of many cancer cells.[2][5] Given its essential role, Mps1 has become a significant target for both basic research and therapeutic development.[6][7][8] Two predominant techniques are employed to interrogate Mps1 function: RNA interference (RNAi) for protein knockdown and small molecule inhibitors, such as Mps1-IN-1, for blocking its kinase activity. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their scientific questions.

Mechanism of Action: Depletion versus Inhibition

This compound Inhibition: this compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[5][13][14] It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its substrates.[15][16] This action is rapid, allowing for the acute inhibition of Mps1's enzymatic function.[5] Unlike RNAi, the Mps1 protein remains present in the cell, which can be a critical consideration if the protein has non-catalytic scaffolding functions.

Comparative Data on Efficacy and Cellular Effects

The choice between RNAi and a small molecule inhibitor is often guided by their respective efficacy, specificity, and resulting cellular phenotypes. The following tables summarize quantitative data comparing Mps1 knockdown and this compound inhibition.

Table 1: Potency and Specificity

ParameterRNAi (siRNA/shRNA)This compound
Target Mps1 mRNAMps1 Protein (ATP-binding site)
Mechanism mRNA degradation, protein depletionCompetitive inhibition of kinase activity
Potency >70-80% protein level reduction is common[1][12]IC50 = 367 nM, Kd = 27 nM[13][14]
Time to Effect 24-72 hoursMinutes to hours
Reversibility Generally not reversible in the short termReversible upon washout
Off-Target Effects Can occur due to sequence similarity to other mRNAs[10][17][18][19]Highly selective, with off-targets including ALK and Ltk[13]

Table 2: Effects on Mitotic Progression and Spindle Assembly Checkpoint

Cellular PhenotypeRNAi Knockdown of Mps1This compound Inhibition
Spindle Assembly Checkpoint Abrogates mitotic arrest induced by spindle poisons (e.g., nocodazole, taxol)[1][20]Abrogates mitotic arrest induced by spindle poisons[5][21]
Mad2 Localization to Kinetochores Prevents or reduces Mad2 recruitment to unattached kinetochores[20]Disrupts the recruitment and establishment of Mad2 at kinetochores[5][13][15]
Duration of Mitosis Can lead to premature mitotic exitReduces time spent in mitosis by ~40% in the absence of spindle poisons[5]
Chromosome Segregation Leads to massive chromosome mis-segregation and aneuploidy[22]Induces gross aneuploidy[5][23]

Table 3: Effects on Cell Viability and Proliferation

AssayRNAi Knockdown of Mps1This compound Inhibition
Cell Proliferation Decreased cell viability and proliferation[16]Anti-proliferative effects in various cancer cell lines[5]
Cell Viability (HCT116 cells) Reduced cell viability, associated with apoptosis[16]Dose-dependent decrease in cell viability (5-10 µM causes severe loss)[5][16]
Colony Formation Reduced clonal survival[16]Significant reduction in colony outgrowth at 5-10 µM[5]

Key Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are representative methodologies for key experiments.

Protocol 1: Mps1 Knockdown using siRNA
  • Cell Culture and Seeding: Plate cells (e.g., HeLa or U2OS) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute lyophilized siRNA targeting Mps1 and a non-targeting control siRNA to a stock concentration of 20 µM.

  • Transfection Complex Formation:

    • For a 6-well plate, dilute 5 µL of siRNA stock into 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 500 µL of transfection complexes dropwise to the cells.

  • Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest cells for analysis.

  • Validation of Knockdown:

    • Western Blot: Lyse a portion of the cells and perform SDS-PAGE and Western blotting using an anti-Mps1 antibody to confirm protein depletion. Use a loading control (e.g., GAPDH or β-actin).[12]

Protocol 2: Mps1 Inhibition using this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.[14]

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically 2-10 µM for cellular assays).[5][24] Also prepare a DMSO-only vehicle control.

    • Replace the existing medium with the medium containing this compound or DMSO.

  • Incubation and Analysis: The incubation time will depend on the specific assay. For acute inhibition studies, treatment can be as short as 1-2 hours. For cell viability assays, treatment is typically 24-96 hours.[5]

Protocol 3: Immunofluorescence Staining for Mad2 Localization
  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound (e.g., 10 µM for 2 hours) or transfect with Mps1 siRNA (for 48 hours). To enrich for mitotic cells with unattached kinetochores, a spindle poison like nocodazole (e.g., 100 ng/mL) can be added.[5]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.[25]

  • Blocking and Staining:

    • Block with 3% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies (e.g., anti-Mad2 and anti-centromere CREST) for 1-2 hours at room temperature.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour.

    • Counterstain DNA with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope. Quantify the fluorescence intensity of Mad2 at the kinetochores.[5][25]

Visualizing Pathways and Workflows

Diagrams can clarify complex biological pathways and experimental designs.

Mps1_Signaling_Pathway cluster_upstream Upstream Signals cluster_Mps1 Mps1 Activation cluster_downstream Downstream Effectors Unattached\nKinetochores Unattached Kinetochores Mps1 Mps1 Unattached\nKinetochores->Mps1 recruits Aurora_B Aurora B Kinase Aurora_B->Mps1 phosphorylates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits & phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC APC_C Anaphase Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase prevents

Caption: Mps1 is a central kinase in the Spindle Assembly Checkpoint pathway.

Experimental_Workflows cluster_RNAi RNAi Knockdown Workflow cluster_Inhibitor This compound Inhibition Workflow RNAi_1 1. Design & Synthesize siRNA RNAi_2 2. Transfect Cells RNAi_1->RNAi_2 RNAi_3 3. Incubate (48-72 hours) RNAi_2->RNAi_3 RNAi_4 4. Validate Knockdown (Western Blot / qRT-PCR) RNAi_3->RNAi_4 RNAi_5 5. Phenotypic Assay RNAi_4->RNAi_5 Inhib_1 1. Prepare Inhibitor Stock Solution Inhib_2 2. Treat Cells (minutes to hours) Inhib_1->Inhib_2 Inhib_3 3. Phenotypic Assay Inhib_2->Inhib_3

Caption: Comparison of experimental timelines for RNAi versus inhibitor studies.

Mechanism_Comparison cluster_RNAi RNAi Knockdown cluster_Inhibitor This compound Inhibition RNAi_Start Mps1 mRNA Mps1 Protein RISC RISC RNAi_Start:f0->RISC targets siRNA siRNA siRNA->RISC RNAi_End No Mps1 mRNA No Mps1 Protein RISC->RNAi_End:f0 degrades Inhib_Start Mps1 mRNA Active Mps1 Protein Inhib_End Mps1 mRNA Inactive Mps1 Protein Inhib_Start->Inhib_End Mps1_IN_1 This compound Mps1_IN_1->Inhib_Start:f1 binds & inhibits

References

Mps1-IN-1: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor Mps1-IN-1's performance against its intended target, Monopolar spindle 1 (Mps1), and other kinases. Supported by experimental data, this guide aims to facilitate informed decisions in research and development involving Mps1 inhibition.

This compound is a potent, selective, and ATP-competitive inhibitor of the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] With a half-maximal inhibitory concentration (IC50) of 367 nM against Mps1, it serves as a valuable tool for dissecting the roles of Mps1 in cell cycle progression and as a potential starting point for therapeutic development.[1][2][3] However, a comprehensive understanding of its cross-reactivity profile is crucial for interpreting experimental results and anticipating potential off-target effects. This guide summarizes the quantitative data on this compound's kinase selectivity, details the experimental protocols used for its characterization, and visualizes its cellular context.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been extensively profiled against a large panel of human kinases using the KinomeScan™ technology. The following table summarizes the inhibitory activity of this compound against its primary target, Mps1, and notable off-target kinases. The data reveals a high degree of selectivity for Mps1, with significant inhibition observed for only a few other kinases at a concentration of 10 µM.

Target KinaseIC50 (nM)Ki (nM)% Control @ 10 µM (KinomeScan)Kinase Family
Mps1 (TTK) 367 [1][2][3]27 [1][2][4]0.1Serine/Threonine
ALK-21[4]0.1Tyrosine
LTK-29[4]0.2Tyrosine
MEK5 (MAP2K5)--1Serine/Threonine
GCK (MAP4K2)--1.8Serine/Threonine
MINK1 (MAP4K6)--2.4Serine/Threonine
TNIK--2.8Serine/Threonine
SLK--3Serine/Threonine
FAK (PTK2)-440[4]3.2Tyrosine
PYK2 (PTK2B)-280[4]4.1Tyrosine
AAK1--4.3Serine/Threonine
INSR-470[4]-Tyrosine
IGF1R-750[4]-Tyrosine
ERK2 (MAPK1)-900[4]-Serine/Threonine

Data compiled from Kwiatkowski et al., 2010 and the Chemical Probes Portal.[3][4] The KinomeScan™ data represents the percentage of the kinase remaining bound to the immobilized ligand in the presence of 10 µM this compound, where a lower percentage indicates stronger inhibition.

Experimental Protocols

The determination of this compound's kinase selectivity involves robust in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is used to determine the IC50 value of an inhibitor against a specific kinase. The principle involves a fluorescence resonance energy transfer (FRET) between a terbium-labeled anti-phosphopeptide antibody and a fluorescein-labeled substrate peptide. Kinase-mediated phosphorylation of the substrate brings the donor (terbium) and acceptor (fluorescein) into proximity, resulting in a FRET signal.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the Mps1 kinase, a fluorescein-labeled substrate peptide (e.g., E4Y), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

  • Detection: A solution containing a terbium-labeled anti-phosphopeptide antibody is added to the reaction. The antibody specifically binds to the phosphorylated substrate.

  • Signal Measurement: The FRET signal is measured using a fluorescence plate reader. The ratio of the emission at 520 nm (fluorescein) to 495 nm (terbium) is calculated.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve with a sigmoidal equation.

KinomeScan™ Assay

This competition binding assay is used to quantitatively measure the interaction of an inhibitor with a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

Protocol:

  • Kinase Preparation: A diverse panel of human kinases is individually tagged with a unique DNA barcode.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of this compound at a fixed concentration (e.g., 10 µM).

  • Washing: The beads are washed to remove unbound kinases.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control (% Control). A lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context of this compound and the methods used to assess its cross-reactivity, the following diagrams are provided.

experimental_workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_invitro In Vitro IC50 Determination cluster_kinomescan Kinome-wide Selectivity Profiling (KinomeScan) recombinant_kinase Recombinant Mps1 Kinase assay_plate Assay Plate Incubation recombinant_kinase->assay_plate inhibitor This compound (Serial Dilutions) inhibitor->assay_plate substrate Fluorescent Substrate substrate->assay_plate atp ATP atp->assay_plate fret_reader FRET Signal Detection assay_plate->fret_reader ic50_calc IC50 Calculation fret_reader->ic50_calc kinase_panel DNA-tagged Kinase Panel competition Competition Binding kinase_panel->competition immobilized_ligand Immobilized Ligand immobilized_ligand->competition test_compound This compound (10 µM) test_compound->competition quantification qPCR Quantification competition->quantification selectivity_profile Selectivity Profile Generation quantification->selectivity_profile

Caption: Workflow for assessing kinase inhibitor potency and selectivity.

spindle_assembly_checkpoint Spindle Assembly Checkpoint Signaling cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits AuroraB Aurora B AuroraB->Mps1 activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation APC_Cdc20 APC/C-Cdc20 Anaphase Anaphase APC_Cdc20->Anaphase promotes MCC->APC_Cdc20 inhibits Mps1_IN_1 This compound Mps1_IN_1->Mps1 inhibits

Caption: Simplified diagram of the Spindle Assembly Checkpoint.

Conclusion

This compound is a highly selective inhibitor of Mps1 kinase. While it demonstrates potent inhibition of its primary target, it also exhibits cross-reactivity with a limited number of other kinases, most notably ALK and LTK. Researchers utilizing this compound should be cognizant of these off-target activities, especially when working at higher concentrations. The provided experimental protocols offer a foundation for further in-house characterization and validation. The visualization of the spindle assembly checkpoint pathway highlights the critical role of Mps1 and the mechanism of action for inhibitors like this compound. This comprehensive guide serves as a valuable resource for the scientific community to effectively utilize this compound in their research endeavors.

References

Mps1-IN-1 vs. Paclitaxel: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of Mps1-IN-1, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase, and paclitaxel, a widely used chemotherapeutic agent. This analysis is supported by experimental data on their mechanisms of action, effects on cell viability, cell cycle progression, and apoptosis in cancer cells.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Primary Target Monopolar spindle 1 (Mps1) kinaseβ-tubulin subunit of microtubules
Mechanism of Action Inhibition of the Spindle Assembly Checkpoint (SAC), leading to premature anaphase entry, chromosome missegregation, and mitotic catastrophe.Stabilization of microtubules, preventing their dynamic instability and leading to mitotic arrest in the G2/M phase.[1][2][3]
Effect on Cell Cycle Abrogation of mitotic arrest, forcing cells through a faulty mitosis.Arrests cells in the G2/M phase of the cell cycle.[1][3]
Primary Mode of Cell Death Mitotic catastrophe followed by apoptosis.Apoptosis induced by prolonged mitotic arrest.[3][4][5]

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and growth-inhibitory concentrations of various Mps1 inhibitors, including this compound, and paclitaxel in a range of human cancer cell lines.

Table 1: IC50/GI50 Values of Mps1 Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50/GI50 (nM)Reference
This compoundHeLaCervical Cancer~5,000 - 10,000[6]
MPI-0479605HCT-116Colon Carcinoma30 - 100 (GI50)[4]
MPI-0479605Colo-205Colon Carcinoma30 - 100 (GI50)[4]
MPI-0479605A549Lung Carcinoma30 - 100 (GI50)[4]
MPI-0479605DU-145Prostate Carcinoma30 - 100 (GI50)[4]
MPI-0479605MDA-MB-231Breast Cancer30 - 100 (GI50)[4]
Mps-BAY1HeLaCervical Cancer130 (IC50 for SAC inhibition)[7]
Mps-BAY2aHeLaCervical Cancer95 (IC50 for SAC inhibition)[7]
Mps-BAY2aHCT-116Colon Carcinoma160 to >10,000 (IC50)[7]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
Various (8 lines)Various2.5 - 7.524 h[5]
NSCLC cell lines (median)Non-Small Cell Lung Cancer9,40024 h[8]
SCLC cell lines (median)Small Cell Lung Cancer25,00024 h[8]
SK-BR-3Breast CancerNot specified72 h[9]
MDA-MB-231Breast Cancer~30072 h[10]
T-47DBreast CancerNot specified72 h[9]
ZR75-1Breast CancerNot specifiedNot specified[11]

Mechanism of Action: A Tale of Two Mitotic Catastrophes

While both this compound and paclitaxel ultimately lead to cell death by disrupting mitosis, their mechanisms are fundamentally different.

Paclitaxel: The Stabilizer

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for forming the mitotic spindle. This binding stabilizes the microtubules, preventing the dynamic instability (polymerization and depolymerization) required for proper chromosome segregation during mitosis.[1][2] The cell's inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

paclitaxel_mechanism paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes spindle Mitotic Spindle Dysfunction microtubules->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac g2m G2/M Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis mps1in1_mechanism mps1in1 This compound mps1 Mps1 Kinase mps1in1->mps1 Inhibits sac Spindle Assembly Checkpoint (SAC) Inactivation mps1in1->sac Leads to mps1->sac Required for anaphase Premature Anaphase Entry sac->anaphase Prevents sac->anaphase Allows segregation Chromosome Missegregation anaphase->segregation catastrophe Mitotic Catastrophe segregation->catastrophe apoptosis Apoptosis catastrophe->apoptosis mtt_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed cells in 96-well plate treat Treat cells with This compound or Paclitaxel seed->treat mtt Add MTT reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add solubilization solution incubate->solubilize read Read absorbance (570 nm) solubilize->read western_blot_workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-PARP) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection

References

Validating Mps1-IN-1 Induced Apoptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mps1-IN-1 with other Mps1 inhibitors in inducing apoptosis. This document outlines detailed experimental protocols and presents supporting data to facilitate the validation of this compound's pro-apoptotic activity.

Mps1 (Monopolar spindle 1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in cancer therapy. Inhibition of Mps1 disrupts the proper segregation of chromosomes during mitosis, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This compound is a potent and selective inhibitor of Mps1 kinase. This guide offers a comparative analysis of this compound against other known Mps1 inhibitors, providing researchers with the necessary information to design and execute validation studies.

Performance Comparison of Mps1 Inhibitors

The efficacy of Mps1 inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their ability to induce apoptosis. The following tables summarize key quantitative data for this compound and other widely used Mps1 inhibitors.

Table 1: IC50 Values of Mps1 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineIC50 (µM)Reference
This compound U2OS5 - 10[cite: ]
HeLa~5[cite: ]
Reversine A5494[cite: ]
H129920[cite: ]
H14350.9[cite: ]
H239.7[cite: ]
NMS-P715 HCT116~1[1][2]
A2780Data not specified[2]
BAY 1217389 HeLa-MaTu<0.01
MPI-0479605 HCT-1160.03 - 0.1[3]
Colo-2050.03 - 0.1[3]

Table 2: Quantitative Apoptosis Data for Mps1 Inhibitors

InhibitorCell LineTreatmentApoptotic Cells (%)AssayReference
This compound U2OS5-10 µMNot specifiedPARP cleavage
Reversine A5494 µM, 48h~40% (Early & Late)Annexin V/PI[4]
H129920 µM, 48h~25% (Early & Late)Annexin V/PI[4]
MNNG/HOS4 µM, 48h~35% (Early & Late)Annexin V/PI[4]
NMS-P715 HCT1161 µMIncreased vs controlFlow Cytometry[1][2]
BAY 1217389 NeuroblastomaNot specifiedSignificant increaseAnnexin V/PI
MPI-0479605 HCT-1161 µM, 48hIncreased Caspase-3/7 activityCaspase Assay[5]

Experimental Protocols

To validate the pro-apoptotic effects of this compound, the following experimental protocols are recommended.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound and other Mps1 inhibitors

  • Cancer cell line of choice

  • Phosphate-buffered saline (PBS)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound or other inhibitors for the desired time (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-cleaved PARP (1:1000), anti-cleaved Caspase-3 (1:1000), anti-β-actin (1:5000).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.

Mps1_Inhibition_Apoptosis_Pathway cluster_inhibition Mps1 Inhibition cluster_mitosis Mitosis Disruption cluster_apoptosis Apoptosis Induction This compound This compound Mps1_Kinase Mps1_Kinase This compound->Mps1_Kinase Inhibits SAC_Inactivation Spindle Assembly Checkpoint (SAC) Inactivation Mps1_Kinase->SAC_Inactivation Leads to Mitotic_Errors Chromosome Missegregation & Aneuploidy SAC_Inactivation->Mitotic_Errors Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Errors->Mitotic_Catastrophe Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic Apoptosis) Mitotic_Catastrophe->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Apoptosis_Validation_Workflow Start Start: Treat Cells Cell_Harvest Harvest Cells (Adherent & Floating) Start->Cell_Harvest Lysate_Prep Prepare Cell Lysates Start->Lysate_Prep Staining Annexin V/PI Staining Cell_Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Populations Flow_Cytometry->Apoptosis_Quantification Western_Blot Western Blot for Cleaved PARP & Caspase-3 Lysate_Prep->Western_Blot Apoptosis_Confirmation Confirm Apoptotic Protein Cleavage Western_Blot->Apoptosis_Confirmation

Caption: Experimental workflow for validating apoptosis.

Mps1_Inhibitor_Comparison Inhibitors Mps1 Inhibitor This compound Reversine NMS-P715 BAY 1217389 MPI-0479605 Potency Potency (IC50) Moderate Variable High High High Inhibitors:f1->Potency:f1 Inhibitors:f2->Potency:f2 Inhibitors:f3->Potency:f3 Inhibitors:f4->Potency:f4 Inhibitors:f5->Potency:f5 Apoptosis_Induction Apoptosis Induction Effective Effective Effective Effective Effective Inhibitors:f1->Apoptosis_Induction:f1 Inhibitors:f2->Apoptosis_Induction:f2 Inhibitors:f3->Apoptosis_Induction:f3 Inhibitors:f4->Apoptosis_Induction:f4 Inhibitors:f5->Apoptosis_Induction:f5 Selectivity Selectivity vs Other Kinases High Lower (also inhibits Aurora Kinases) High High High Inhibitors:f1->Selectivity:f1 Inhibitors:f2->Selectivity:f2 Inhibitors:f3->Selectivity:f3 Inhibitors:f4->Selectivity:f4 Inhibitors:f5->Selectivity:f5

Caption: Logical comparison of Mps1 inhibitors.

References

Mps1 Inhibitors in Oncology: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in oncology. Its inhibition disrupts mitotic progression in cancer cells, leading to aneuploidy and subsequent cell death. Several Mps1 inhibitors have advanced into clinical trials, demonstrating a potential new class of anti-cancer therapeutics. This guide provides a comparative analysis of the key Mps1 inhibitors currently or recently in clinical development, with a focus on their clinical trial data, mechanisms of action, and the experimental methodologies used to evaluate them.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

Mps1 is a serine/threonine kinase that plays a pivotal role in the SAC, a crucial cellular surveillance system that ensures the accurate segregation of chromosomes during mitosis. In cancer cells, which often exhibit chromosomal instability, the SAC can be aberrantly regulated. Mps1 inhibitors exploit this by overriding the SAC, forcing cells to exit mitosis prematurely with misaligned chromosomes. This leads to severe chromosomal mis-segregation and ultimately, mitotic catastrophe and cell death. Many Mps1 inhibitors have shown synergistic effects when combined with taxanes like paclitaxel, which work by stabilizing microtubules and activating the SAC. The combination of an Mps1 inhibitor with a taxane creates a "mitotic crisis" for cancer cells.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint (SAC) signaling cascade. Mps1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

Mps1_Signaling_Pathway Mps1's Role in the Spindle Assembly Checkpoint Mps1 Mps1 (Active) Bub1 Bub1 Mps1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_active Mad2 (Active) Mad1->Mad2_active catalyzes conversion Mad2_inactive Mad2 (Inactive) Mad2_inactive->Mad1 MCC Mitotic Checkpoint Complex (MCC) Mad2_active->MCC forms APC_C APC/C MCC->APC_C inhibits Cell_Cycle_Arrest Cell Cycle Arrest (Metaphase) MCC->Cell_Cycle_Arrest Anaphase Anaphase APC_C->Anaphase promotes APC_C->Cell_Cycle_Arrest

Mps1's central role in the Spindle Assembly Checkpoint.

Comparative Analysis of Mps1 Inhibitors in Clinical Trials

The following tables summarize the key clinical trial data for prominent Mps1 inhibitors.

Table 1: Overview of Mps1 Inhibitors in Clinical Development
InhibitorDeveloperOther NamesPhase of DevelopmentKey Combination Therapy
BAY 1217389 Bayer-Phase I CompletedPaclitaxel
S-81694 ServierNMS-P153Phase I/II CompletedPaclitaxel
BOS172722 Boston PharmaceuticalsCCT289346Phase I/Ib CompletedPaclitaxel
CFI-402257 Treadwell Therapeutics-Phase Ib/II OngoingFulvestrant
NMS-P715 Nerviano Medical Sciences-Preclinical-
Table 2: Clinical Trial Data for Mps1 Inhibitors
InhibitorClinical Trial IDPhaseCancer TypesKey Findings
BAY 1217389 NCT02366949ISolid Tumors, including Breast CancerCombination with Paclitaxel: Maximum Tolerated Dose (MTD) established at 64 mg twice daily. Dose-Limiting Toxicities (DLTs) were primarily hematologic (55.6%). Overall confirmed response rate of 31.6% in evaluable patients.[1][2]
S-81694 NCT03411161I/IIMetastatic Breast CancerCombination with Paclitaxel: The study aimed to determine the MTD and DLTs. The recommended Phase II dose was not defined due to a decision to prioritize combination with cytotoxic agents based on preclinical data.
BOS172722 NCT03328494I/IbAdvanced Solid Tumors, including Triple-Negative Breast CancerCombination with Paclitaxel: A multi-centre phase I trial showed eight partial responses in 35 evaluable patients across four different tumor types.[3]
CFI-402257 NCT02792465, TWT-203Ib/IIAdvanced Solid Tumors, ER+/HER2- Breast CancerMonotherapy: Confirmed Overall Response Rate (ORR) of 5% in 66 patients with advanced solid tumors. Combination with Fulvestrant: Confirmed ORR of 10% in 20 patients with ER+/HER2- breast cancer. Clinical Benefit Rate (CBR) of 12% (monotherapy) and 25% (combination).[4]
NMS-P715 N/APreclinicalPancreatic Ductal Adenocarcinoma (PDAC), various cancer cell linesInhibits tumor growth in xenograft models and selectively reduces cancer cell proliferation in vitro.[5]

Experimental Protocols

Detailed experimental protocols from clinical trials are proprietary. However, based on published preclinical and clinical study descriptions, the following methodologies are representative of the key experiments used to evaluate Mps1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Mps1 inhibitor, a vehicle control, and often a positive control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).

Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive the Mps1 inhibitor (e.g., orally or intraperitoneally), a vehicle control, or a combination therapy (e.g., with paclitaxel).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.

Experimental Workflow for Preclinical Evaluation of an Mps1 Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel Mps1 inhibitor.

Preclinical_Workflow Preclinical Evaluation Workflow for an Mps1 Inhibitor A In Vitro Kinase Assay (IC50 Determination) B Cell-Based Assays A->B C MTT Assay (Cell Viability, IC50) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Immunofluorescence (Mitotic Defects) B->E F In Vivo Xenograft Model C->F D->F E->F G Pharmacokinetic (PK) Studies F->G H Toxicity Studies F->H I Lead Optimization / Clinical Candidate Selection G->I H->I

A typical preclinical evaluation workflow for Mps1 inhibitors.

Conclusion

Mps1 inhibitors represent a promising and targeted approach to cancer therapy, particularly in combination with established agents like taxanes. The clinical data, while still emerging for some compounds, demonstrates the potential of this class of drugs to induce tumor cell death by exploiting the inherent chromosomal instability of cancer. Continued clinical investigation will be crucial to fully define their therapeutic window, identify predictive biomarkers for patient selection, and establish their role in the evolving landscape of oncology. The comparative data presented in this guide serves as a valuable resource for researchers and drug development professionals to understand the current state of Mps1 inhibitor clinical development and to inform future research directions.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. Mps1-IN-1, a potent and selective kinase inhibitor, is a valuable tool in cell cycle research.[1][2] Adherence to proper disposal protocols for this and similar research chemicals is not just a matter of regulatory compliance, but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Toxicity: Assume this compound is harmful if ingested.

  • Environmental Hazard: Treat as a substance that is very toxic to aquatic life with long-lasting effects.

  • Incompatibilities: Avoid mixing with strong acids/alkalis or strong oxidizing/reducing agents.[3]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₈H₃₃N₅O₄S[2]
Molecular Weight 535.7 g/mol [1][2]
IC₅₀ (Mps1 kinase) 367 nM[1]
K𝘥 (Mps1 kinase) 27 nM[1]
Solubility (DMSO) 30 mg/mL[2]
Solubility (DMF) 50 mg/mL[2]
Solubility (PBS, pH 7.2) 0.1 mg/mL (in a 1:9 DMF:PBS solution)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[4]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired pure this compound powder.
  • Stock solutions and diluted working solutions.
  • Contaminated labware such as pipette tips, tubes, flasks, and gloves.
  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4] Do not mix with incompatible chemicals.

2. Containerization:

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Glass bottles are often suitable for solvent-based solutions. The container must have a secure, screw-top lid.
  • Solid Waste: Collect solid waste, such as contaminated labware, in a clearly labeled, durable plastic bag or a designated solid waste container.
  • Ensure all containers are in good condition.[4]

3. Labeling:

  • Clearly label all waste containers with the following information:
  • The words "Hazardous Waste".
  • The full chemical name: "this compound".
  • The primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
  • The approximate concentration and volume of the waste.
  • The date the waste was first added to the container.
  • The name of the principal investigator and the laboratory contact information.

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.
  • This area should be well-ventilated and away from general lab traffic.[4]
  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Disposal Request and Pickup:

  • Once a waste container is full or has reached the accumulation time limit set by your institution, submit a waste pickup request to your EHS department.[4]
  • Provide accurate and complete information about the waste on the pickup request form.
  • Follow your institution's specific procedures for waste pickup and handover to trained EHS personnel.

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning solution.
  • Dispose of the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Segregate from other Incompatible Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container Clearly with Hazard Information C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS Department E->F G Transfer to Authorized Waste Management Facility F->G

References

Personal protective equipment for handling Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the monopolar spindle 1 (Mps1) kinase inhibitor, Mps1-IN-1. The following procedural guidance is based on available safety data for similar compounds and general laboratory best practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its dihydrochloride salt is provided below.

PropertyThis compoundThis compound dihydrochloride
Molecular Formula C₂₈H₃₃N₅O₄SC₂₈H₃₃N₅O₄S · 2HCl
Molecular Weight 535.66 g/mol 608.58 g/mol
Appearance SolidNo data available
Solubility DMSO: ≥ 39 mg/mLWater: 100 mM, DMSO: 100 mM
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsDesiccate at room temperature
Storage (In Solvent) -80°C for 2 years, -20°C for 1 yearNo data available

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.Prevents inhalation of dust or aerosols.

Operational Handling and Disposal Plan

Adherence to proper operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Follow the specific storage temperatures provided in the properties table.

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Spillage and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Wear appropriate PPE. Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Mps1 Signaling Pathway in Spindle Assembly Checkpoint

Mps1 is a key kinase that regulates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis. The following diagram illustrates the central role of Mps1 in this pathway.

Mps1_Signaling_Pathway Mps1 Signaling in Spindle Assembly Checkpoint Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Unattached_Kinetochore->Mps1 Knl1 Knl1 Mps1->Knl1 Phosphorylates Mad1_Mad2 Mad1-Mad2 Mps1->Mad1_Mad2 Phosphorylates Mad1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 Bub1_Bub3->Mad1_Mad2 Cdc20 Cdc20 Bub1_Bub3->Cdc20 Contributes to MCC formation Mad1_Mad2->Cdc20 Catalyzes binding to form MCC MCC Mitotic Checkpoint Complex (MCC) Cdc20->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase

Caption: Mps1 kinase activation at unattached kinetochores initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) to prevent premature anaphase onset.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mps1-IN-1
Reactant of Route 2
Reactant of Route 2
Mps1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.